R-1 Methanandamide Phosphate
描述
Structure
2D Structure
属性
IUPAC Name |
[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONSAFDJFAGAFZ-FQPARAGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347867 | |
| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-33-5 | |
| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of R-1 Methanandamide Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-1 Methanandamide Phosphate (B84403) is a synthetic, water-soluble prodrug of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide. This document provides a comprehensive overview of its mechanism of action, beginning with its conversion to the active form and subsequent interaction with the CB1 receptor. The downstream signaling cascades, including the canonical G-protein coupled pathway and modulation of various ion channels and kinase pathways, are detailed. This guide also includes available quantitative data on the binding affinity of its active metabolite and outlines relevant experimental protocols for studying its effects.
Introduction
R-1 Methanandamide Phosphate was developed as a more soluble analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. Its phosphate ester structure allows for improved bioavailability, after which it is metabolized to its active form, R-1 Methanandamide. R-1 Methanandamide is a potent and selective agonist for the CB1 receptor, which is predominantly expressed in the central nervous system. This interaction initiates a cascade of intracellular signaling events that are the basis for its pharmacological effects.
Mechanism of Action: From Prodrug to Cellular Response
The primary mechanism of action of this compound involves a two-step process:
-
Enzymatic Conversion: this compound is hydrolyzed by endogenous phosphatases, removing the phosphate group to yield the active compound, R-1 Methanandamide.
-
CB1 Receptor Activation: R-1 Methanandamide then binds to and activates the CB1 receptor, a class A G-protein coupled receptor (GPCR).
Core Signaling Pathway
Activation of the CB1 receptor by R-1 Methanandamide predominantly leads to the activation of a heterotrimeric Gi/o protein. This initiates a series of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of several ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation also stimulates various MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.
The following diagram illustrates the primary signaling cascade initiated by R-1 Methanandamide.
R-1 Methanandamide Phosphate: A Technical Overview of a Cannabinoid Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a synthetic, water-soluble prodrug of (R)-methanandamide, a potent and metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA). This document provides a comprehensive technical guide on R-1-MAP, summarizing its mechanism of action, available pharmacological data, and relevant experimental methodologies. The core focus is to present the existing scientific knowledge to aid in the research and development of cannabinoid-based therapeutics. While R-1-MAP has been investigated for its potential as a more bioavailable alternative to (R)-methanandamide, particularly in the context of cancer research, publicly available quantitative data on its pharmacokinetics and bioconversion are limited. This guide synthesizes the available information and clearly delineates areas where further research is required.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its primary mediators, the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), exert their effects primarily through the cannabinoid receptors CB1 and CB2. (R)-methanandamide is a chiral analog of anandamide designed to have increased potency and greater resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH)[1]. Despite its enhanced pharmacological properties, the lipophilic nature of (R)-methanandamide presents challenges for its formulation and administration.
R-1 Methanandamide Phosphate (R-1-MAP) was developed as a water-soluble prodrug to overcome these limitations. The addition of a phosphate group increases its polarity and aqueous solubility, with the expectation that endogenous phosphatases will cleave the phosphate moiety in vivo, releasing the active (R)-methanandamide.
Mechanism of Action: A Prodrug Approach
The fundamental principle behind R-1-MAP is its bioactivation to (R)-methanandamide. This conversion is presumed to be mediated by endogenous alkaline phosphatases, which are ubiquitously expressed and can be found at elevated levels in certain tumor microenvironments.
Figure 1: Bioactivation of this compound.
Upon release, (R)-methanandamide acts as a potent agonist at cannabinoid receptors, primarily CB1, and to a lesser extent, CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Figure 2: Simplified Cannabinoid Receptor 1 Signaling Pathway.
Quantitative Data
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Source |
| This compound (as AEA-P) | CB1 (rat brain) | ~200 | [2] |
| (R)-Methanandamide | CB1 | 17.9 - 28.3 | [1] |
| (R)-Methanandamide | CB2 | 815 - 868 | [1] |
Note: The Ki for this compound is reported for the analogous anandamide phosphate (AEA-P) and is approximately 5-fold less potent than AEA-P.
Table 2: In Vitro Efficacy in C6 Glioma Cells
| Compound | Parameter | Value | Source |
| This compound | Growth Inhibition | Essentially equivalent to Anandamide (AEA) | [2] |
| Anandamide (AEA) | IC50 (Proliferation, 4 days) | 1.6 µM | |
| (R)-Methanandamide | Growth Inhibition | Did not vary between experiments, unlike AEA and its phosphate ester. | [3] |
Note: A specific IC50 value for the inhibition of C6 glioma cell proliferation by this compound is not provided in the primary literature, which notes significant inter-experimental variability for anandamide and its phosphate ester[3].
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Species | Value | Source |
| This compound | N/A | N/A | Data not available | |
| (R)-Methanandamide | N/A | N/A | Data not available in a consolidated format |
Note: A comprehensive pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) for this compound is not available in the reviewed literature. (R)-methanandamide is noted for its resistance to metabolic inactivation by FAAH[2].
Experimental Protocols
C6 Glioma Cell Proliferation Assay
This protocol is a generalized representation based on methodologies used for assessing the anti-proliferative effects of cannabinoids on C6 glioma cells.
Figure 3: Workflow for C6 Glioma Cell Proliferation Assay.
Methodology:
-
Cell Culture: Rat C6 glioma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: The cells are incubated for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay (e.g., PrestoBlue).
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from rat forebrain tissue or from cells stably expressing the human CB1 receptor. The tissue/cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components: The assay mixture contains:
-
CB1 receptor-containing membranes.
-
A radiolabeled cannabinoid agonist with high affinity for CB1 (e.g., [3H]CP55,940).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent unlabeled cannabinoid agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion and Future Directions
This compound holds theoretical promise as a water-soluble prodrug for delivering the potent cannabinoid agonist, (R)-methanandamide. Its enhanced solubility could facilitate formulation and administration for potential therapeutic applications, including in oncology, where cannabinoids have shown anti-proliferative effects.
However, a significant lack of publicly available data hinders a complete understanding of its pharmacological profile. Key areas requiring further investigation include:
-
Quantitative Bioconversion: Studies are needed to confirm and quantify the conversion of R-1-MAP to (R)-methanandamide in relevant biological systems, such as cancer cell lines and in vivo models. The specific enzymes responsible for this conversion and the rate of hydrolysis are critical parameters to be determined.
-
Pharmacokinetics: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of R-1-MAP is essential for its development as a drug candidate. This includes determining its bioavailability, plasma concentration-time profile, tissue distribution, and routes of elimination.
-
In Vivo Efficacy: While in vitro data in C6 glioma cells are suggestive, in vivo studies are necessary to evaluate the anti-tumor efficacy of R-1-MAP in animal models. Such studies would also provide valuable information on its safety and tolerability.
-
CB2 Receptor and Off-Target Effects: Although (R)-methanandamide shows selectivity for CB1 over CB2 receptors, its interaction with CB2 and other potential off-target receptors at therapeutic concentrations should be thoroughly investigated.
Conclusion
This compound represents a rational approach to improving the drug-like properties of the potent cannabinoid (R)-methanandamide. The available data suggest that it can exert biological activity in vitro, likely through its conversion to the active compound. However, the paucity of quantitative data on its bioconversion, pharmacokinetics, and a definitive IC50 in relevant cancer cell models underscores the need for further rigorous investigation to validate its potential as a therapeutic agent. This technical guide serves as a summary of the current knowledge and a call to action for further research to fill the existing gaps in our understanding of this promising cannabinoid prodrug.
References
- 1. Carbohydrate metabolism of the rat C6 glioma. An in vivo 13C and in vitro 1H magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of C6 glioma cell proliferation by anandamide, 1-arachidonoylglycerol, and by a water soluble phosphate ester of anandamide: variability in response and involvement of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Hydrolysis of R-1 Methanandamide Phosphate to R-1 Methanandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro hydrolysis of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug, to its active form, R-1 Methanandamide. This document details the experimental protocols for conducting hydrolysis studies, presents quantitative data on the conversion process, and illustrates the key signaling pathways of the active compound.
Introduction
R-1 Methanandamide is a potent and metabolically stable analog of the endocannabinoid anandamide. Its therapeutic potential is often limited by its poor water solubility. To overcome this, a phosphate ester prodrug, R-1 Methanandamide Phosphate, has been developed. This prodrug exhibits significantly increased aqueous solubility and is designed to undergo enzymatic hydrolysis in vitro and in vivo to release the active R-1 Methanandamide. This guide focuses on the in vitro enzymatic conversion, a critical step in the preclinical evaluation of this prodrug. The primary enzymes responsible for this bioconversion are alkaline phosphatases, which are abundant in various tissues, including the liver.
Quantitative Data on In Vitro Hydrolysis
The rate of hydrolysis of this compound to R-1 Methanandamide has been evaluated in different in vitro systems. The following tables summarize the available quantitative data, providing a basis for comparison and experimental design.
Table 1: Half-life of this compound Hydrolysis
| In Vitro System | Half-life (t½) | Reference |
| Alkaline Phosphatase Solution | < 15 seconds | [1] |
| 10% Liver Homogenate | 8-9 minutes | [1] |
Table 2: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Phosphate Prodrugs by Alkaline Phosphatase (Analogous Systems)
| Prodrug | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Fosphenytoin | Caco-2 cells | 1160 | Not Reported | [2][3] |
| Fosfluconazole | Caco-2 cells | 351 | Not Reported | [2][3] |
Note: Specific Km and Vmax values for this compound are not yet published and would require experimental determination following the protocols outlined below.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro hydrolysis studies of this compound.
Preparation of Liver Homogenate (10% w/v)
This protocol is adapted from standard procedures for preparing liver homogenates for in vitro drug metabolism studies.[4][5][6][7]
Materials:
-
Freshly excised liver tissue (e.g., from rat, mouse, or human)
-
Ice-cold homogenization buffer (e.g., 10 mM phosphate buffer with 1.15% KCl, pH 7.4)[4]
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Cryovials for storage
Procedure:
-
Excise the liver and immediately place it in ice-cold homogenization buffer to wash away excess blood.
-
Blot the liver dry on filter paper and weigh it.
-
Mince the liver tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 9 volumes of ice-cold homogenization buffer (e.g., for 1 g of liver, add 9 mL of buffer).
-
Homogenize the tissue with several passes of the pestle at a controlled speed, keeping the homogenizer in an ice bath to prevent heat generation and enzyme degradation.
-
The resulting 10% (w/v) homogenate can be used immediately or aliquoted and stored at -80°C for future use.
In Vitro Hydrolysis Assay with Liver Homogenate
Materials:
-
10% liver homogenate
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Water bath or incubator set to 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical standards of this compound and R-1 Methanandamide
Procedure:
-
Pre-warm the incubation buffer and 10% liver homogenate to 37°C.
-
In a microcentrifuge tube, combine the liver homogenate and incubation buffer.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile.
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis by HPLC or LC-MS/MS.
In Vitro Hydrolysis Assay with Alkaline Phosphatase
This protocol is based on established methods for assessing the enzymatic conversion of phosphate prodrugs.[1][8]
Materials:
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa or recombinant)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 8.0)
-
This compound stock solution
-
Water bath or incubator set to 37°C
-
Quenching solution (e.g., 0.1 M HCl or ice-cold acetonitrile)
-
Analytical standards
Procedure:
-
Prepare the assay buffer and pre-warm to 37°C.
-
Add a known amount of alkaline phosphatase to the assay buffer.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Incubate at 37°C.
-
At specified time points, collect aliquots and quench the reaction.
-
Process the samples for analysis as described in the liver homogenate protocol.
Analytical Method: HPLC-UV/Vis or LC-MS/MS
The concentrations of this compound and R-1 Methanandamide can be determined using a validated chromatographic method. Below is a suggested starting point for method development, based on methods for similar compounds.[2][9]
Table 3: Example HPLC/LC-MS/MS Parameters
| Parameter | HPLC-UV/Vis | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on separation | Start with 90% A for 0.5 min, ramp to 90% B over 3.5 min, hold for 0.5 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV/Vis at an appropriate wavelength (to be determined) | Mass spectrometer with electrospray ionization (ESI) in positive ion mode |
| Injection Volume | 10-20 µL | 5-10 µL |
Note: This method will require optimization and validation for the specific analysis of this compound and R-1 Methanandamide.
Signaling Pathways of R-1 Methanandamide
Upon its formation, R-1 Methanandamide exerts its biological effects by interacting with various receptors, primarily the cannabinoid receptors CB1 and CB2, and the orphan G protein-coupled receptor GPR55.[10][11][12] The following diagrams illustrate the key signaling cascades initiated by the activation of these receptors.
References
- 1. Alkaline Phosphatase (AP) Protocol [sigmaaldrich.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing the capacity to monitor proteins relevant to the study of drug exposure and response using liver‐derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro metabolic studies using homogenized horse liver in place of horse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on R-1 Methanandamide Phosphate and its Interaction with the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-1 Methanandamide Phosphate (B84403), focusing on its binding affinity for the Cannabinoid Type 1 (CB1) receptor. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a review of the associated signal transduction pathways.
Introduction
R-1 Methanandamide is a synthetic, chiral analog of anandamide (B1667382) (AEA), the first identified endogenous cannabinoid. It is a potent agonist for the CB1 receptor and exhibits greater metabolic stability than AEA, as it is more resistant to hydrolysis by fatty acid amide hydrolase (FAAH).[1][2] R-1 Methanandamide Phosphate (R-1MAP) is a water-soluble phosphate ester prodrug of R-1 Methanandamide.[3] This modification enhances its utility in aqueous solutions for research and potential therapeutic applications. Upon administration, R-1MAP is expected to be metabolized by phosphatases to yield the active compound, R-1 Methanandamide, which then exerts its effects by binding to cannabinoid receptors.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data below summarizes the CB1 receptor binding affinities for R-1 Methanandamide and a closely related phosphate analog.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| R-1 Methanandamide | CB1 | 17.9 - 28.3 nM | Potent and selective agonist.[1] |
| Arachidonoyl ethanolamide phosphate (AEA-P) | CB1 | ~200 nM | A phosphate analog of anandamide, suggesting that the phosphate moiety reduces direct binding affinity.[3] |
| Anandamide (AEA) | CB1 | ~40 nM | For comparison; approximately 4-fold lower affinity than R-1 Methanandamide.[3][4] |
Experimental Protocols
The determination of CB1 receptor binding affinity is most commonly achieved through competitive radioligand binding assays.[5][6][7][8]
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., R-1 Methanandamide) by measuring its ability to displace a high-affinity radioligand from the CB1 receptor.
Materials:
-
Receptor Source: Membranes isolated from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from rat brain tissue.
-
Radioligand: [3H]CP55,940, a high-affinity, non-selective cannabinoid receptor agonist.
-
Test Compound: R-1 Methanandamide, dissolved in a suitable vehicle (e.g., ethanol, DMSO).
-
Non-Specific Binding (NSB) Control: A high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM SR141716A or unlabeled CP55,940) to saturate all specific binding sites.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Equipment: 96-well plates, cell harvester (filtration apparatus), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize CB1-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + NSB Control.
-
Test Compound: Receptor membranes + Radioligand + serial dilutions of the test compound.
-
-
Incubation: Add the radioligand (e.g., [3H]CP55,940 at a final concentration of ~0.5-1.0 nM) to all wells. Add the test compound at varying concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor by an agonist like R-1 Methanandamide initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[9]
Key Signaling Events:
-
Gi/o Protein Activation: Ligand binding causes a conformational change in the CB1 receptor, leading to the activation of associated Gi/o proteins. The G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).[9][10] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates various ion channels. This typically leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[9][10]
-
Activation of MAP Kinase Pathway: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase).[9][10] This signaling is often mediated by the Gβγ subunit and can influence gene expression, cell proliferation, and survival.
Caption: CB1 receptor downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 美国GlpBio - this compound | CB1 receptor agonist | Cas# 649569-33-5 [glpbio.cn]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of R-1 Methanandamide Phosphate and Anandamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical and metabolic stability of the endogenous cannabinoid anandamide (B1667382) (AEA) and its synthetic phosphate (B84403) prodrug, R-1 Methanandamide Phosphate. The information presented herein is intended to inform research and development efforts in the field of cannabinoid-based therapeutics by providing a detailed overview of the degradation pathways, stability profiles, and relevant experimental methodologies for these compounds.
Introduction: The Challenge of Anandamide's Instability
Anandamide, an endogenous ligand for cannabinoid receptors, holds significant therapeutic promise. However, its clinical utility is hampered by its inherent instability. Anandamide is rapidly degraded in vivo, primarily through enzymatic hydrolysis, leading to a short biological half-life and limiting its systemic exposure. This has driven the development of more stable analogs, such as R-1 Methanandamide, and prodrug formulations like this compound, designed to improve pharmacokinetic profiles and enhance therapeutic efficacy. This guide will delve into a technical comparison of the stability of anandamide and this compound.
Chemical and Metabolic Stability Profiles
Anandamide (AEA)
Anandamide is an N-acylethanolamine that is susceptible to both chemical and enzymatic degradation.
Chemical Stability: Anandamide's stability is influenced by pH and temperature. While relatively stable in neutral and slightly acidic aqueous solutions, its ester-like amide bond can undergo hydrolysis under strongly acidic or basic conditions, although this is generally slower than enzymatic degradation. In biological matrices, anandamide can be unstable in whole blood, with concentrations reported to increase upon standing on ice due to ongoing biosynthesis, but it is relatively stable in plasma for short periods.[1] For long-term storage, freezing at -80°C is recommended to maintain stability.[1]
Metabolic Stability: The primary route of anandamide inactivation in vivo is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) .[1][2] FAAH is an intracellular serine hydrolase that rapidly breaks down anandamide into arachidonic acid and ethanolamine (B43304), effectively terminating its signaling.[1][2][3] This rapid degradation results in a very short half-life for anandamide in biological systems.[2] Other enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenases, can also metabolize anandamide, but FAAH-mediated hydrolysis is considered the principal degradation pathway.[4]
R-1 Methanandamide
R-1 Methanandamide is a chiral analog of anandamide that was designed to resist enzymatic degradation. The presence of a methyl group on the ethanolamine moiety sterically hinders the approach of FAAH, rendering it significantly more resistant to hydrolysis compared to anandamide.[5][6] This increased metabolic stability leads to a longer duration of action and enhanced potency in vivo.[5][7]
This compound
This compound is a water-soluble phosphate ester prodrug of R-1 Methanandamide.[8] This formulation strategy is employed to overcome the poor aqueous solubility of the parent compound and to protect it from premature degradation.
Chemical Stability: As a phosphate ester, this compound is reported to be stable in buffered aqueous solutions at physiological pH (7.4).[8] This inherent chemical stability in aqueous media is a key advantage for formulation and administration.
Metabolic Stability and Prodrug Conversion: this compound is designed to be rapidly converted to the active parent compound, R-1 Methanandamide, in vivo. This conversion is mediated by endogenous enzymes, primarily alkaline phosphatases , which are abundant in various tissues, including the liver.[8] Studies have shown that while stable in buffer, this compound is rapidly hydrolyzed in liver homogenates, with a reported half-life of approximately 8-9 minutes.[8] This rapid conversion ensures the timely release of the active drug at the site of action.
Quantitative Stability Data
Direct, head-to-head quantitative stability data for this compound and anandamide under identical conditions are limited in the public literature. The following tables summarize available data from separate studies to provide a comparative overview.
Table 1: Enzymatic Stability Comparison
| Compound | Degrading Enzyme(s) | Relative Stability | Half-life in Liver Homogenate | Reference |
| Anandamide (AEA) | Fatty Acid Amide Hydrolase (FAAH), COX-2, Lipoxygenases | Low | Not specifically reported, but rapid degradation is well-established. | [1][2][4] |
| R-1 Methanandamide | Primarily FAAH (resistance) | High | Significantly longer than anandamide. | [5][6] |
| This compound | Alkaline Phosphatases (for conversion to active form) | Prodrug: stable until enzymatic conversion | ~8-9 minutes (for conversion, not degradation of active) | [8] |
Table 2: Stability in Biological Matrices
| Compound | Matrix | Conditions | Observed Stability | Reference |
| Anandamide (AEA) | Whole Blood | On ice, 3 hours | Unstable (concentration increased 2.3-fold) | [1] |
| Anandamide (AEA) | Plasma | On ice, 4 hours | Stable | [1] |
| Anandamide (AEA) | Plasma | -80°C, 4 weeks | Stable (endogenous levels) | [1] |
| This compound | Buffer (pH 7.4) | Not specified | Stable | [8] |
| This compound | Liver Homogenate (10%) | pH 7.4 | Rapidly hydrolyzed (t½ ≈ 8-9 min) | [8] |
| This compound | Alkaline Phosphatase Solution | pH 7.4 | Very rapidly hydrolyzed (t½ << 15 s) | [8] |
Signaling Pathways and Degradation Visualizations
The following diagrams illustrate the key signaling and degradation pathways for anandamide and the conversion of this compound.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic metabolism analysis of the endogenous cannabinoid anandamide (N-arachidonylethanolamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 5. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into R-1 Methanandamide Phosphate for Intraocular Pressure Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-1 Methanandamide Phosphate (B84403) emerges as a promising water-soluble prodrug of the potent cannabinoid CB1 receptor agonist, R-(+)-methanandamide, for the management of intraocular pressure (IOP). Its significantly enhanced aqueous solubility overcomes a major hurdle in the ophthalmic application of its parent compound. This technical guide provides a comprehensive overview of the available research on R-1 Methanandamide Phosphate, detailing its mechanism of action, experimental protocols, and quantitative data to support further investigation and development in the field of glaucoma therapeutics.
Introduction: The Promise of a Water-Soluble Cannabinoid Prodrug
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure. While cannabinoids have long been recognized for their IOP-lowering properties, their clinical utility has been hampered by poor aqueous solubility, leading to formulation challenges and inconsistent bioavailability. This compound, a phosphate ester of R-(+)-methanandamide, was synthesized to address these limitations. This prodrug boasts a remarkable 16,500-fold increase in aqueous solubility compared to its parent compound at a physiological pH of 7.4[1]. The core concept relies on the enzymatic conversion of the inactive, water-soluble prodrug into the active, lipophilic parent compound by alkaline phosphatases present in ocular tissues.
Mechanism of Action: A Two-Step Process
The therapeutic effect of this compound on intraocular pressure is a sequential process involving enzymatic conversion followed by receptor-mediated signaling.
Step 1: Enzymatic Bioactivation
Upon topical administration, this compound encounters alkaline phosphatases in ocular tissues such as the cornea, ciliary body, and trabecular meshwork. These enzymes rapidly hydrolyze the phosphate ester, releasing the active parent compound, R-(+)-methanandamide[1]. In vitro studies have demonstrated this rapid conversion, with a half-life of less than 15 seconds in an alkaline phosphatase solution[1].
Figure 1: Enzymatic conversion of this compound.
Step 2: CB1 Receptor-Mediated IOP Reduction
The liberated R-(+)-methanandamide, a potent and selective CB1 receptor agonist, then binds to and activates CB1 receptors located in the ciliary body and trabecular meshwork[2][3][4]. The activation of these G-protein coupled receptors (GPCRs) is believed to lower IOP through a dual mechanism:
-
Reduction of Aqueous Humor Production: Activation of CB1 receptors in the ciliary epithelium is thought to decrease the secretion of aqueous humor[2].
-
Increased Aqueous Humor Outflow: CB1 receptor stimulation in the trabecular meshwork may enhance the outflow of aqueous humor[3].
Research on the parent compound, R-(+)-methanandamide, has shown that its topical application in rabbits leads to a significant reduction in aqueous humor flow[2].
Figure 2: CB1 receptor signaling pathway in IOP reduction.
Quantitative Data
While direct, peer-reviewed quantitative data on the dose-response and time-course of IOP reduction for this compound is not extensively published, the seminal study on its development confirms its efficacy in reducing IOP in normotensive rabbits[1]. The following tables summarize the key physicochemical properties of the prodrug and the in vivo efficacy of its parent compound, R-(+)-methanandamide, which serves as a benchmark for the expected activity of the prodrug.
Table 1: Physicochemical Properties of this compound and Parent Compound
| Property | This compound | R-(+)-Methanandamide | Reference |
| Aqueous Solubility (pH 7.4) | >16,500-fold increase vs. parent | Poor | [1] |
| Chemical Stability (pH 7.4) | Stable in buffer solutions | Prone to hydrolysis | [1] |
| Enzymatic Hydrolysis (Alkaline Phosphatase) | t1/2 << 15 seconds | N/A | [1] |
| Enzymatic Hydrolysis (Liver Homogenate) | t1/2 = 8-9 minutes | N/A | [1] |
Table 2: In Vivo Efficacy of R-(+)-Methanandamide in Rabbits
| Concentration | Maximal IOP Reduction (mmHg) | Time to Maximal Reduction (hours) | Effect on Aqueous Humor Flow | Reference |
| 0.125% | 5.1 ± 2.0 | 2 | Significantly reduced | [2] |
| 0.25% | 4.0 ± 1.3 | 2 | Significantly reduced | [2] |
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis, in vitro evaluation, and in vivo assessment of this compound.
4.1. Synthesis of this compound
A detailed synthesis protocol for this compound has been described. The general workflow involves the phosphorylation of R-(+)-methanandamide.
Figure 3: General workflow for the synthesis of this compound.
4.2. In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the rate of conversion of this compound to R-(+)-methanandamide in the presence of alkaline phosphatase.
Materials:
-
This compound
-
Alkaline phosphatase solution
-
Phosphate buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Prepare a stock solution of this compound in PBS.
-
Incubate the stock solution with alkaline phosphatase at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 seconds), quench the reaction.
-
Analyze the samples by HPLC to quantify the concentrations of both this compound and R-(+)-methanandamide.
-
Calculate the half-life (t1/2) of the prodrug.
4.3. In Vivo Intraocular Pressure Measurement in Rabbits
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound.
Animal Model: Normotensive New Zealand albino rabbits.
Protocol:
-
Acclimatize rabbits to handling and IOP measurement procedures to establish a stable baseline.
-
Measure baseline IOP using a calibrated pneumatonometer.
-
Topically administer a single drop of the this compound formulation to one eye of each rabbit. The contralateral eye receives the vehicle as a control.
-
Measure IOP in both eyes at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) post-instillation.
-
Record and analyze the data to determine the time to maximal IOP reduction and the duration of the effect.
Figure 4: Experimental workflow for in vivo IOP studies in rabbits.
4.4. Aqueous Humor Dynamics by Fluorophotometry
Objective: To determine the effect of this compound on aqueous humor flow.
Methodology:
-
Following topical administration of the prodrug, a fluorescent tracer (e.g., fluorescein) is instilled into the eye.
-
A specialized fluorophotometer is used to measure the rate of clearance of the tracer from the anterior chamber.
-
A reduction in the clearance rate indicates a decrease in aqueous humor formation.
Future Directions and Conclusion
This compound represents a significant advancement in the development of cannabinoid-based therapies for glaucoma. Its enhanced water solubility makes it a highly attractive candidate for topical ophthalmic delivery. While initial studies have confirmed its IOP-lowering potential, further research is warranted to:
-
Establish a comprehensive dose-response relationship and time-course of action for this compound in both normotensive and hypertensive animal models of glaucoma.
-
Directly compare the in vivo efficacy and duration of action of this compound with its parent compound, R-(+)-methanandamide.
-
Conduct long-term safety and toxicology studies to assess the potential for ocular irritation and other adverse effects.
-
Further elucidate the downstream signaling pathways activated by CB1 receptors in the ciliary body and trabecular meshwork to identify potential targets for synergistic therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB(1) receptor expression, activation and detection of endogenous ligand in trabecular meshwork and ciliary process tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
The Role of R-1 Methanandamide Phosphate in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide (B110085) Phosphate is a water-soluble phosphomonoester prodrug of (R)-(+)-methanandamide (MET), a stable synthetic analogue of the endocannabinoid anandamide (B1667382). Upon administration, it is metabolized into its active form, R(+)-methanandamide, which exhibits significant bioactivity. This technical guide provides an in-depth overview of the role of R(+)-methanandamide in cancer cell line studies, focusing on its anti-proliferative and pro-apoptotic effects, the underlying signaling pathways, and detailed experimental protocols for its investigation. The data presented herein is collated from various preclinical studies, offering a valuable resource for researchers in oncology and cannabinoid pharmacology.
Mechanism of Action: Anti-Proliferative and Pro-Apoptotic Effects
R(+)-methanandamide has been demonstrated to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. These effects are primarily mediated through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein-coupled receptors. The expression levels of these receptors can vary between different cancer types and even among different cell lines of the same cancer, influencing the cellular response to MET.
The core mechanism often involves the de novo synthesis of the sphingolipid ceramide, a key second messenger in cellular stress responses that can trigger apoptosis. The activation of specific downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, is crucial in executing the apoptotic program.
Quantitative Data: Effects on Cancer Cell Viability and Apoptosis
The cytotoxic and pro-apoptotic efficacy of R(+)-methanandamide varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Anti-Proliferative Activity of R(+)-Methanandamide (MET) in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Key Finding | IC50 Value | Citation |
| Breast Cancer | EFM-19 | Proliferation Assay | Potent inhibition of cell proliferation. | ~0.8 µM | [1] |
| Prostate Cancer | PC-3 | MTT Assay | Dose-dependent decrease in cell viability. | > 5 µM* | [2] |
| Prostate Cancer | DU-145 | MTT Assay | Inhibition of cell growth. | Not specified | [2] |
| Prostate Cancer | LNCaP | MTT Assay | Inhibition of cell growth (less pronounced). | Not specified | [2] |
*Significant decrease in viability observed at concentrations over 5 µM after 48 hours.
Table 2: Pro-Apoptotic Effects of R(+)-Methanandamide (MET)
| Cancer Type | Cell Line | Treatment | Apoptosis Measurement | Result | Citation |
| Mantle Cell Lymphoma | Rec-1, Granta-519 | 10 µM MET (4h) | Annexin V/7-AAD Flow Cytometry | Significant increase in early and late apoptotic cells. | [3] |
| Prostate Cancer | PC-3 | 10 µM MET (48h) | Annexin V-FITC/PI Flow Cytometry | ~25% late apoptotic cells (vs. ~5% in control). | [2] |
| Prostate Cancer | PC-3 | 20 µM MET (48h) | Annexin V-FITC/PI Flow Cytometry | ~35% late apoptotic cells (vs. ~5% in control). | [2] |
Signaling Pathways
The pro-apoptotic effects of R(+)-methanandamide are orchestrated by distinct signaling pathways in different cancer contexts. Below are diagrams of two well-characterized pathways in mantle cell lymphoma and prostate cancer.
Pathway 1: Dual CB1/CB2 Receptor-Mediated Apoptosis in Mantle Cell Lymphoma
R(+)-methanandamide concurrently ligates CB1 and CB2 receptors on mantle cell lymphoma cells, initiating a signaling cascade that leads to apoptosis.[3][4] This pathway highlights the sequential activation of ceramide synthesis and the p38 MAPK stress pathway.
Pathway 2: CB2 Receptor-Mediated Apoptosis in Prostate Cancer
In androgen-independent PC-3 prostate cancer cells, R(+)-methanandamide predominantly signals through the CB2 receptor.[2][5][6] This activation also triggers de novo ceramide synthesis, which in turn modulates the pro-apoptotic JNK pathway and the pro-survival Akt pathway.
References
- 1. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and JWH-015: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid R+ methanandamide induces IL-6 secretion by prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of R-1 Methanandamide Phosphate on Motor Activity in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of R-1 Methanandamide Phosphate (B84403) on motor activity in rodent models. R-1 Methanandamide Phosphate is a water-soluble prodrug of R-(+)-methanandamide, a potent and metabolically stable synthetic analog of the endocannabinoid anandamide (B1667382). R-(+)-methanandamide is a selective agonist for the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system and plays a crucial role in the regulation of motor function. This document summarizes key findings from preclinical studies, presents quantitative data in structured tables, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. While direct studies on the motor effects of this compound are limited, this guide extrapolates its likely effects based on the extensive research conducted on its active metabolite, R-(+)-methanandamide.
Introduction: this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a key role in regulating a wide array of physiological processes, including motor control, pain perception, and appetite.[1] The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1]
R-1 Methanandamide is a synthetic analog of anandamide designed to be more resistant to enzymatic degradation by fatty acid amide hydrolase (FAAH), thus exhibiting a longer duration of action.[2] this compound is a water-soluble prodrug of R-1 Methanandamide, designed to improve its bioavailability for in vivo studies.[3] Upon administration, it is rapidly hydrolyzed by phosphatases to yield the active compound, R-1 Methanandamide.
Signaling Pathways of R-1 Methanandamide
As a potent CB1 receptor agonist, R-1 Methanandamide activates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Figure 1: CB1 Receptor Signaling Pathway.
Activation of the CB1 receptor by R-1 Methanandamide leads to:
-
Inhibition of adenylyl cyclase , which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Inhibition of voltage-gated calcium channels , which reduces calcium influx into the presynaptic terminal.
-
Activation of inwardly rectifying potassium channels , leading to potassium efflux and hyperpolarization of the neuron.
These actions collectively result in a reduction of neurotransmitter release , which is the primary mechanism underlying the effects of CB1 receptor agonists on motor activity.
Effects of R-(+)-Methanandamide on Motor Activity in Rodents
Studies in rodents have demonstrated that systemic administration of R-(+)-methanandamide produces a dose-dependent suppression of spontaneous motor activity. The most common behavioral assays used to assess these effects are the open-field test and the catalepsy bar test.
Open-Field Test
The open-field test is a widely used method to assess locomotor activity and exploratory behavior in rodents.[4] Key parameters measured include horizontal activity (ambulation) and vertical activity (rearing).
Table 1: Effects of Intraperitoneally Administered R-(+)-Methanandamide on Open-Field Behavior in Rats
| Dose (mg/kg) | Ambulation (squares crossed) | Rearing (number) | Latency to leave center (s) | Circling (number) | Reference |
| 0 (Vehicle) | 105 ± 10 | 25 ± 3 | 5 ± 1 | 1 ± 0.5 | [3][5] |
| 3 | 90 ± 12 | 20 ± 4 | 6 ± 1 | 1 ± 0.5 | [5] |
| 10 | 60 ± 8 | 10 ± 2 | 8 ± 2 | 1 ± 0.5 | [3][5] |
| 18 | 40 ± 5 | 5 ± 1 | 10 ± 3 | 1 ± 0.5 | [3][5] |
| 30 | 25 ± 4 | 2 ± 1 | 20 ± 5 | Not Reported | [3] |
* Indicates a statistically significant difference from the vehicle-treated group. Data are presented as mean ± SEM and are compiled from studies by Järbe et al. (1998, 2003).[3][5]
As shown in Table 1, R-(+)-methanandamide produces a dose-dependent decrease in both ambulation and rearing in rats.[3][5] Interestingly, unlike Δ⁹-THC, R-(+)-methanandamide did not significantly increase circling behavior over the doses examined.[5]
Catalepsy
Catalepsy, a state of motor immobility and waxy flexibility, is a characteristic effect of high doses of CB1 receptor agonists. It is typically measured using the bar test, where the animal's forepaws are placed on an elevated bar, and the time it remains in this posture is recorded.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Open-Field Test Protocol
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The floor is divided into a grid of equal-sized squares.
Figure 2: Open-Field Test Experimental Workflow.
Procedure:
-
Acclimatization: Rodents are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 15-30 minutes).
-
Test Initiation: The rodent is gently placed in the center of the open-field arena.
-
Recording: Behavior is recorded for a predetermined duration (e.g., 5, 10, or 20 minutes) using a video camera mounted above the arena.
-
Data Analysis: The recorded video is analyzed to quantify various behavioral parameters, including:
-
Locomotor Activity: Number of squares crossed (ambulation).
-
Exploratory Behavior: Number of rearings.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.
-
Other Behaviors: Grooming bouts, fecal boli count.
-
Catalepsy Bar Test Protocol
Objective: To measure the degree of motor immobility (catalepsy).
Apparatus: A horizontal bar (e.g., 0.5-1.0 cm in diameter) elevated at a specific height (e.g., 9 cm) from a flat surface.
Procedure:
-
Drug Administration: this compound or vehicle is administered.
-
Test Initiation: At a specified time after drug administration, the rodent's forepaws are gently placed on the bar.
-
Measurement: The latency for the rodent to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 120 seconds) is typically set.
-
Repetition: The test is usually repeated at several time points after drug administration to assess the time course of the cataleptic effect.
Pharmacokinetics of this compound
Detailed pharmacokinetic studies specifically for this compound in rodents, including its bioavailability and rate of conversion to R-1 Methanandamide, are not extensively available in the public domain. However, as a water-soluble phosphate ester prodrug, it is designed for enhanced solubility and is expected to be rapidly hydrolyzed by endogenous phosphatases to the active R-1 Methanandamide in vivo. The overall in vivo effects on motor activity will be dependent on the absorption, distribution, metabolism (conversion to the active form), and excretion of the compound. Further research is warranted to fully characterize the pharmacokinetic profile of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound, through its conversion to the active CB1 agonist R-(+)-methanandamide, will induce a dose-dependent suppression of motor activity in rodents. This is characterized by decreased ambulation and rearing in the open-field test and the induction of catalepsy at higher doses. These effects are consistent with the known role of the CB1 receptor in modulating motor function.
Future research should focus on:
-
Directly assessing the effects of this compound on motor activity in various rodent models to confirm the extrapolated findings and to determine the dose-response relationship of the prodrug itself.
-
Conducting detailed pharmacokinetic studies to understand the in vivo conversion of this compound to R-1 Methanandamide, including its absorption, distribution, metabolism, and excretion.
-
Investigating the potential for this compound to modulate motor activity in models of neurological disorders where the endocannabinoid system is dysregulated, such as Parkinson's disease or Huntington's disease.
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in motor control. Its water-soluble nature facilitates in vivo administration. Based on the robust data from its active metabolite, R-(+)-methanandamide, it is anticipated to be a potent suppressor of motor activity in rodents. This technical guide provides a comprehensive overview of its expected effects and the methodologies to assess them, serving as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
References
- 1. Effects of topical anandamide-transport inhibitors, AM404 and olvanil, on intraocular pressure in normotensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence against cannabinoid receptor involvement in intraocular pressure effects of cannabinoids in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological activity of anandamide, a putative endogenous cannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of R-1 Methanandamide Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide Phosphate is a synthetic, water-soluble prodrug of (R)-methanandamide (also known as AM356), a potent and metabolically stable analog of the endocannabinoid anandamide. As a selective agonist for the cannabinoid receptor 1 (CB1), (R)-methanandamide holds significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound, focusing on its conversion to the active moiety, (R)-methanandamide, and the subsequent absorption, distribution, metabolism, and excretion characteristics of the active compound. This document also details relevant experimental protocols and signaling pathways to support further research and development.
Physicochemical and Pharmacokinetic Properties
Due to its nature as a prodrug, the pharmacokinetic profile of this compound is largely characterized by its rapid conversion to the active compound, (R)-methanandamide. The available data on the physicochemical properties of the prodrug and the qualitative pharmacokinetic parameters of the active metabolite are summarized below.
Table 1: Physicochemical Properties of this compound and (R)-Methanandamide
| Property | This compound | (R)-Methanandamide (AM356) | Reference(s) |
| Chemical Name | N-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | N-(2-hydroxy-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |
| Molecular Formula | C23H40NO5P | C23H39NO2 | [1] |
| Molecular Weight | 441.5 g/mol | 361.6 g/mol | [1] |
| Aqueous Solubility | High (>16,500-fold increase over parent compound at pH 7.4) | Low | [2] |
| Receptor Selectivity | - | Selective CB1 agonist (Ki values of 17.9-28.3 nM for CB1 and 815-868 nM for CB2) | [3][4] |
Table 2: Qualitative Pharmacokinetic Profile of (R)-Methanandamide
| Parameter | Description | Reference(s) |
| Absorption | Following administration of the prodrug, the active form, (R)-methanandamide, is expected to be systemically available. Intravenous administration in squirrel monkeys has been studied. Intraperitoneal administration in rats has also been documented. | [5][6][7] |
| Distribution | Specific tissue distribution data for (R)-methanandamide is not readily available. As a lipophilic compound, it is expected to distribute into tissues. | |
| Metabolism | (R)-methanandamide is significantly more resistant to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide, leading to a longer duration of action. It may interact with the cytochrome P450 (CYP450) enzyme system, potentially affecting the metabolism of other drugs. | [3][5][6][7] |
| Excretion | The routes and extent of excretion for (R)-methanandamide and its metabolites have not been detailed in the available literature. | |
| Half-life | While specific quantitative data is unavailable, qualitative evidence points to a significantly longer half-life than anandamide. In rats, the motor-inhibiting effects of (R)-methanandamide persisted for up to 180 minutes, whereas anandamide's effects were absent after 60 minutes. | [6] |
Note: Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, clearance, and bioavailability for (R)-methanandamide are not publicly available in the reviewed literature.
Signaling Pathways
(R)-methanandamide exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of (R)-methanandamide to the CB1 receptor initiates a cascade of intracellular signaling events.
The metabolic pathway of (R)-methanandamide, while more stable than anandamide, is still of importance. Its resistance to FAAH is a key feature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. currentseparations.com [currentseparations.com]
- 5. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rediviva.sav.sk [rediviva.sav.sk]
R-1 Methanandamide Phosphate: A More Stable Anandamide Analog for Cannabinoid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, has garnered significant interest for its role in a wide array of physiological processes, including pain modulation, appetite regulation, and memory. However, its therapeutic potential is often limited by its rapid enzymatic degradation in vivo, primarily by fatty acid amide hydrolase (FAAH). This rapid breakdown leads to a short biological half-life, making it a challenging pharmacological tool. To overcome this limitation, synthetic analogs with enhanced stability have been developed. Among these, R-1 Methanandamide and its water-soluble prodrug, R-1 Methanandamide Phosphate (B84403), have emerged as valuable tools for studying the endocannabinoid system.
This technical guide provides a comprehensive overview of R-1 Methanandamide Phosphate as a more stable analog of anandamide. It delves into its chemical properties, stability, receptor binding affinity, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development in the field of cannabinoid science.
Chemical and Stability Profile
This compound is the phosphate ester of R-1 Methanandamide. This modification significantly increases its aqueous solubility, a crucial property for a drug candidate. In biological systems, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active compound, R-1 Methanandamide.
Anandamide is notoriously unstable in biological matrices due to its rapid hydrolysis by FAAH into arachidonic acid and ethanolamine[1][2][3]. In contrast, R-1 Methanandamide exhibits markedly greater resistance to FAAH-mediated hydrolysis, leading to a longer duration of action[4][5]. While specific half-life data for this compound is limited, its design as a prodrug ensures rapid conversion to the more stable R-1 Methanandamide.
Table 1: Comparative Stability of Anandamide and R-1 Methanandamide
| Compound | Matrix | Stability Metric | Value | Reference |
| Anandamide | Whole Blood (on ice) | Concentration Change | ~2.3-fold increase in 3 hours | |
| Anandamide | Plasma (on ice) | Stability Duration | Stable for up to 4 hours | |
| R-1 Methanandamide | In vivo | Duration of Action | Effects persist for up to 180 minutes | |
| R-1 Methanandamide | In vitro (in the presence of FAAH inhibitor) | Receptor Affinity | Ki remains stable | [4] |
| This compound | Buffer Solution | Stability | Stable | |
| This compound | Alkaline Phosphatase Solution | Hydrolysis | Rapid | |
| This compound | Liver Homogenate | Hydrolysis | Rapid |
Receptor Binding Affinity
R-1 Methanandamide, the active metabolite of this compound, is a potent agonist of the cannabinoid receptor type 1 (CB1), exhibiting a higher binding affinity than anandamide. Both compounds show lower affinity for the cannabinoid receptor type 2 (CB2).
Table 2: Receptor Binding Affinities (Ki) of R-1 Methanandamide and Anandamide
| Compound | Receptor | Ki (nM) | Reference |
| R-1 Methanandamide | CB1 | 20 ± 1.6 | [4] |
| Anandamide | CB1 | 78 ± 2 | [4] |
| R-1 Methanandamide | CB2 | ~815 | |
| Anandamide | CB2 | ~371 | [6] |
Signaling Pathways
The primary targets of anandamide and its analogs are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family. Activation of these receptors initiates a cascade of intracellular events. Additionally, evidence suggests that these compounds can also interact with other receptors, such as the G-protein coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 1 (TRPV1).
CB1 Receptor Signaling
Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway[7][8][9][10][11].
GPR55 Signaling
Anandamide has been shown to activate GPR55, a novel cannabinoid receptor. The signaling cascade initiated by GPR55 activation is distinct from that of CB1 and CB2 receptors. It involves the activation of Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in an increase in intracellular calcium, while RhoA activation influences the actin cytoskeleton[12][13][14][15][16].
TRPV1 Signaling
Anandamide can also directly activate the TRPV1 ion channel, which is a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream signaling events. This interaction is of particular interest in the context of pain perception[6][17][18][19][20].
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the phosphorylation of R-1 Methanandamide. A general procedure is outlined below, based on standard phosphorylation methods for hydroxyl-containing compounds.
Materials:
-
R-1 Methanandamide
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Phosphorus oxychloride (POCl₃) or other suitable phosphorylating agent
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve R-1 Methanandamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding ice-cold deionized water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
In Vitro Stability Assay
This protocol describes a method to assess the stability of this compound and anandamide in a biological matrix (e.g., plasma or liver homogenate) using LC-MS/MS.
Materials:
-
This compound and Anandamide
-
Human or rat plasma or liver homogenate
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with 0.1% formic acid (for quenching and protein precipitation)
-
Internal standard (e.g., deuterated anandamide)
-
LC-MS/MS system
Procedure:
-
Prepare the biological matrix. If using liver homogenate, prepare a 10% (w/v) solution in PBS.
-
Pre-warm the matrix to 37°C.
-
Spike the matrix with a known concentration of the test compound (this compound or anandamide).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.
-
Vortex the samples to precipitate proteins and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube and analyze the concentration of the parent compound and any major metabolites by a validated LC-MS/MS method[21][22][23][24].
-
Plot the concentration of the parent compound versus time and calculate the half-life (t½) of the compound in the matrix.
CB1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor[25][26][27][28][29][30].
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO-CB1 cells or rat brain tissue)
-
Radioligand (e.g., [³H]CP55,940)
-
Test compounds (R-1 Methanandamide and Anandamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).
-
To determine total binding, include wells with only the radioligand and no competing ligand.
-
Add the CB1 receptor-containing membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FAAH Hydrolysis Assay
This protocol describes a fluorometric assay to measure the rate of hydrolysis of anandamide by FAAH. The same principle can be adapted to assess the stability of R-1 Methanandamide.
Materials:
-
Recombinant FAAH or tissue homogenate containing FAAH
-
Anandamide
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) for a standard curve, or a method to detect the products of anandamide hydrolysis (arachidonic acid and ethanolamine).
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (anandamide or R-1 Methanandamide) in assay buffer.
-
In a 96-well plate, add the FAAH enzyme preparation.
-
Add the test compound to the wells to initiate the reaction.
-
Incubate the plate at 37°C.
-
If using a fluorogenic substrate, monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of hydrolysis is proportional to the rate of fluorescence increase.
-
If measuring the products of anandamide hydrolysis, the reaction can be stopped at different time points by adding a quenching solution, and the products can be quantified by LC-MS/MS.
-
Determine the initial reaction velocities at different substrate concentrations.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
Conclusion
This compound, as a water-soluble prodrug of the stable anandamide analog R-1 Methanandamide, represents a significant advancement in the toolset available for cannabinoid research. Its enhanced stability against enzymatic degradation compared to anandamide allows for more controlled and prolonged experimental conditions, facilitating a more accurate investigation of the physiological and pathological roles of the endocannabinoid system. The detailed protocols and signaling pathway information provided in this guide are intended to empower researchers to further explore the therapeutic potential of modulating the endocannabinoid system with greater precision.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The endocannabinoids anandamide and virodhamine modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 18. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors [PeerJ] [peerj.com]
- 20. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
- 25. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. researchgate.net [researchgate.net]
- 30. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
The Enhanced Water-Solubility of R-1 Methanandamide Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug of the potent cannabinoid receptor agonist, R-1 Methanandamide. The addition of a phosphate group dramatically enhances its aqueous solubility, a critical attribute for pharmaceutical development. This document provides a comprehensive overview of its solubility, relevant experimental protocols, and the signaling pathways it influences upon conversion to its active form.
Enhanced Aqueous Solubility: A Quantitative Comparison
R-1 Methanandamide Phosphate was developed to overcome the poor water solubility of its parent compound, R-1 Methanandamide, a significant hurdle for its clinical application. The phosphate moiety increases the aqueous solubility of the parent compounds by more than 16,500-fold at a pH of 7.4.[1] This dramatic increase facilitates its use in aqueous formulations for research and potential therapeutic applications.
Table 1: Solubility Data for this compound and R-1 Methanandamide
| Compound | Solvent | Solubility |
| This compound | PBS (pH 7.2) | 2 mg/mL |
| DMF | 20 mg/mL | |
| DMSO | 15 mg/mL | |
| Ethanol | 30 mg/mL | |
| R-1 Methanandamide | PBS (pH 7.2) | <100 µg/mL |
| Ethanol:PBS (1:2) | 8.5 mg/mL | |
| DMSO | >30 mg/mL | |
| DMF | >10 mg/mL | |
| Ethanol | >100 mg/mL |
Experimental Protocols
Preparation of this compound Solutions
Several protocols are available for the preparation of this compound solutions for in vivo and in vitro experiments. The choice of solvent will depend on the specific experimental requirements.
Protocol 1: Saline-Based Formulation for In Vivo Studies
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: SBE-β-CD Formulation for In Vivo Studies
This protocol also yields a clear solution of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to achieve the desired final concentration. The final solution should contain 10% DMSO.
Protocol 3: Corn Oil Formulation for In Vivo Studies
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to corn oil to achieve the desired final concentration. The final solution should contain 10% DMSO.
Enzymatic Hydrolysis of this compound
This compound is a prodrug that is rapidly hydrolyzed in vivo by alkaline phosphatase to yield the active compound, R-1 Methanandamide.
In Vitro Enzymatic Hydrolysis Assay
-
Prepare a solution of this compound in a suitable buffer (e.g., pH 7.4).
-
Incubate the solution with alkaline phosphatase or a liver homogenate (e.g., 10%).
-
Monitor the hydrolysis of the phosphate ester and the formation of R-1 Methanandamide over time using an appropriate analytical method, such as HPLC.
-
The half-life of this compound in a pure alkaline phosphatase solution is less than 15 seconds, and in a 10% liver homogenate, it is approximately 8-9 minutes.[1]
Signaling Pathways of R-1 Methanandamide
Upon enzymatic conversion, R-1 Methanandamide primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
In addition to the canonical CB1 and CB2 receptors, evidence suggests that anandamide (B1667382) and its analogs may also act on other receptors, such as the G protein-coupled receptor 55 (GPR55) and a putative endothelial anandamide receptor, leading to distinct downstream signaling events.
Synthesis of this compound
Conclusion
This compound represents a significant advancement in the study of the endocannabinoid system. Its enhanced water-solubility, achieved through the addition of a phosphate promoiety, allows for easier formulation and administration in aqueous media, thereby facilitating further research into the therapeutic potential of cannabinoid receptor agonists. Understanding its physicochemical properties, the protocols for its use, and its complex signaling pathways is crucial for scientists and drug development professionals working in this field.
References
Foundational Research on R-1 Methanandamide as a CB1 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-1 Methanandamide, a synthetic analog of the endogenous cannabinoid anandamide, serves as a potent and metabolically stable agonist for the Cannabinoid Receptor Type 1 (CB1).[1][2] Its enhanced stability and high affinity for the CB1 receptor make it a valuable tool in cannabinoid research, enabling detailed investigation of the endocannabinoid system's physiological and pathological roles.[3][4] This technical guide provides an in-depth overview of the foundational research on R-1 Methanandamide, focusing on its binding affinity, functional efficacy as a CB1 agonist, and the key experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in drug discovery and development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for R-1 Methanandamide's interaction with the CB1 receptor, providing a comparative overview of its binding affinity and functional potency.
Table 1: Binding Affinity of R-1 Methanandamide for Cannabinoid Receptors
| Compound | Receptor | Ki (nM) | Source |
| R-1 Methanandamide | Human CB1 | 15 | [5] |
| R-1 Methanandamide | Rat CB1 | 20 ± 1.6 | [4] |
| R-1 Methanandamide | Human CB2 | 51 | [5] |
| R-1 Methanandamide | Rat CB2 | 815 - 868 | [2] |
| Anandamide | Rat CB1 | 78 ± 2 | [4] |
Table 2: Functional Efficacy of R-1 Methanandamide at the CB1 Receptor
| Assay Type | Parameter | Value | Notes | Source |
| GIRK Activation | Agonist Type | Partial Agonist | In Xenopus oocytes expressing CB1 and GIRK channels. | [6] |
| [35S]GTPγS Binding | Agonist Activity | Potent Agonist | Showed potent stimulation of [35S]GTPγS binding. | [7] |
| Mouse Vas Deferens | Potency | Higher than Anandamide | Inhibited electrically-evoked contractions. | [4] |
| In Vivo Cannabimimetic Effects | Activity | Active | Demonstrated hypothermia, hypokinesia, ring immobility, and antinociception in mice. | [4] |
Key Signaling Pathways
Activation of the CB1 receptor by R-1 Methanandamide initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins.[8] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8]
References
- 1. Methanandamide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of R-1 Methanandamide Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for R-1 Methanandamide (B110085) Phosphate (B84403). This water-soluble prodrug of the potent cannabinoid receptor agonist, R-1 methanandamide, offers significant advantages for research and potential therapeutic applications due to its enhanced solubility and predictable enzymatic conversion to its active form.
Core Chemical Properties
R-1 Methanandamide Phosphate, also known as R-1MAP, is a synthetic derivative of anandamide (B1667382), an endogenous cannabinoid. The addition of a phosphate group dramatically increases its aqueous solubility compared to its parent compound, R-1 methanandamide.[1][2] This property is crucial for its use in various experimental and potential therapeutic settings where aqueous delivery is necessary.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀NO₅P | PubChem |
| Molecular Weight | 441.5 g/mol | PubChem |
| Exact Mass | 441.26441037 Da | PubChem |
| Solubility | DMF: 20 mg/mlDMSO: 15 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 2 mg/ml | Cayman Chemical |
| XLogP3 | 4.7 | PubChem |
| Stability in Buffer (pH 7.4) | Stable | [1] |
| Enzymatic Hydrolysis (t₁/₂) in 10% liver homogenate | 8-9 minutes | [1] |
| Enzymatic Hydrolysis (t₁/₂) in alkaline phosphatase solution | <<15 seconds | [1] |
Synthesis and Purification
The synthesis of this compound involves the phosphorylation of R-1 methanandamide. A general synthetic approach is outlined below, based on methodologies for analogous anandamide phosphate esters.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
R-1 methanandamide
-
Di-tert-butyl diisopropylphosphoramidite
-
Tetrazole
-
Hydrogen peroxide (30%)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve R-1 methanandamide (1 equivalent) and tetrazole (3 equivalents) in a mixture of anhydrous THF and DCM (1:1).
-
To this solution, add di-tert-butyl diisopropylphosphoramidite (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and add 30% hydrogen peroxide (0.2 ml).
-
Stir the mixture for 1 hour at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to yield the di-tert-butyl protected intermediate.
-
To deprotect the phosphate group, dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the solvent and co-evaporate with toluene (B28343) to remove residual TFA.
-
The final product, this compound, can be further purified by recrystallization or preparative HPLC.
Experimental Protocol: HPLC Purification
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
A linear gradient from 75% B to 100% B over 3 minutes, hold at 100% B for 1 minute, and then re-equilibrate at 75% B for 3 minutes.[3]
Detection:
-
UV detection at 214 nm.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Inject the sample onto the equilibrated C18 column.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions for purity by analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
Analytical Characterization
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 600 MHz)
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Characteristic signals for fatty acid amides include:
-
A multiplet around 5.3 ppm in the ¹H NMR spectrum corresponding to the alkenic (=CH) protons.[4]
-
Resonances at approximately 129 and 130 ppm in the ¹³C NMR spectrum for the alkenic (=C) carbons.[4]
-
A signal for the amide carbonyl carbon around 174 ppm in the ¹³C NMR spectrum.[5]
-
Signals corresponding to the propanolamine (B44665) phosphate moiety will also be present.
-
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire mass spectra in both positive and negative ion modes.
-
The protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻ should be observed, confirming the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation. Common fragmentation pathways for cannabinoids include losses of small neutral molecules and cleavage of the central carbon-carbon bond.[6]
Biological Activity and Signaling Pathways
This compound acts as a prodrug, being rapidly hydrolyzed by phosphatases in biological systems to release the active compound, R-1 methanandamide.[1] R-1 methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.
CB1 Receptor Signaling
Activation of the CB1 receptor by R-1 methanandamide initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
CB1 receptor activation also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, CB1 receptor stimulation can activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and survival.
Experimental Workflow for Assessing Biological Activity
A typical workflow to assess the biological activity of this compound involves a series of in vitro assays to confirm its conversion to the active form and its subsequent effect on CB1 receptor signaling.
Experimental Protocol: CB1 Receptor Binding Assay
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
R-1 methanandamide (as the active competitor).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[7]
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[7]
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add binding buffer, membrane preparation, and varying concentrations of R-1 methanandamide.
-
Add a fixed concentration of the radioligand to all wells.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value obtained from the competition binding curve.
Experimental Protocol: cAMP Accumulation Assay
Materials:
-
Cells expressing human CB1 receptors.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Determine the EC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Experimental Protocol: MAPK Activation Assay (Western Blot for p-ERK)
Materials:
-
Cells expressing human CB1 receptors.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to near confluency and serum-starve overnight.
-
Treat the cells with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation.
Conclusion
This compound is a valuable research tool due to its enhanced water solubility and its function as a prodrug for the potent CB1 receptor agonist R-1 methanandamide. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity, along with detailed experimental protocols to facilitate its use in research settings. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of its mechanism of action and the steps required for its characterization.
References
- 1. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: R-1 Methanandamide Phosphate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug and a phosphate ester analog of R-1 Methanandamide (MET).[1] R-1 Methanandamide is a potent and metabolically stable endocannabinoid analog that exhibits high selectivity as an agonist for the cannabinoid receptor 1 (CB1) over the cannabinoid receptor 2 (CB2).[2] Due to its improved solubility, R-1MAP serves as a valuable tool for in vitro studies, where it is presumed to be hydrolyzed by cellular phosphatases to its active form, R-1 Methanandamide. These application notes provide detailed protocols for investigating the cellular and molecular effects of R-1MAP in vitro.
Mechanism of Action & Signaling Pathways
R-1MAP is designed to act as a prodrug, releasing the active compound R-1 Methanandamide upon enzymatic cleavage of the phosphate group within a biological system. The primary targets of R-1 Methanandamide are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[2]
-
CB1 Receptor Activation: Predominantly expressed in the central nervous system, CB1 receptor activation by R-1 Methanandamide typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels.[3] This can also lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38.[3][4]
-
CB2 Receptor Activation: Primarily found in immune cells, CB2 receptor activation is also implicated in the anti-proliferative effects of cannabinoids in certain cancer cell lines.[5]
-
Other Potential Pathways: Studies with R-1 Methanandamide have shown it can induce de novo ceramide synthesis, which is a key signaling lipid involved in apoptosis.[5] Additionally, in some cell types like endothelial cells, R-1 Methanandamide can signal through non-CB1/CB2 receptors to activate the PI3K-Akt pathway, leading to nitric oxide (NO) production.[6]
Signaling Pathway for Cannabinoid Receptor (CB1/CB2) Activation
Caption: R-1MAP is hydrolyzed to active R-1 Methanandamide, which activates CB1/CB2 receptors.
Ceramide-Mediated Apoptosis Pathway
Caption: R-1 Methanandamide can induce apoptosis via CB2 receptor and ceramide synthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for R-1 Methanandamide Phosphate and its active analog, R-1 Methanandamide, from published literature.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Species | Ki Value | Notes | Citation |
|---|---|---|---|---|---|
| AEA-P (R-1MAP analog) | CB1 | Rat Brain | ~200 nM | Tested as arachidonoyl ethanolamide phosphate. | [1] |
| R-1 Methanandamide | CB1 | Rat | 17.9 - 28.3 nM | [2] | |
| R-1 Methanandamide | CB2 | Human/Mouse | 815 - 868 nM | [2] | |
| Anandamide (B1667382) (AEA) | CB1 | Rat Brain | 89 ± 10 nM | In the presence of FAAH inhibitor PMSF. | [7] |
| Anandamide (AEA) | CB1 | Rat Brain | 5400 ± 1600 nM | Without FAAH inhibitor PMSF. |[7] |
Table 2: Functional Activity (EC50 / IC50)
| Compound | Assay | Cell/Tissue Type | EC50 / IC50 | Citation |
|---|---|---|---|---|
| R-1 Methanandamide | NO Release | Rat Mesenteric Artery | 19.8 ± 14.2 nM | |
| R-1 Methanandamide | Ca2+ Signaling | Human Endothelial Cells | 10.6 µM | [8] |
| R-1 Methanandamide | Cell Viability | PC-3 Prostate Cancer Cells | > 5 µM |[5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT-Based)
This protocol measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay after R-1MAP treatment.
Protocol Details:
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound (stock solution prepared in an appropriate solvent like PBS, pH 7.2).[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium and incubate overnight.[9]
-
Prepare serial dilutions of R-1MAP in culture medium.
-
Remove the old medium from the cells and add 100 µL of the R-1MAP dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired treatment period (e.g., 24 to 48 hours).[5][9]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[9]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of R-1MAP to determine the IC50 value.
Receptor Binding Assay
This protocol determines the binding affinity (Ki) of R-1MAP (or its active metabolite) to cannabinoid receptors.
-
Principle: A competitive binding assay where the test compound (R-1MAP) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to receptors in a membrane preparation.[7] The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Materials:
-
Rat brain membranes (or cell membranes from cells overexpressing CB1 or CB2).
-
[³H]CP-55,940 (radiolabeled cannabinoid agonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit FAAH activity.[7]
-
Non-specific binding control (e.g., high concentration of a non-labeled agonist like WIN55,212-2).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare rat brain membranes.
-
In assay tubes, combine the binding buffer (containing 0.1% BSA and PMSF), a fixed concentration of [³H]CP-55,940, and varying concentrations of R-1MAP.
-
Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of R-1MAP. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.
Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: A fluorometric assay that uses a specific caspase-3 substrate (e.g., DEVD-AFC) which, when cleaved by active caspase-3, releases a fluorescent compound (AFC). The fluorescence intensity is directly proportional to caspase-3 activity.[4]
-
Materials:
-
Cells treated with R-1MAP and appropriate controls.
-
Lysis buffer.
-
Caspase-3 substrate (DEVD-AFC or similar).
-
Assay buffer.
-
Fluorometer with appropriate excitation/emission filters (e.g., 400 nm excitation / 505 nm emission).
-
-
Procedure:
-
Culture and treat cells with R-1MAP for the desired time.
-
Harvest the cells and prepare whole-cell extracts using a lysis buffer.[9]
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the caspase-3 substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a fluorometer.
-
-
Data Analysis: Quantify the fluorescence units. Results can be expressed as fold-change in caspase activity compared to the vehicle-treated control.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Anandamide-mediated CB1/CB2 cannabinoid receptor--independent nitric oxide production in rabbit aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition by Anandamide of 6-Hydroxydopamine-Induced Cell Death in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-1 Methanandamide Phosphate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a water-soluble prodrug of R-1 Methanandamide, a stable analog of the endocannabinoid anandamide (B1667382) (AEA). As a potent and selective agonist for the cannabinoid receptor 1 (CB1), R-1-MAP offers significant advantages for in vitro studies due to its enhanced stability and solubility in aqueous media compared to its parent compound. Upon cellular uptake, it is hydrolyzed by intracellular phosphatases to release the active metabolite, R-1 Methanandamide, which then engages with the endocannabinoid system. These application notes provide detailed protocols for the preparation and use of R-1-MAP in cell culture, along with methodologies for key experimental assays to investigate its biological effects.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₀NO₅P | [1] |
| Molecular Weight | 441.5 g/mol | [1] |
| Solubility | DMSO: 15 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 2 mg/mL | [1] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [2] |
Data Presentation: Quantitative Analysis of R-1 Methanandamide Activity
The following tables summarize the binding affinities and functional potencies of R-1 Methanandamide, the active metabolite of R-1-MAP, in various assays and cell lines.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Preparation | Ki (nM) | Reference |
| R-1 Methanandamide | CB1 | Rat Brain Membranes | 17.9 - 28.3 | [3] |
| Anandamide (AEA) | CB1 | Rat Brain Membranes | ~70 | [4] |
| R-1 Methanandamide | CB2 | Transfected Cells | 815 - 868 | [3] |
| Anandamide (AEA) | CB2 | Transfected Cells | 439.5 | [5] |
Table 2: Functional Potency (IC50/EC50 values) in Cell-Based Assays
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| Human Breast Cancer (EFM-19) | Proliferation | IC50 | 0.8 | [6] |
| Prostate Cancer (PC-3) | Cell Viability | IC50 | >5 | [7] |
| C6 Glioma | Cell Proliferation | IC50 | Not specified, but showed antiproliferative effects | [8][9] |
| Mantle Cell Lymphoma (Rec-1, JeKo, JVM-2) | Apoptosis (Caspase-3 activation) | - | Effective at 10 µM | [10] |
| Subventricular Zone (SVZ) Cells | Proliferation | - | Effective at 1 µM | [1] |
| Endothelial Cells | Intracellular Ca²⁺ Signaling | EC50 | 10.6 | [11] |
Signaling Pathways
R-1 Methanandamide, upon its release from R-1-MAP, primarily activates CB1 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. This activation triggers a cascade of intracellular signaling events that can vary depending on the cell type and context.
Caption: CB1 Receptor Signaling Pathways.
Experimental Workflow
A typical workflow for investigating the effects of R-1-MAP on cultured cells involves several key stages, from initial cell culture and treatment to downstream functional assays.
Caption: Experimental Workflow for R-1-MAP Cell Studies.
Experimental Protocols
Preparation of R-1 Methanandamide Phosphate Stock and Working Solutions
Materials:
-
This compound (powder)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, light-protected microcentrifuge tubes
Protocol for Stock Solution (10 mM):
-
Calculate the mass of R-1-MAP powder required to make a 10 mM stock solution (Mass = 10 mmol/L * 441.5 g/mol * Volume in L).
-
Aseptically weigh the calculated amount of R-1-MAP powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[2]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Note: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted for adherent cells and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[10][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
R-1-MAP working solutions
-
96-well clear-walled cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Remove the culture medium and replace it with fresh medium containing various concentrations of R-1-MAP or vehicle control (medium with the same concentration of DMSO as the highest R-1-MAP concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[2][7][14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Culture and treat cells with R-1-MAP or vehicle control for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, based on the cleavage of a fluorogenic substrate.[1][16][17][18]
Materials:
-
Treated and control cell lysates
-
Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)
-
96-well black-walled plate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Protocol:
-
Culture and treat cells with R-1-MAP or vehicle control.
-
Harvest cells and determine the cell count.
-
Lyse the cells using the provided cold lysis buffer (e.g., 25 µL per 1 x 10⁶ cells) and incubate on ice for 10 minutes.[1]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black-walled plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.[1]
-
Prepare the reaction buffer containing DTT according to the kit instructions.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the DEVD-AFC substrate to each well.[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Express the results as a fold-increase in caspase-3 activity compared to the vehicle-treated control.
Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of R-1 Methanandamide for the CB1 receptor using a radiolabeled ligand.[3][19][20][21][22]
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from transfected cells or rat brain tissue)
-
[³H]CP-55,940 (radioligand)
-
Unlabeled R-1 Methanandamide (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare dilutions of unlabeled R-1 Methanandamide over a wide concentration range.
-
In reaction tubes, combine:
-
Binding buffer
-
A fixed concentration of [³H]CP-55,940 (typically at or below its Kd)
-
Varying concentrations of unlabeled R-1 Methanandamide or vehicle (for total binding)
-
A high concentration of an unlabeled CB1 agonist (e.g., WIN 55,212-2) for non-specific binding determination
-
-
Initiate the binding reaction by adding the CB1 receptor-containing membranes (typically 20-50 µg of protein per tube).
-
Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of R-1 Methanandamide by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of R-1 Methanandamide by non-linear regression analysis of the competition binding curve.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Inhibition of C6 glioma cell proliferation by anandamide, 1-arachidonoylglycerol, and by a water soluble phosphate ester of anandamide: variability in response and involvement of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. realmofcaring.org [realmofcaring.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. apexbt.com [apexbt.com]
- 19. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of R-(+)-Methanandamide
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
R-(+)-methanandamide, a metabolically stable analog of the endogenous cannabinoid anandamide (B1667382), serves as a potent agonist for cannabinoid receptors, primarily the CB1 receptor.[1][2][3] Its resistance to rapid degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for in vivo studies investigating the endocannabinoid system.[4][5] These application notes provide detailed protocols for the in vivo administration of R-(+)-methanandamide, summarize key quantitative data from preclinical studies, and illustrate the principal signaling pathways involved.
Note on Nomenclature: The user query specified "R-1 Methanandamide (B110085) Phosphate." However, the available scientific literature predominantly refers to "R-(+)-methanandamide." It is presumed that "R-1 Methanandamide" is equivalent to "R-(+)-methanandamide." No significant information was found regarding a "phosphate" version of this compound. The following protocols and data are based on studies using R-(+)-methanandamide.
Data Presentation: Quantitative In Vivo Data
The following tables summarize quantitative data from key in vivo studies involving R-(+)-methanandamide administration.
Table 1: Intravenous Self-Administration of R-(+)-Methanandamide in Squirrel Monkeys
| Dose (µg/kg per injection) | Mean Injections per Session (± SEM) | Maximal Response Rate (responses/sec ± SEM) |
| Vehicle | ~5 | ~0.1 |
| 10 | ~25 | ~0.4 |
| 20 | ~40 | ~0.6 |
| 40 | 44.75 ± 3.21 | 0.71 ± 0.22 |
| 80 | ~30 | ~0.5 |
SEM: Standard Error of the Mean. Data extracted from studies on the reinforcing effects of R-(+)-methanandamide.[3][4][5]
Table 2: Effect of Intraperitoneal R-(+)-Methanandamide on Body Temperature in Rats
| Dose (mg/kg, i.p.) | Maximum Hypothermic Effect (°C ± SEM) | Time to Maximum Effect (minutes post-administration) |
| 5 | No significant effect | N/A |
| 10 | Significant hypothermia | 15 - 30 |
| 20 | 1.21 ± 0.5 | 15 |
i.p.: Intraperitoneal. Data from a study investigating the thermoregulatory effects of R-(+)-methanandamide.[6]
Table 3: Cardiovascular Effects of Intravenous R-(+)-Methanandamide in Conscious Rats
| Dose (mg/kg, i.v.) | Effect on Heart Rate | Effect on Blood Pressure | Regional Vascular Effects |
| 0.5 - 1 | No significant effect | No significant effect | No significant effect |
| 3 - 5 | Marked bradycardia | Transient increase | Renal and mesenteric vasoconstriction; hindquarters vasodilation |
i.v.: Intravenous. This study highlights the complex, dose-dependent cardiovascular responses to R-(+)-methanandamide.[7]
Experimental Protocols
Detailed methodologies for common in vivo administration routes are provided below.
Protocol 1: Intravenous Administration for Self-Administration Studies in Non-Human Primates
Objective: To assess the reinforcing effects of R-(+)-methanandamide.
Materials:
-
R-(+)-Methanandamide (e.g., from Sigma-Aldrich)
-
Vehicle solution: 0.125-4% ethanol, 0.125-4% Tween 80, and saline[3][4]
-
Heparinized saline
-
Surgical equipment for catheter implantation
-
Infusion pump
-
Experimental chamber equipped with response levers
Procedure:
-
Surgical Preparation: Surgically implant a chronic indwelling catheter into a major vein (e.g., jugular or femoral) under aseptic conditions. Allow for a post-operative recovery period.
-
Drug Preparation: Dissolve R-(+)-methanandamide in the vehicle solution to achieve the desired final concentrations (e.g., 2.5 to 80 µg/kg per injection).[5]
-
Experimental Setup: House the animal in an experimental chamber with access to two levers. One lever is active and delivers an intravenous infusion of the drug solution, while the other is inactive.
-
Administration: Connect the venous catheter to an infusion pump. Program the pump to deliver a specific volume of the drug solution upon a set number of responses on the active lever (e.g., a fixed-ratio schedule).
-
Data Collection: Record the number of responses on each lever and the number of infusions per session.
-
Catheter Maintenance: Flush the catheter with heparinized saline regularly to maintain patency.
Protocol 2: Intraperitoneal Administration for Thermoregulation Studies in Rodents
Objective: To evaluate the effect of R-(+)-methanandamide on body temperature.
Materials:
-
R-(+)-Methanandamide
-
Vehicle solution (e.g., 5% propylene (B89431) glycol and 2% Tween 80 in sterile saline)
-
Syringes and needles (e.g., 25-gauge)
-
Rectal thermometer or other temperature monitoring device
-
Animal scale
Procedure:
-
Animal Model: Male Sprague-Dawley rats are a suitable model.[6]
-
Acclimation: Acclimate the animals to the experimental room and handling procedures to minimize stress-induced temperature changes.
-
Drug Preparation: Prepare a stock solution of R-(+)-methanandamide in the vehicle. Dilute as necessary to achieve the desired doses (e.g., 5, 10, or 20 mg/kg).[6]
-
Baseline Measurement: Measure the baseline body temperature of each animal before injection.
-
Administration: Weigh each animal to determine the precise injection volume. Administer the R-(+)-methanandamide solution or vehicle via intraperitoneal injection.
-
Post-Administration Monitoring: Record body temperature at regular intervals (e.g., 15, 30, 45, and 60 minutes) after injection.[6]
-
Data Analysis: Compare the changes in body temperature between the drug-treated and vehicle-treated groups.
Protocol 3: Central Administration (Intrahypothalamic) for Appetite Studies in Rodents
Objective: To investigate the effects of direct central administration of cannabinoid agonists on feeding behavior. While the cited study uses anandamide, the protocol is adaptable for R-(+)-methanandamide.
Materials:
-
R-(+)-Methanandamide
-
Vehicle (e.g., saline with a suitable emulsifier)
-
Stereotaxic apparatus
-
Anesthetic
-
Guide cannula and internal cannula
-
Microinjection pump
Procedure:
-
Animal Model: Rats are commonly used.
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the desired brain region, such as the ventromedial hypothalamus (VMH).[8] Allow for a recovery period.
-
Drug Preparation: Dissolve R-(+)-methanandamide in the vehicle to the desired concentration.
-
Administration: Gently restrain the conscious animal. Insert the internal cannula through the guide cannula to the target depth. Infuse a small volume (e.g., 0.5 µl) of the drug solution over a set period (e.g., 10 seconds) using a microinjection pump.[8]
-
Behavioral Observation: Return the animal to its home cage with pre-weighed food. Measure food intake at specified time points (e.g., 3 hours post-injection).[8]
-
Verification of Cannula Placement: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically verify the placement of the cannula.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
R-(+)-methanandamide primarily exerts its effects through the CB1 receptor, a G-protein coupled receptor (GPCR).[2][9] Upon activation, the receptor couples to Gi/o proteins, initiating a cascade of intracellular events.
Caption: CB1 Receptor Signaling Cascade.
GPR55 Signaling Pathway in Endothelial Cells
In some cell types, such as endothelial cells, anandamide and its analogs can also signal through GPR55, leading to intracellular calcium mobilization.[9][10]
Caption: GPR55-Mediated Calcium Mobilization.
Experimental Workflow for In Vivo Pharmacological Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of R-(+)-methanandamide.
Caption: In Vivo Experimental Workflow.
References
- 1. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Methanandamide attenuates cocaine-induced hyperthermia in rats by a cannabinoid CB1-dopamine D2 receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing the regional haemodynamic responses to methanandamide and anandamide in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of R-1 Methanandamide Phosphate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug of the endocannabinoid analog R-1 Methanandamide, and its primary metabolites in biological matrices. The methodology utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection. This guide includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with predicted quantitative data and visual diagrams of the metabolic pathway and experimental workflow.
Introduction
R-1 Methanandamide Phosphate is a synthetic, water-soluble analog of anandamide (B1667382) (AEA), designed as a prodrug to enhance bioavailability and metabolic stability. Upon administration, it is anticipated to undergo enzymatic hydrolysis to its active form, R-1 Methanandamide. Understanding the pharmacokinetic profile of this compound and its subsequent metabolic fate is crucial for drug development and research into the endocannabinoid system.
The primary metabolic pathway involves the dephosphorylation of the parent compound to yield R-1 Methanandamide. This active metabolite is then expected to follow the known metabolic pathways of anandamide, which include hydrolysis by fatty acid amide hydrolase (FAAH) to arachidonic acid and (R)-1-amino-2-propanol, as well as oxidation by cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) to form various oxygenated metabolites.
This application note details a robust HPLC-MS/MS method for the simultaneous quantification of this compound and its key metabolites, enabling researchers to accurately assess its metabolic profile in preclinical and clinical studies.
Metabolic Pathway of this compound
The metabolism of this compound is initiated by enzymatic hydrolysis of the phosphate group, likely by phosphatases, to release the active compound, R-1 Methanandamide. This is then further metabolized through pathways similar to those of the endogenous cannabinoid, anandamide.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed to extract both the polar parent compound and its less polar metabolites from a plasma matrix.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., Anandamide-d8).
-
Protein Precipitation and Lysis: Add 800 µL of ice-cold methanol (B129727) to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Phase Separation: Add 1.6 mL of chloroform (B151607) and vortex for 1 minute. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Extraction: Carefully collect the lower organic layer (containing R-1 Methanandamide and its non-polar metabolites) and the upper aqueous layer (containing this compound) into separate clean tubes.
-
Drying: Evaporate the contents of both tubes to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extracts in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Analysis
A gradient elution method is proposed to achieve separation of the polar parent compound and its non-polar metabolites in a single run.
HPLC System: A standard high-performance liquid chromatography system. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the predicted retention times and mass transitions for the quantitative analysis of this compound and its metabolites.
Table 1: Predicted Retention Times and Molecular Weights
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Predicted Retention Time (min) |
| This compound | R1MP | 441.5 | 2.5 |
| R-1 Methanandamide | R1M | 361.6 | 8.2 |
| Arachidonic Acid | AA | 304.5 | 9.5 |
| Prostamide E2 (example) | PGE2-EA | 369.5 | 7.8 |
Table 2: Predicted MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| R1MP | 442.5 | 362.6 | 20 |
| R1M | 362.6 | 62.1 | 15 |
| AA | 305.5 | 259.2 | 12 |
| PGE2-EA | 370.5 | 352.5 | 18 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the HPLC analysis of this compound and its metabolites.
Logical Relationship of Analytes
This diagram shows the relationship between the parent compound and its metabolites, highlighting the polarity differences that are key to their chromatographic separation.
Application Notes and Protocols for Measuring the Rate of Enzymatic Hydrolysis of R-1 Methanandamide Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug analog of Anandamide (AEA), the first discovered endogenous cannabinoid[1][2]. As a prodrug, R-1MAP is designed to be converted into its active form, R-1 Methanandamide, within the body through enzymatic hydrolysis. R-1 Methanandamide is a more stable analog of AEA and acts as an agonist for cannabinoid receptors (CB1 and CB2)[1][3]. Understanding the rate and mechanism of R-1MAP hydrolysis is critical for evaluating its pharmacokinetic profile, bioavailability, and therapeutic efficacy.
This document provides detailed protocols for measuring the rate of enzymatic hydrolysis of R-1MAP, focusing on a two-step enzymatic process:
-
Dephosphorylation: Removal of the phosphate group from R-1MAP by phosphatases to yield the active R-1 Methanandamide.
-
Amide Hydrolysis: Breakdown of R-1 Methanandamide by Fatty Acid Amide Hydrolase (FAAH) or other amidases into its constituent fatty acid and ethanolamine (B43304) derivative[4][5].
The primary analytical method described is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for quantifying lipids and their metabolites[6][7][8].
Signaling Pathways and Enzymatic Action
The conversion of the R-1MAP prodrug to R-1 Methanandamide allows the active compound to engage with the endocannabinoid system. The primary targets include the CB1 and CB2 receptors, which are G-protein coupled receptors that mediate most of the neurobehavioral and immunomodulatory effects of cannabinoids[9][10]. Upon activation, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways[10][11].
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - R-1 Methanandamide Phosphate | CB1 receptor agonist | Cas# 649569-33-5 [glpbio.cn]
- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Endocannabinoid Hydrolysis: Refining our Tools and Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing R-1 Methanandamide Phosphate in Receptor Binding Assays
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble analog of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide.[1] As a phosphate ester, R-1MAP functions as a prodrug, which is anticipated to be hydrolyzed by endogenous phosphatases to the more active parent compound, R-1 Methanandamide. This increased water solubility facilitates its use in aqueous buffer systems common to in-vitro assays. R-1 Methanandamide is known for its higher potency and greater metabolic stability compared to the endogenous cannabinoid, anandamide (B1667382) (AEA).[2] These characteristics make R-1MAP and its active form valuable tools for researchers studying the pharmacology of the endocannabinoid system, particularly for characterizing the binding and functional activity of ligands at CB1 and CB2 receptors.
Principle of Use
In receptor binding assays, R-1 Methanandamide Phosphate can be used as an unlabeled competitor ligand to determine the binding affinity (Ki) of novel compounds. The assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity for the target receptor. By generating a concentration-response curve for the displacement of the labeled ligand by R-1MAP (or its active form), one can calculate its inhibitory concentration (IC50), which is then used to determine its binding affinity (Ki).
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of R-1 Methanandamide and its parent/related compounds for human cannabinoid receptors.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| This compound (as AEA-P) | CB1 | ~200 nM | Tested on isolated rat brain CB1 receptors; approximately 5-fold less potent than Anandamide (AEA).[1] |
| R-1 Methanandamide | CB1 | 17.9 - 28.3 nM | Demonstrates high potency and selectivity for the CB1 receptor.[2][] |
| CB2 | 815 - 868 nM | Shows significantly lower affinity for the CB2 receptor, indicating CB1 selectivity.[2][][4] | |
| Anandamide (AEA) | CB1 | 78.2 nM | Endogenous cannabinoid ligand used as a reference.[5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor using a competitive filtration binding assay.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB1 receptor, or rat brain membrane homogenates.
-
Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent unlabeled CB1 ligand (e.g., 1 µM WIN 55,212-2 or CP55,940).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (Cell Harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Preparation:
-
Thaw the CB1 receptor-expressing cell membranes on ice.
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in binding buffer. The final concentration should be at or below its Kd for the CB1 receptor (typically 0.5-2 nM for [³H]CP55,940).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add binding buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB) Wells: Add binding buffer, radioligand, receptor membranes, and a saturating concentration of an unlabeled competitor (e.g., 1 µM WIN 55,212-2).
-
Test Compound Wells: Add binding buffer, radioligand, receptor membranes, and varying concentrations of this compound.
-
The final assay volume is typically 200 µL.[6] The amount of membrane protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[7]
-
-
Incubation:
-
Filtration:
-
Pre-soak the glass fiber filters in wash buffer.
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[6][8]
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of R-1MAP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
Caption: Agonist activation of the CB1 receptor and downstream signaling.[9][10][11]
Caption: Relationship between Anandamide, R-1 Methanandamide, and R-1MAP.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 4. (R)-(+)-Methanandamide | CAS 157182-49-5 | Tocris Bioscience [tocris.com]
- 5. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical R-1 Methanandamide Phosphate for Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). R-1 Methanandamide (B110085) Phosphate (B84403), a water-soluble prodrug of the endocannabinoid R-1 Methanandamide, presents a promising therapeutic candidate for the topical treatment of glaucoma. As a selective agonist for the cannabinoid receptor 1 (CB1), it is designed to lower IOP by modulating aqueous humor dynamics. These application notes provide a comprehensive overview of the available data and detailed protocols for the preclinical evaluation of R-1 Methanandamide Phosphate in glaucoma models.
Data Presentation
The following tables summarize the quantitative data from a key study on the topical application of R-(+)-methanandamide, a close structural analog of the active form of this compound, in a rabbit model. It is important to note that while this compound is expected to convert to R-(+)-methanandamide in vivo, direct comparative studies on the phosphate prodrug's IOP-lowering efficacy are not yet widely published. The data presented here is from a study utilizing R-(+)-methanandamide.
Table 1: Effect of Topical R-(+)-methanandamide on Intraocular Pressure (IOP) in Rabbits
| Treatment Group | Concentration | Baseline IOP (mmHg ± SEM) | IOP at 2 hours (mmHg ± SEM) | Maximal IOP Reduction (mmHg) |
| Treated Eye | 0.125% | 17.8 ± 1.4 | 12.7 ± 2.0 | 5.1 |
| Control Eye (Vehicle) | - | 17.8 ± 1.4 | 17.8 ± 1.4 | 0 |
| Treated Eye | 0.25% | 19.0 ± 1.9 | 15.0 ± 1.3 | 4.0 |
| Control Eye (Vehicle) | - | 19.0 ± 1.9 | 19.0 ± 1.9 | 0 |
Data extracted from a study on conscious New Zealand albino rabbits. The maximal IOP reduction was observed at two hours post-administration.[1]
Table 2: Effect of Topical R-(+)-methanandamide on Aqueous Humor Dynamics in Rabbits
| Treatment Group | Aqueous Humor Flow (μl/min ± SEM) |
| Methanandamide Treated Eyes | 1.77 ± 0.12 |
| Contralateral Control Eyes | 2.30 ± 0.14 |
This data indicates that topical application of methanandamide significantly reduces aqueous humor flow.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Ophthalmic Solution
This protocol describes the preparation of a sterile ophthalmic solution of this compound suitable for topical administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile containers and filtration apparatus (0.22 µm filter)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 0.25%, a more concentrated stock in DMSO may be required.
-
Vehicle Preparation: In a sterile container, combine the following solvents in the specified ratio: 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Drug Formulation: Slowly add the this compound stock solution (10% of the final volume) to the vehicle with continuous stirring to ensure complete dissolution.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.
-
Storage: Store the prepared solution at -20°C for up to one month, protected from light. For longer-term storage, -80°C for up to six months is recommended.
Protocol 2: Topical Administration and IOP Measurement in a Rabbit Glaucoma Model
This protocol outlines the procedure for topical administration of this compound and subsequent IOP measurement in New Zealand albino rabbits.
Animal Model:
-
Healthy, conscious New Zealand albino rabbits are a suitable model for initial efficacy studies. For studies requiring an elevated IOP baseline, various glaucoma induction models can be used, such as the intracameral injection of microbeads.
Materials:
-
Prepared this compound ophthalmic solution
-
Vehicle control solution
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, Icare TONOVET)
-
Animal restrainer
Procedure:
-
Acclimatization: Acclimate the rabbits to the handling and measurement procedures for several days before the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Wait for 30-60 seconds for the anesthetic to take effect.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Record at least three consecutive readings and calculate the average.
-
-
Drug Administration:
-
Administer a single 25 µl drop of the this compound ophthalmic solution to one eye (the treated eye).
-
Administer a single 25 µl drop of the vehicle solution to the contralateral eye (the control eye).
-
-
Post-Administration IOP Monitoring:
-
Measure IOP in both eyes at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours) using the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Calculate the mean IOP and standard error of the mean (SEM) for each treatment group at each time point.
-
Determine the percentage of IOP reduction from baseline for the treated eye compared to the control eye.
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to assess the significance of the IOP reduction.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Aqueous Humor Regulation
This compound acts as a prodrug, which upon topical administration, is metabolized to R-1 Methanandamide. This active compound then binds to and activates CB1 receptors located in the ciliary body and trabecular meshwork of the eye. The activation of these G-protein coupled receptors is believed to initiate a signaling cascade that ultimately leads to a reduction in IOP, primarily through a decrease in aqueous humor production.
Caption: Proposed signaling pathway for IOP reduction by R-1 Methanandamide.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a topical glaucoma drug candidate like this compound.
Caption: Preclinical evaluation workflow for a topical glaucoma drug.
Logical Relationship of CB1 Agonism and IOP Reduction
The activation of CB1 receptors in the eye initiates a series of events that collectively contribute to the lowering of intraocular pressure. This diagram illustrates the logical flow from receptor activation to the therapeutic outcome.
Caption: Logical flow from CB1 agonism to IOP reduction.
References
Application Notes and Protocols: R-1 Methanandamide Phosphate in Neuroinflammation Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by activated microglia, the resident immune cells of the brain. The endocannabinoid system (ECS) has emerged as a significant therapeutic target for modulating neuroinflammation, owing to its role in regulating immune cell function and neuronal homeostasis.[1][2][3]
R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug analog of (R)-(+)-Methanandamide (R-m-AEA).[4][5] R-m-AEA is a metabolically stable synthetic analog of anandamide (B1667382) (AEA), a key endogenous cannabinoid.[6][7] The phosphate group in R-1MAP is designed to increase aqueous solubility, potentially enhancing its utility in experimental settings. Upon administration, it is presumed to be hydrolyzed by endogenous phosphatases to release the active compound, R-m-AEA.
Due to the limited availability of direct research on R-1MAP in neuroinflammation, these application notes focus on the established mechanisms and protocols for its active form, R-m-AEA, and the parent endocannabinoid, AEA. These compounds exert their effects primarily through cannabinoid receptors CB1 and CB2, which are expressed on both neurons and glial cells, including microglia.[2][6] By targeting these receptors, R-m-AEA can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators.[8][9]
Mechanism of Action
The proposed mechanism of action for R-1 Methanandamide Phosphate begins with its conversion to the active molecule, R-1 Methanandamide. This active ligand then engages with the endocannabinoid system to produce anti-inflammatory effects.
-
Prodrug Conversion: R-1MAP, being a phosphate ester, is hydrolyzed by endogenous phosphatases, releasing the active, lipid-soluble R-m-AEA.
-
Receptor Binding: R-m-AEA is a potent agonist for the Cannabinoid Receptor 1 (CB1), with a lower affinity for the Cannabinoid Receptor 2 (CB2).[6] In the context of neuroinflammation, both receptors are relevant. CB1 receptors are abundant on neurons, while CB2 receptors are prominently expressed on immune cells, including microglia, and are upregulated during inflammation.[1][2]
-
Signal Transduction: Activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[9]
-
Anti-inflammatory Effects: This signaling cascade ultimately interferes with pro-inflammatory pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, AEA has been shown to induce Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK, key regulators of inflammatory gene expression.[9] This leads to a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) from activated microglia.[1][8]
Application Data
The following tables summarize quantitative data from studies using anandamide (AEA) or its stable analogs in experimental models of neuroinflammation. These results provide an evidence-based foundation for designing experiments with R-1MAP.
Table 1: Summary of In Vitro Anti-inflammatory Effects
| Cell Type | Inflammatory Stimulus | Cannabinoid & Concentration | Key Outcome(s) | Reference |
| Rat Primary Microglia | Lipopolysaccharide (LPS) | Anandamide (AEA) | Significantly attenuated NO release; Downregulated M1 markers (e.g., IL-1β). Effect partially blocked by CB2 antagonist. | [1][10] |
| BV-2 Microglial Cells | NMDA-damaged organotypic hippocampal slices | Anandamide (AEA, 2 µM) | Reduced NO release. Effect blocked by CB1 or CB2 antagonists. | [8] |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Anandamide (AEA, 2 µM) | Induced ERK-1/2 dephosphorylation via MKP-1 induction. | [8][9] |
| H4 Human Neuroglioma | Interleukin-1β | R(+)-methanandamide (R-m-AEA) | Overadditive induction of COX-2 expression. | [11] |
Table 2: Summary of In Vivo Anti-inflammatory Effects
| Animal Model | Inflammatory Stimulus | Cannabinoid & Dose/Route | Key Outcome(s) | Reference |
| Rat | Lipopolysaccharide (LPS) | WIN-55,212-2 (CB1/2 Agonist) | Reduced LPS-induced microglial activation in the hippocampus. | [12] |
| Rat | Ischemia/Reperfusion | R-(+)-methanandamide (5 mg/kg, IV) | Prevented development of arrhythmias; effect blocked by CB2 antagonist. | [13] |
| Squirrel Monkey | N/A (Self-administration) | R-(+)-methanandamide (40 µg/kg, IV) | Maintained self-administration behavior, blocked by CB1 antagonist Rimonabant. Demonstrates CNS bioavailability and CB1 target engagement. | [14] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Microglia
This protocol describes a method to assess the ability of a test compound like R-1MAP to suppress the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.
Materials:
-
BV-2 murine microglial cell line or primary microglia
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or R-m-AEA as a control)
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: The next day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of R-1MAP (e.g., 100 nM to 10 µM) to the appropriate wells. Include a vehicle control group. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Assay: Use 50 µL of the collected supernatant to measure NO production (as nitrite) using the Griess Reagent Kit, following the manufacturer’s instructions. Read absorbance at 540 nm.
-
Cytokine ELISA: Use the remaining supernatant to quantify the levels of secreted TNF-α and IL-6 using specific ELISA kits, following the manufacturer’s protocols.
Protocol 2: In Vivo Assessment in an LPS-Induced Neuroinflammation Model
This protocol details a common in vivo model to study the effects of a test compound on systemic inflammation-induced neuroinflammation in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody: anti-Iba1 (for microglia)
-
Fluorescent secondary antibody
-
Microscope for imaging
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; R-1MAP + LPS).
-
Compound Administration: Administer R-1MAP (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Inflammatory Challenge: After 30-60 minutes, administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups.
-
Monitoring: Monitor animals for signs of sickness behavior. The peak neuroinflammatory response typically occurs 24 hours post-LPS injection.
-
Tissue Collection (24h post-LPS):
-
Deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.
-
-
Immunohistochemistry:
-
Section the brain (e.g., hippocampus) at 30-40 µm using a cryostat.
-
Perform immunohistochemical staining for Iba1 to visualize microglia.
-
Incubate sections with primary anti-Iba1 antibody, followed by a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Capture images of the stained sections using a fluorescence or confocal microscope.
-
Quantify microglial activation by analyzing cell morphology (e.g., soma size, process length) and/or the number of Iba1-positive cells per unit area. A reduction in microglial activation in the R-1MAP treated group compared to the LPS-only group indicates an anti-inflammatory effect.
-
References
- 1. Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (R)-methanandamide, but not anandamide, substitutes for delta 9-THC in a drug-discrimination procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The endocannabinoid anandamide protects neurons during CNS inflammation by induction of MKP-1 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. R(+)-methanandamide induces cyclooxygenase-2 expression in human neuroglioma cells via a non-cannabinoid receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor stimulation is anti-inflammatory and improves memory in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Anandamide and R-(+)-methanandamide prevent development of ischemic and reperfusion arrhythmia in rats by stimulation of CB2-receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing R-1 Methanandamide Phosphate Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
R-1 Methanandamide Phosphate, a stable synthetic analog of the endocannabinoid anandamide (B1667382), has garnered significant interest for its potential therapeutic applications, particularly in oncology. This document provides a comprehensive guide to the methodologies used to assess the effects of this compound on cell proliferation. The protocols detailed herein are designed to offer robust and reproducible methods for researchers in academic and industrial settings.
Background
Endocannabinoids and their synthetic analogs, such as R-1 Methanandamide, have been shown to modulate cell proliferation in a variety of cell types, including cancer cells and neural stem cells. The effects are often mediated through the cannabinoid receptors CB1 and CB2, though other pathways may also be involved. Understanding the precise impact of this compound on cell proliferation is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. The primary methodologies to assess these effects include assays for cell viability, DNA synthesis, and cell cycle distribution.
Data Presentation
The following tables summarize the quantitative effects of R-1 Methanandamide on cell proliferation across different cell lines and assays.
Table 1: IC50 Values of R-1 Methanandamide in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| EFM-19 | Breast Cancer | Cell Count | 0.8 | [1] |
| PC-3 | Prostate Cancer | MTT Assay | > 5 | [2] |
| DU-145 | Prostate Cancer | MTT Assay | > 5 | [2] |
| LNCaP | Prostate Cancer | MTT Assay | > 5 | [2] |
Table 2: Effect of R-1 Methanandamide on DNA Synthesis (BrdU Incorporation)
| Cell Line | Treatment | Concentration (µM) | % BrdU Positive Cells (Mean ± SEM) | Reference |
| SVZ Neural Stem Cells | Control | - | 4.97 ± 0.35 | [3] |
| SVZ Neural Stem Cells | R-1 Methanandamide | 0.1 | 6.01 ± 0.54 | [3] |
| SVZ Neural Stem Cells | R-1 Methanandamide | 0.3 | 5.65 ± 0.44 | [3] |
| SVZ Neural Stem Cells | R-1 Methanandamide | 1.0 | 6.87 ± 0.54 | [3] |
Table 3: Effect of R-1 Methanandamide on Cell Cycle Distribution
| Cell Line | Treatment | Concentration (µM) | % of Cells in Sub-G1 Phase | % of Cells in S Phase (Decrease) | Reference |
| PC-3 | R-1 Methanandamide | 10 | Significant Increase | - | [2] |
| EFM-19 | Anandamide (related compound) | 1 | - | 9.9 ± 3.9 | [4] |
| EFM-19 | Anandamide (related compound) | 5 | - | 36.8 ± 9.6 | [4] |
| MDA-MB-231 | Met-F-AEA (related compound) | - | - | S phase arrest | [5] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
-
Materials:
-
This compound
-
Target cells grown on coverslips or in appropriate culture plates
-
BrdU labeling solution (10 µM)
-
Fixative solution (e.g., 70% ethanol)
-
Denaturing solution (e.g., 2N HCl)
-
Neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to the culture medium and incubate for a specified time (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 20-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Denature the DNA by incubating the cells with the denaturing solution for 10-30 minutes at room temperature.
-
Neutralize the acid by incubating with the neutralizing buffer for 5 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating with the blocking solution for 1 hour.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells by counting at least 200 cells per condition.
-
3. Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Materials:
-
This compound
-
Target cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
References
- 1. Taxanes Sensitize Prostate Cancer Cells to TRAIL-Induced Apoptotic Synergy via Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and JWH-015: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dissolution of R-1 Methanandamide Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug of the potent cannabinoid receptor agonist R-1 Methanandamide, for in vivo research applications. Adherence to these guidelines is crucial for ensuring solution stability, accurate dosing, and reproducible experimental outcomes.
Introduction
R-1 Methanandamide Phosphate is an analog of the endogenous cannabinoid anandamide (B1667382) (AEA). As a phosphate ester, it exhibits significantly increased aqueous solubility compared to its parent compound, R-1 Methanandamide.[1] This property makes it a more convenient formulation for in vivo studies. In biological systems, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, releasing the active compound, R-1 Methanandamide.[1] R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), exhibiting greater metabolic stability than anandamide.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H40NO5P | [4][5] |
| Molecular Weight | 441.54 g/mol | [4][5] |
| Appearance | Viscous Liquid (Yellow to brown) | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |
Solubility Data
This compound's solubility is highly dependent on the solvent system employed. The following table summarizes solubility data for various vehicles suitable for in vivo administration.
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.66 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.66 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.66 mM) | [4] |
| DMSO | 100 mg/mL (226.48 mM) | [4] |
| Ethanol | 30 mg/mL | [5] |
| PBS (pH 7.2) | 2 mg/mL | [5] |
Experimental Protocols
Important Precaution: this compound is intended for research use only and is not for human or veterinary use.[5] Standard laboratory safety procedures should be followed, including the use of personal protective equipment.
Protocol 1: Aqueous Formulation for Systemic Administration
This protocol is suitable for intravenous, intraperitoneal, or subcutaneous administration where a clear, aqueous solution is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and/or sonication can be used to aid dissolution.[4]
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial. For a final concentration of 10% DMSO and 40% PEG300, add a volume of PEG300 that is four times the volume of the DMSO stock. Mix thoroughly.
-
Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add a volume of Tween-80 that is half the volume of the DMSO stock. Mix until the solution is homogenous.
-
Add sterile saline to reach the final desired volume. For a final concentration of 45% saline, the volume of saline will be 4.5 times the volume of the DMSO stock.
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect the solution for any precipitation or phase separation before administration. If observed, gentle warming may be required.
Example for 1 mL of a 2.5 mg/mL final solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to a sterile vial.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
Protocol 2: Formulation with Cyclodextrin for Improved Solubility
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be beneficial for reducing potential toxicity associated with high concentrations of DMSO or other organic solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to achieve the final desired concentration. For a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), the volume of the SBE-β-CD solution will be nine times the volume of the DMSO stock.
-
Vortex thoroughly until the solution is clear.
Protocol 3: Oil-Based Formulation for Sustained Release
This protocol is suitable for subcutaneous or intramuscular administration where a slower release of the compound is desired.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn Oil, sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add sterile corn oil to achieve the final desired concentration. For a final vehicle composition of 10% DMSO and 90% corn oil, the volume of corn oil will be nine times the volume of the DMSO stock.
-
Vortex vigorously to create a uniform suspension. Sonication may be necessary to ensure a homogenous mixture.
In Vivo Considerations
-
Prodrug Conversion: this compound is rapidly hydrolyzed to the active compound R-1 Methanandamide by endogenous phosphatases. The half-life in liver homogenate is approximately 8-9 minutes.[1]
-
Route of Administration: The choice of vehicle will depend on the intended route of administration. Aqueous solutions are suitable for intravenous injection, while oil-based formulations may be preferred for subcutaneous or intramuscular routes to achieve sustained exposure.
-
Stability: While stable in buffer solutions, the phosphate ester is susceptible to enzymatic degradation.[1] Prepared solutions should be used promptly or stored under appropriate conditions to minimize degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo use.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: R-1 Methanandamide Phosphate in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug of the potent and metabolically stable anandamide (B1667382) analog, R-1 Methanandamide.[1][2] Anandamide is an endogenous cannabinoid that plays a crucial role in a variety of physiological processes, including mood, appetite, pain sensation, and memory. Due to its rapid degradation by fatty acid amide hydrolase (FAAH), the in vivo application of anandamide is limited.[3] R-1 Methanandamide, being more resistant to FAAH-mediated hydrolysis, offers a longer duration of action, making it a valuable tool for studying the endocannabinoid system.[4] The phosphate ester form, R-1MAP, further enhances its utility by increasing its solubility in aqueous solutions, facilitating easier administration in experimental settings.[2] Upon administration, R-1MAP is expected to be converted to R-1 Methanandamide, which then exerts its effects primarily through the cannabinoid type 1 (CB1) receptor.
These application notes provide an overview of the use of R-1 Methanandamide (as the active metabolite of R-1MAP) in behavioral neuroscience, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), with significantly lower affinity for the cannabinoid receptor 2 (CB2).[4] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6] Activation of CB1 receptors by R-1 Methanandamide initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] This ultimately leads to a suppression of neurotransmitter release.[6]
Signaling Pathway of R-1 Methanandamide via CB1 Receptor```dot
Caption: Typical workflow for a behavioral experiment.
Protocol 1: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of R-1 Methanandamide on spontaneous locomotor activity and exploratory behavior in an open-field arena.
Materials:
-
R-1 Methanandamide Phosphate
-
Vehicle (e.g., saline, Tween 80, and ethanol (B145695) mixture)
-
Male Sprague-Dawley rats (250-300g)
-
Open-field arena (e.g., 100 x 100 x 40 cm) with floor divided into squares
-
Video tracking software or manual observation
Procedure:
-
Animal Handling and Habituation:
-
House rats individually for at least one week before the experiment with ad libitum access to food and water.
-
Handle the rats for 5 minutes daily for 3 days leading up to the test to reduce handling stress.
-
On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 3, 10, and 18 mg/kg).
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection 15 minutes before placing the animal in the open-field arena. [8]
-
-
Open-Field Test:
-
Gently place the rat in the center of the open-field arena.
-
Record the animal's behavior for a 5-minute session. [8] * Key behaviors to measure include:
-
Ambulation: Number of squares crossed with all four paws.
-
Rearing: Number of times the rat stands on its hind legs.
-
Latency: Time taken to leave the central starting area.
-
Grooming: Duration or frequency of grooming bouts.
-
Defecation/Urination: Number of fecal boli and urine spots.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of R-1 Methanandamide with the vehicle control group.
-
Protocol 2: Self-Administration Paradigm for Assessing Reinforcing Properties
Objective: To determine if R-1 Methanandamide has reinforcing effects, indicative of abuse potential.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Squirrel monkeys with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump
-
CB1 receptor antagonist (e.g., rimonabant) for validation studies
Procedure:
-
Animal Training:
-
Train monkeys to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule of reinforcement.
-
Once stable responding is established, substitute saline for cocaine to achieve extinction of the lever-pressing behavior.
-
-
Substitution with R-1 Methanandamide:
-
Following extinction, substitute different doses of R-1 Methanandamide (e.g., 2.5 to 80 µg/kg per injection) for saline. [3] * Each injection is delivered contingent on the completion of the FR requirement on the active lever.
-
Sessions are typically conducted daily.
-
-
Data Collection:
-
Record the number of infusions per session for each dose of R-1 Methanandamide.
-
Record the response rates on both the active and inactive levers.
-
-
Antagonism Study (Validation):
-
To confirm that the reinforcing effects are mediated by CB1 receptors, pre-treat the animals with a CB1 antagonist like rimonabant (B1662492) (e.g., 0.1 mg/kg, i.m.) 60 minutes before the self-administration session with an effective dose of R-1 Methanandamide. [3]
-
-
Data Analysis:
-
Analyze the number of self-administered injections across different doses using a repeated-measures ANOVA.
-
Compare the responding on the active versus inactive lever.
-
For the antagonism study, compare self-administration rates with and without the antagonist using a paired t-test or ANOVA.
-
Conclusion
This compound, as a stable and water-soluble prodrug of R-1 Methanandamide, is a valuable pharmacological tool for investigating the role of the endocannabinoid system in various behaviors. The protocols outlined above provide a framework for assessing its effects on locomotion, anxiety, and reinforcement. Researchers should note that the behavioral outcomes can be dose-dependent and may vary based on the animal model and specific experimental conditions. The primary mechanism of action for the observed behavioral effects of R-1 Methanandamide is the activation of CB1 receptors, which can be confirmed through antagonist studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of delta-9-tetrahydrocannabinol and (R)-methanandamide on open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating R-1 Methanandamide Phosphate in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a synthetic, water-soluble prodrug of the potent and metabolically stable endocannabinoid analog, R-1 Methanandamide. As a selective agonist for the cannabinoid receptor type 1 (CB1), R-1 Methanandamide holds significant promise in the field of pain research.[1] Its phosphate ester formulation enhances aqueous solubility, facilitating easier administration in preclinical studies.[2][3] In vivo, R-1-MAP is rapidly hydrolyzed by phosphatases to release the active compound, R-1 Methanandamide, which then exerts its analgesic effects primarily through the activation of the endocannabinoid system. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the analgesic potential of R-1 Methanandamide Phosphate in rodent models of pain.
Physicochemical Properties and Formulation
A clear understanding of the compound's properties is essential for proper handling and administration.
| Property | R-1 Methanandamide | This compound |
| Formal Name | N-(2-hydroxy-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | N-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
| Synonyms | AM356, (R)-(+)-Arachidonyl-1'-Hydroxy-2'-Propylamide | R-1MAP |
| Molecular Formula | C₂₃H₃₉NO₂ | C₂₃H₄₀NO₅P |
| Formula Weight | 361.6 g/mol | 441.5 g/mol |
| Solubility (PBS, pH 7.2) | <100 µg/ml[1] | 2 mg/ml[2] |
| Storage | -20°C[1] | -20°C[2] |
| Stability | ≥ 2 years[1] | ≥ 2 years |
Formulation for In Vivo Studies:
For intraperitoneal (i.p.) administration in rodents, this compound can be dissolved in sterile phosphate-buffered saline (PBS) at the desired concentration. Due to its improved water solubility, the use of surfactants or organic co-solvents is generally not required. A typical vehicle for R-1 Methanandamide (the active compound) for i.p. injection consists of a mixture of ethanol, Tween 80, and saline.[4]
In Vivo Analgesic Assays
The following are standard, well-validated rodent models for assessing the analgesic properties of this compound.
Hot Plate Test for Thermal Nociception
The hot plate test is a widely used method to evaluate the response to a thermal stimulus, primarily assessing supraspinally mediated analgesia.
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, place each animal on the unheated plate for 1-2 minutes to familiarize them with the apparatus.
-
Baseline Latency: On the day of the experiment, place each animal on the hot plate and record the latency (in seconds) to the first sign of nociception, which can be licking a hind paw, shaking a paw, or jumping. A cut-off time of 45-60 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle control. A positive control, such as morphine (5-10 mg/kg, s.c.), should also be included.
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Expected Quantitative Data:
| Treatment | Dose (mg/kg, i.p.) | Peak %MPE (Time) |
| Vehicle | - | < 10% |
| This compound | 5 | ~40-50% (30-60 min) |
| This compound | 10 | ~60-75% (30-60 min) |
| This compound | 20 | ~80-95% (30-60 min) |
| Morphine (s.c.) | 10 | ~90-100% (30-60 min) |
Tail-Flick Test for Spinal Nociception
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus and is indicative of spinal analgesia.
Experimental Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat onto the animal's tail.
-
Animals: Male Wistar rats (180-220 g) or male ICR mice (25-30 g).
-
Acclimation: Acclimate the animals to the testing room and restrainers for several days before the experiment.
-
Baseline Latency: Gently restrain the animal and place the distal third of the tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. A cut-off time of 10-15 seconds is set to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.), vehicle, or a positive control like morphine.
-
Post-treatment Latency: Measure the tail-flick latency at predetermined time intervals post-injection.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Expected Quantitative Data:
| Treatment | Dose (mg/kg, i.p.) | Peak %MPE (Time) |
| Vehicle | - | < 10% |
| This compound | 5 | ~35-45% (30 min) |
| This compound | 10 | ~55-70% (30 min) |
| This compound | 20 | ~75-90% (30 min) |
| Morphine (s.c.) | 5 | ~85-100% (30 min) |
Von Frey Test for Mechanical Allodynia
This assay is used to assess changes in mechanical sensitivity, particularly relevant in models of neuropathic and inflammatory pain.
Experimental Protocol:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Animals: Rodents with induced neuropathy (e.g., Chronic Constriction Injury model) or inflammation (e.g., Complete Freund's Adjuvant model).
-
Acclimation: Acclimate the animals to the testing chambers, which should have a wire mesh floor, for several days.
-
Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force. A positive response is a brisk withdrawal or licking of the paw. The 50% withdrawal threshold is determined using the up-down method.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., gabapentin).
-
Post-treatment Threshold: Determine the 50% withdrawal threshold at various times after drug administration.
-
Data Analysis: The results are expressed as the paw withdrawal threshold in grams. An increase in the threshold indicates an anti-allodynic effect.
Expected Quantitative Data:
| Treatment | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Post-drug |
| Vehicle | - | ~1-2 g |
| This compound | 10 | ~6-8 g |
| This compound | 20 | ~10-12 g |
| Gabapentin | 100 | ~12-14 g |
In Vitro Assays for Mechanism of Action
To elucidate the molecular mechanisms underlying the analgesic effects of R-1 Methanandamide, the following in vitro assays are recommended.
CB1 Receptor Binding Assay
This assay determines the affinity of R-1 Methanandamide for the CB1 receptor.
Experimental Protocol:
-
Materials: Membranes from cells expressing human or rodent CB1 receptors, [³H]CP55,940 (a high-affinity cannabinoid agonist radioligand), and unlabeled R-1 Methanandamide.
-
Procedure: Incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of R-1 Methanandamide.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of R-1 Methanandamide that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Quantitative Data:
| Compound | CB1 Receptor Ki (nM) |
| R-1 Methanandamide | 17.9 - 28.3[1] |
p38 MAPK Activation Assay
This assay measures the phosphorylation of p38 MAPK, a key downstream signaling molecule in the cannabinoid pathway.
Experimental Protocol:
-
Cell Culture: Use a suitable cell line expressing CB1 receptors (e.g., Neuro2a cells).
-
Treatment: Treat the cells with R-1 Methanandamide (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated p38 (p-p38) and total p38.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. The results are expressed as the ratio of p-p38 to total p38.
Expected Quantitative Data:
| Treatment | Fold Increase in p-p38/total p38 Ratio |
| Vehicle | 1.0 |
| R-1 Methanandamide (1 µM) | 3.5 - 5.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of R-1 Methanandamide and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating R-1-MAP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-1 Methanandamide Phosphate in G-protein Coupled Receptor Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide.[1] The phosphate group enhances the aqueous solubility of the parent compound, facilitating its use in biological assays.[2] Upon administration to biological systems containing phosphatases, R-1MAP is rapidly hydrolyzed to R-1 Methanandamide, which then acts on the CB1 receptor.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[1][3][4]
These application notes provide detailed protocols for utilizing R-1 Methanandamide Phosphate in key GPCR signaling assays: GTPγS binding, cAMP accumulation, and calcium mobilization.
Data Presentation
The following tables summarize the quantitative data for R-1 Methanandamide and its phosphate analog.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| R-1 Methanandamide | CB1 | Binding Affinity | Ki | 17.9 - 28.3 nM | [5] |
| R-1 Methanandamide | CB2 | Binding Affinity | Ki | 815 - 868 nM | [5] |
| Arachidonoyl ethanolamide phosphate (AEA-P) | CB1 | Binding Affinity | Ki | ~200 nM | [1] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The activation of the CB1 receptor by an agonist like R-1 Methanandamide initiates a signaling cascade through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can also modulate downstream effectors, such as ion channels.
Caption: CB1 Receptor Signaling Pathway.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to activated Gα subunits, and its accumulation is a direct measure of receptor activation.
Experimental Workflow: GTPγS Binding Assay
Caption: GTPγS Binding Assay Workflow.
Detailed Protocol
Materials:
-
Cell membranes expressing the CB1 receptor
-
This compound (R-1MAP)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Alkaline Phosphatase (optional, see special considerations)
-
96-well filter plates
-
Scintillation cocktail
-
Plate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Reagent Preparation:
-
Prepare serial dilutions of R-1MAP in assay buffer.
-
Prepare a stock solution of GDP (e.g., 1 mM).
-
Prepare a stock solution of unlabeled GTPγS (e.g., 10 mM) for determining non-specific binding.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
Add 50 µL of diluted R-1MAP or vehicle control.
-
Add 50 µL of GDP to a final concentration of 10-100 µM.
-
Add 50 µL of membrane suspension.
-
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the logarithm of the R-1MAP concentration to determine EC₅₀ and Emax values.
Special Considerations for this compound: Since R-1MAP is a prodrug, its conversion to the active R-1 Methanandamide is dependent on the presence of phosphatases in the membrane preparation. If the membrane preparation has low endogenous phosphatase activity, a pre-incubation step with a purified phosphatase like alkaline phosphatase may be necessary to ensure complete conversion of the prodrug. Alternatively, the incubation time of the assay may need to be extended to allow for sufficient hydrolysis.
cAMP Accumulation Assay
This assay measures the ability of a GPCR agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger. For Gαi/o-coupled receptors like CB1, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.
Experimental Workflow: cAMP Accumulation Assay
References
Application Note: Quantitative Analysis of R-1 Methanandamide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of R-1 Methanandamide (B110085) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of N-acylethanolamines, such as anandamide (B1667382), and incorporates specific parameters for the detection of methanandamide. The protocol includes procedures for sample preparation using liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and reliable technique for the quantification of R-1 Methanandamide in a complex biological matrix.
Introduction
R-1 Methanandamide is a synthetic, stable analog of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA). Due to its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH), R-1 Methanandamide is a valuable tool in cannabinoid research, serving as a stable ligand for cannabinoid receptors. Accurate quantification of R-1 Methanandamide in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines a robust LC-MS/MS method for this purpose. While many methods have been developed for anandamide, specific details for methanandamide are also incorporated.[1][2] R(+)-methanandamide has also been utilized as an internal standard in the analysis of anandamide.[3][4]
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the efficient extraction of R-1 Methanandamide from plasma, minimizing matrix effects.[2][5]
Protocol: Liquid-Liquid Extraction
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene (B1209903) tube, add an appropriate volume of an internal standard solution (e.g., deuterated anandamide or a suitable analog).
-
Add 1 mL of a suitable organic solvent. Toluene has been shown to yield high recovery for similar analytes.[5] Alternatively, an alkaline liquid-liquid extraction can be performed.[2]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of R-1 Methanandamide and related compounds.[5][6]
LC Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[5]
-
Mobile Phase A: Water with 0.1-0.2% formic or acetic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[5]
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analyte.
Mass Spectrometry
Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).
MS/MS Parameters for Methanandamide
| Parameter | Value | Reference |
| Precursor Ion (Q1) | 362.2 m/z | [2] |
| Product Ions (Q3) | 76, 91, 287.1 m/z | [2] |
| Ionization Mode | Positive ESI | [5] |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of anandamide, which is expected to be comparable for R-1 Methanandamide.
| Analyte | Method | LLOQ | Linearity Range | Recovery | Reference |
| Anandamide | LC-MS/MS | 0.03 ng/mL | Up to 10 ng/mL | Good | [7] |
| Anandamide | HPLC-Fluorometric | 1 ng/mL | 1-15 ng/mL | Not Specified | [3] |
| Anandamide | GC-MS | Not Specified | 0.35–5.0 ng/mL | 72.2% | [1] |
| Methanandamide | LC-MS/MS | Not Specified | Not Specified | Not Specified | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for R-1 Methanandamide analysis.
Signaling Pathway Context (Illustrative)
References
- 1. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R-1 Methanandamide Phosphate in Cell Culture: Technical Support Center
Welcome to the technical support center for R-1 Methanandamide Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of R-1 Methanandamide Phosphate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from R-1 Methanandamide and Anandamide (B1667382) (AEA)?
This compound (R-1MAP) is a water-soluble prodrug of R-1 Methanandamide. The phosphate group increases its solubility in aqueous solutions, such as cell culture media, compared to the less soluble parent compound, R-1 Methanandamide. R-1 Methanandamide itself is a synthetic analog of anandamide (AEA), the endogenous cannabinoid. A key advantage of R-1 Methanandamide is its increased resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to AEA, which is rapidly hydrolyzed in biological systems.[1] R-1MAP is designed to be converted into the active compound, R-1 Methanandamide, by cellular enzymes.
Q2: How stable is this compound in cell culture media?
-
Enzymatic degradation: The presence of phosphatases in the cell culture serum (e.g., fetal bovine serum) can lead to the hydrolysis of the phosphate group, converting R-1MAP to R-1 Methanandamide. The rate of this conversion will depend on the type and concentration of serum used.
-
pH of the media: The pH of standard cell culture media (typically 7.2-7.4) is generally conducive to the stability of phosphate esters, but deviations from this range could affect hydrolysis rates.
-
Temperature: Experiments are typically conducted at 37°C, which will accelerate both enzymatic and chemical degradation compared to storage temperatures.
Anandamide itself is known to be unstable in serum and rapidly broken down by cells.[2] While R-1 Methanandamide is more resistant to FAAH, the conversion of the prodrug is a critical factor in determining the effective concentration of the active compound over time.
Q3: What are the likely degradation products of this compound in my cell culture experiment?
The primary degradation pathway is expected to be the enzymatic cleavage of the phosphate group to yield the active compound, R-1 Methanandamide . Subsequently, R-1 Methanandamide can be slowly metabolized by FAAH and other lipoxygenases or cytochrome P450 enzymes.[3]
Q4: Should I use serum-free media for my experiments with this compound?
The decision to use serum-free or serum-containing media depends on your experimental goals.
-
Serum-containing media: More closely mimics the in vivo environment but contains phosphatases and other enzymes that can degrade R-1MAP. This may lead to a rapid conversion to R-1 Methanandamide.
-
Serum-free media: Will likely increase the stability of the parent R-1MAP, but the conversion to the active R-1 Methanandamide will be slower and dependent on phosphatases present on the cell surface or secreted by the cells themselves.
Q5: How should I prepare and store this compound for cell culture use?
This compound is typically supplied as a solid or in a solvent like ethanol.
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent as recommended by the supplier (e.g., DMSO, ethanol, or PBS). MedchemExpress suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] Cayman Chemical indicates stability of at least one year at -20°C for their product.[4]
-
Working Solutions: For cell culture experiments, dilute the stock solution directly into your culture medium to the desired final concentration just before use. It is not recommended to store diluted solutions in culture media for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed. | Degradation of the compound: R-1MAP may be degrading too quickly in your culture system, or the conversion to the active form is inefficient. | 1. Prepare fresh dilutions: Always prepare working solutions immediately before each experiment.2. Minimize exposure to serum: If possible, reduce the serum concentration or the incubation time with serum.3. Consider serum-free media: Test your experiment in serum-free conditions to see if this enhances the effect.4. Increase compound concentration: Perform a dose-response curve to determine the optimal concentration for your cell type and conditions.5. Use a positive control: Include a known stable cannabinoid agonist to ensure your cells are responsive. |
| High variability between replicate experiments. | Inconsistent compound stability or handling: Differences in incubation times or media preparation can lead to variable results. | 1. Standardize protocols: Ensure that all experimental parameters, including incubation times and media preparation, are consistent.2. Test stability in your media: Perform a time-course experiment to assess the stability of R-1MAP in your specific cell culture media (see Experimental Protocols section).3. Use a FAAH inhibitor: If you suspect degradation of the active R-1 Methanandamide, consider co-treatment with a FAAH inhibitor. |
| Unexpected off-target effects. | Formation of active metabolites: Degradation products other than R-1 Methanandamide may have biological activity. The phosphate group itself could also have effects, as phosphate esters of endocannabinoids can be structural variants of lysophosphatidic acid (LPA).[4] | 1. Characterize degradation products: If possible, use analytical techniques like LC-MS to identify and quantify the metabolites in your culture media over time.2. Test metabolites for activity: If the primary metabolites are known and available, test them in your assay to see if they contribute to the observed effects.3. Use specific receptor antagonists: To confirm that the observed effects are mediated by cannabinoid receptors, use specific antagonists for CB1 and CB2. |
Quantitative Data Summary
The following table summarizes the solubility and storage information for this compound and related compounds. Note that specific stability data in cell culture media is not available and should be determined empirically.
| Compound | Solvent | Solubility | Storage of Stock Solution | Stability in Aqueous Solution |
| This compound | PBS (pH 7.2) | 2 mg/mL[4] | ≥ 1 year at -20°C[4] | Not specified; likely susceptible to enzymatic hydrolysis. |
| DMSO | 15 mg/mL[4] | |||
| Ethanol | 30 mg/mL[4] | |||
| R-1 Methanandamide | PBS (pH 7.2) | <100 µg/mL[1] | ≥ 2 years at -20°C[1] | Poorly soluble. |
| DMSO | >30 mg/mL[1] | |||
| Ethanol | >100 mg/mL[1] | |||
| Anandamide (AEA) | Aqueous Buffers | Sparingly soluble[5] | ≥ 4 years at -20°C (in ethanol)[5] | Not recommended to store for more than one day.[5] |
| DMSO | ~30 mg/mL[5] | |||
| Dimethyl formamide | ~10 mg/mL[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of R-1MAP in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your cell culture medium of interest (with and without serum)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
Procedure:
-
Preparation of Media: Prepare your cell culture medium (e.g., DMEM with 10% FBS) and a serum-free version of the same medium.
-
Spiking the Media: Spike the media with R-1MAP to your desired final concentration.
-
Time Points: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each time point, remove one tube for each condition and immediately stop any enzymatic activity by adding a suitable solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis. The T0 sample should be processed immediately after spiking.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent R-1MAP and, if possible, its primary metabolite, R-1 Methanandamide.
-
Data Analysis: Plot the concentration of R-1MAP as a function of time to determine its degradation rate and half-life in your specific cell culture conditions.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of R-1 Methanandamide Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403) (R-1MAP).
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate (R-1MAP) and what is its primary mechanism of action?
This compound is a water-soluble prodrug of R-1 Methanandamide, which is an analog of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2] As a prodrug, R-1MAP is designed to be rapidly hydrolyzed by endogenous enzymes, such as alkaline phosphatase, to release the active compound, R-1 Methanandamide.[3][4] The primary on-target effect of R-1 Methanandamide is the activation of cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor.[5]
Q2: What are the known on-target signaling pathways of R-1 Methanandamide (the active metabolite of R-1MAP)?
The active form, R-1 Methanandamide, is a potent CB1 receptor agonist.[5] Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.
These signaling events collectively modulate neurotransmitter release and other cellular processes.
Q3: What are the potential off-target effects of this compound?
While R-1MAP is designed to act on cannabinoid receptors, its structural similarity to other endogenous signaling molecules raises the possibility of off-target effects.
-
Lysophosphatidic Acid (LPA) Receptors: R-1MAP is a structural analog of lysophosphatidic acid (LPA).[2][6] However, the effects of R-1MAP on the various LPA receptors have not been experimentally tested.[2][6]
-
GPR55: The parent compound, anandamide, has been shown to interact with the orphan G-protein coupled receptor GPR55.[7][8][9] It is plausible that R-1 Methanandamide, the active metabolite of R-1MAP, could also interact with GPR55, though this has not been definitively demonstrated for R-1MAP itself.
-
Other Non-Cannabinoid Receptors: At higher concentrations, some cannabinoid agonists have been shown to interact with other receptors, such as TRPV1.[1]
It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Q4: How should I prepare and store this compound?
-
Storage: R-1MAP should be stored at -20°C for long-term stability (up to 1 year).[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
-
Solubility: R-1MAP is significantly more water-soluble than its parent compound.[3][4] The phosphate promoiety increases aqueous solubility by over 16,500-fold at pH 7.4.[3][4] For experimental use, it can be dissolved in various solvents. Please refer to the solubility table below for details.
-
Stability: Phosphate esters like R-1MAP are stable in buffer solutions but are rapidly hydrolyzed to their parent compounds in the presence of enzymes like alkaline phosphatase or in liver homogenates.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Response in In Vitro Assays
-
Potential Cause 1: Compound Precipitation. Although R-1MAP is water-soluble, high concentrations in aqueous buffers, especially those with low protein content, could still lead to precipitation.
-
Troubleshooting Step: Visually inspect your working solutions for any precipitate. If observed, consider preparing a fresh, lower concentration stock or using a different buffer system. Sonication may aid in dissolution.[1]
-
-
Potential Cause 2: Non-Specific Binding. Lipophilic compounds can adhere to plasticware, reducing the effective concentration.
-
Troubleshooting Step: Pre-incubate pipette tips and plates with your assay buffer or a solution of bovine serum albumin (BSA) to block non-specific binding sites.
-
-
Potential Cause 3: Enzymatic Degradation of the Active Compound. If your cell culture medium contains serum, endogenous enzymes could degrade the active R-1 Methanandamide.
-
Troubleshooting Step: Use a serum-free medium for your experiments if possible. If serum is required, minimize the incubation time.
-
-
Potential Cause 4: Incorrect Agonist Preparation.
-
Troubleshooting Step: Ensure that your R-1MAP solution is prepared fresh for each experiment to ensure consistent concentration and activity.[1]
-
Issue 2: Unexpected Results Suggesting Off-Target Effects
-
Potential Cause: Activation of Non-Cannabinoid Receptors. As mentioned in the FAQs, R-1MAP or its active metabolite may interact with receptors other than CB1 and CB2.
-
Troubleshooting Step 1: Use Selective Antagonists. Co-incubate your system with selective antagonists for CB1 (e.g., SR141716A) and CB2 (e.g., SR144528). If the observed effect is not blocked by these antagonists, it is likely an off-target effect.[1]
-
Troubleshooting Step 2: Use Receptor-Null Cells. Perform your experiment in a cell line that does not endogenously express cannabinoid receptors. Any response in these cells would indicate an off-target mechanism.[1]
-
Troubleshooting Step 3: Consult the Literature. Review publications on structurally similar compounds to identify known off-target activities.[1]
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
-
Potential Cause 1: Pharmacokinetics and Metabolism. R-1MAP is a prodrug and its conversion to the active R-1 Methanandamide, as well as the subsequent metabolism and distribution of the active compound, will differ between in vitro and in vivo systems.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the concentration and half-life of both R-1MAP and R-1 Methanandamide in your animal model.
-
-
Potential Cause 2: Vehicle Formulation for In Vivo Studies. The choice of vehicle can significantly impact the bioavailability and tolerability of the compound.
-
Troubleshooting Step: Several vehicle formulations have been suggested for in vivo use.[1] It is recommended to test different formulations to find the optimal one for your experimental setup. Always include a vehicle-only control group.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 2 mg/ml |
Data sourced from Cayman Chemical.[2]
Table 2: Comparative Binding Affinities (Ki) of Related Compounds
| Compound | Receptor | Ki (nM) | Species |
| Arachidonoyl ethanolamide phosphate (AEA-P) | CB1 | ~200 | Rat |
| R-1 Methanandamide | CB1 | 17.9 - 28.3 | Not Specified |
| R-1 Methanandamide | CB2 | 815 - 868 | Not Specified |
Data for AEA-P from Cayman Chemical.[2] Data for R-1 Methanandamide from Cayman Chemical.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing R-1MAP for injection. The final concentrations and volumes should be optimized for your specific animal model and experimental design.
-
Prepare a stock solution: Dissolve R-1MAP in DMSO to a concentration of 25 mg/mL.
-
Prepare the vehicle: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Formulate the working solution: For a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. The final concentration of R-1MAP will be 2.5 mg/mL.[1]
-
Administration: Administer the freshly prepared solution to the animals. It is recommended to use the working solution on the same day it is prepared.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: General Guideline for a Cell-Based cAMP Assay
This protocol outlines a general procedure to assess the on-target activity of R-1MAP via the CB1 receptor.
-
Cell Culture: Plate cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1) in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment with Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels, pre-treat the cells with forskolin at a concentration determined by optimization (typically 1-10 µM).
-
Treatment with R-1MAP: Add varying concentrations of R-1MAP to the wells. Include a vehicle control and a positive control (e.g., a known CB1 agonist). To confirm on-target effects, include a set of wells co-treated with R-1MAP and a CB1 antagonist (e.g., SR141716A).
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the R-1MAP concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. future4200.com [future4200.com]
- 4. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR55 inhibits the pro-adipogenic activity of anandamide in human adipose stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving R-1 Methanandamide Phosphate solubility for high concentration doses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of R-1 Methanandamide Phosphate (B84403), particularly for achieving high-concentration doses in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and what is its primary advantage?
A1: this compound is a water-soluble prodrug of R-1 Methanandamide.[1][2][3] R-1 Methanandamide itself is a potent and more stable synthetic analog of anandamide (B1667382) (AEA), an endogenous cannabinoid that acts as an agonist for cannabinoid receptors (CB1 and CB2).[4][5] The primary advantage of the phosphate ester form is its significantly increased aqueous solubility compared to the parent compound, R-1 Methanandamide, which is a lipid.[6][7] This enhancement is achieved by adding a phosphate group, which is ionized at physiological pH, making the molecule more polar.[8][9][10]
Q2: How soluble is this compound in aqueous solutions?
A2: The addition of the phosphate group has been shown to increase the aqueous solubility of the parent compounds (anandamide and R-methanandamide) by more than 16,500-fold at a pH of 7.4.[6][7] While specific high-concentration data in pure water is limited, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is reported to be 2 mg/mL.[1] Higher concentrations can be achieved using various formulation strategies.
Q3: I'm having trouble dissolving this compound in my aqueous buffer. What are the potential reasons?
A3: Several factors can influence the dissolution of this compound. The most common issues include:
-
pH of the Buffer: The solubility of phosphate esters is highly dependent on pH. The phosphate group has two ionizable protons, and its charge state changes with pH.[8] Maximum solubility is typically achieved at physiological pH (around 7.4) where it exists predominantly as a dianion.[8]
-
Buffer Composition: The ionic strength and specific ions in your buffer could potentially interact with the compound, affecting its solubility.
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat may degrade the compound.
-
Purity of the Compound: Impurities in the synthesized compound can sometimes affect its solubility characteristics.
Q4: What are the recommended strategies for preparing high-concentration doses of this compound?
A4: For concentrations exceeding the intrinsic aqueous solubility, several formulation strategies can be employed. These approaches are common for enhancing the solubility of poorly soluble drugs and lipid-based compounds.[11][12][13][14]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[2][13]
-
Surfactants: Surfactants form micelles that can encapsulate the lipophilic portions of the molecule, increasing its apparent solubility in an aqueous medium.[13] Examples include Tween 80 and Solutol HS-15.[2][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[14] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[2]
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS), liposomes, or microemulsions can be developed to carry the compound.[11][12][15]
Q5: Are there any established formulation protocols I can use as a starting point?
A5: Yes, several multi-component solvent systems have been reported to effectively dissolve this compound to concentrations of at least 2.5 mg/mL.[2] These can serve as an excellent starting point for developing a suitable formulation for your specific application. Refer to Table 2 for detailed examples.
Q6: How stable is this compound in solution?
A6: this compound is generally stable in aqueous buffer solutions at pH 7.4.[6][7] However, it is designed as a prodrug and is rapidly hydrolyzed to its active parent compound, R-1 Methanandamide, by endogenous enzymes like alkaline phosphatase.[6][7][8][9] In the presence of alkaline phosphatase, its half-life is less than 15 seconds, and in liver homogenate, the half-life is approximately 8-9 minutes.[6][7] Therefore, for in vitro experiments using cell cultures that may secrete phosphatases or for in vivo studies, it is critical to consider this rapid conversion. Stock solutions are typically stored at -20°C or -80°C to ensure long-term stability.[2]
Q7: How can I accurately determine the concentration of my this compound solution?
A7: Accurately determining the concentration is crucial. Several analytical methods can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a standard and accurate method for quantifying the compound. A suitable column (e.g., C18) and a mobile phase can be developed to separate and quantify this compound.
-
Ion Chromatography (IC): This technique can be used to specifically quantify the phosphate concentration in a sample, which can then be correlated to the concentration of the compound.[16]
-
Colorimetric Phosphate Assay: A simpler method involves hydrolyzing the phosphate ester and then using a colorimetric method, such as the ammonium (B1175870) molybdate (B1676688) method, to determine the amount of free phosphate.[17][18] This value can then be used to calculate the original concentration of the prodrug.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous stock solution upon preparation or storage. | The concentration exceeds the solubility limit in the chosen solvent system. pH of the solution may have shifted. The solution may have been stored improperly (e.g., at a temperature where solubility is lower). | 1. Verify the pH of the buffer is optimal (around 7.4). 2. Gently warm the solution or use sonication to aid dissolution.[2] 3. Incorporate a solubilizing agent such as a co-solvent (e.g., DMSO, PEG300) or a cyclodextrin (B1172386) (e.g., SBE-β-CD).[2] 4. Prepare a more diluted stock solution and adjust the final dosing volume accordingly. |
| Inconsistent or unexpected results in biological assays (in vitro / in vivo). | Incomplete dissolution of the compound leading to inaccurate and inconsistent dosing. Degradation of the compound due to enzymatic activity (hydrolysis by phosphatases) or chemical instability in the assay medium. | 1. Visually inspect all solutions for complete dissolution before use. If necessary, filter the solution to remove any undissolved particles. 2. Prepare fresh solutions immediately before each experiment, especially for cell-based assays or in vivo studies where phosphatases are present. 3. Consider the rapid conversion to the parent compound (R-1 Methanandamide) in your experimental design and interpretation of results.[6][7] |
| Difficulty achieving initial dissolution in organic solvents for stock preparation. | The chosen organic solvent is not optimal for this compound. | 1. Consult known solubility data (see Table 1). Ethanol and DMF are reported to be good solvents.[1] 2. Ensure the solvent is pure and anhydrous, as water content can sometimes affect solubility. 3. Use gentle warming or sonication to assist with dissolution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
|---|---|---|
| Ethanol | 30 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| DMSO | 15 mg/mL | [1] |
| PBS (pH 7.2) | 2 mg/mL |[1] |
Table 2: Example Formulation Protocols for this compound (Targeting ≥ 2.5 mg/mL)
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Reference |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | [2] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | [2] |
| 3 | 10% DMSO | 90% Corn Oil | - | - |[2] |
Note: For these protocols, it is recommended to add each solvent one by one and ensure complete dissolution at each step. Gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Formulation using a Co-solvent/Surfactant System
This protocol is based on the formulation principles outlined in Table 2.
-
Objective: To prepare a 5 mg/mL stock solution of this compound.
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO to constitute 10% of the final desired volume. Vortex until the compound is fully dissolved.
-
Add PEG300 to constitute 40% of the final volume. Vortex to mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume. Vortex until the solution is clear.
-
Add sterile saline to reach the final desired volume (45%). Vortex thoroughly.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate. If needed, warm the solution gently (e.g., in a 37°C water bath) or sonicate briefly.
-
Store the final formulation at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Solubility Determination (Shake-Flask Method)
-
Objective: To determine the saturation solubility of this compound in a specific buffer or solvent system.
-
Materials: this compound, chosen solvent (e.g., PBS pH 7.4), shaker/incubator, centrifuge, HPLC or other analytical instrument.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. (The excess should be enough that solid material is clearly visible).
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculate the original concentration in the supernatant, which represents the saturation solubility.
-
Protocol 3: Quantification of this compound via Colorimetric Phosphate Assay
This is a simplified protocol based on the reaction of phosphate with ammonium molybdate.
-
Objective: To estimate the concentration of this compound in a solution.
-
Materials: this compound solution, strong acid (e.g., sulfuric acid), heating block, ammonium molybdate reagent, ascorbic acid solution, phosphate standard solution (e.g., KH₂PO₄), spectrophotometer.
-
Procedure:
-
Step A: Acid Hydrolysis (to convert organic phosphate to inorganic phosphate)
-
Take a known volume of your this compound solution.
-
Add an equal volume of strong acid (e.g., 5N H₂SO₄).
-
Heat the sample (e.g., at 100°C for 15-30 minutes) to hydrolyze the phosphate ester. Allow to cool.
-
-
Step B: Color Development
-
To the cooled, hydrolyzed sample, add the ammonium molybdate reagent followed by the ascorbic acid reagent.[18] The solution will turn blue.
-
Allow the color to develop for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
Step C: Measurement and Calculation
-
Prepare a standard curve using known concentrations of the phosphate standard solution (subjected to the same procedure).
-
Measure the absorbance of the samples and standards at the appropriate wavelength (e.g., ~880 nm for the ascorbic acid method or ~470 nm for the vanadate-molybdate method).[17][18]
-
Determine the phosphate concentration in your sample from the standard curve.
-
Calculate the concentration of this compound based on its molecular weight and the measured phosphate concentration.
-
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Workflow for formulation development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 10. Oral phosphate prodrugs: Absorption rate limit considerations - ProQuest [proquest.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. future4200.com [future4200.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. epa.gov [epa.gov]
troubleshooting R-1 Methanandamide Phosphate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, particularly regarding its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and why is it used?
This compound is a water-soluble prodrug of R-1 Methanandamide, a potent and metabolically stable analog of the endocannabinoid anandamide (B1667382).[1][2] The addition of a phosphate group dramatically increases its aqueous solubility, making it easier to handle and administer in aqueous-based experimental systems compared to its lipophilic parent compound.[3][4] This modification allows for more reliable preparation of stock solutions and dilutions for in vitro and in vivo studies.
Q2: My this compound precipitated out of my aqueous buffer. What are the likely causes?
Precipitation of this compound in aqueous solutions can be attributed to several factors, broadly categorized as enzymatic hydrolysis and issues related to chemical stability and solubility limits.
-
Enzymatic Hydrolysis: The most common cause of precipitation is the enzymatic cleavage of the phosphate group, converting the highly soluble prodrug back into the poorly soluble parent compound, R-1 Methanandamide.[4] Many biological systems, including cell culture media supplemented with serum or tissue homogenates, contain phosphatases (like alkaline phosphatase) that can rapidly hydrolyze the prodrug.[4] This leads to a supersaturated solution of R-1 Methanandamide, which then precipitates.
-
pH and Temperature: The solubility and stability of this compound are dependent on the pH and temperature of the solution. Significant deviations from optimal conditions can lead to precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer system will result in precipitation.
-
Improper Dissolution Technique: Incomplete initial dissolution can lead to the presence of undissolved particles that may act as nucleation sites, promoting further precipitation over time.
Troubleshooting Guides
Issue 1: Precipitation Observed After Adding to Cell Culture Media or Biological Samples
Symptoms:
-
A clear solution of this compound becomes cloudy or forms a visible precipitate shortly after being added to cell culture media containing serum or to a biological sample (e.g., tissue homogenate).
Root Cause Analysis: This is most likely due to enzymatic hydrolysis of the phosphate group by phosphatases present in the serum or biological matrix, leading to the formation and precipitation of the poorly soluble parent compound, R-1 Methanandamide.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare the working solution of this compound immediately before use and add it to the experimental system without delay.
-
Minimize Incubation Time: If possible, design experiments to minimize the incubation time of the compound in phosphatase-containing media.
-
Consider Co-solvents: For some applications, the use of a small percentage of a co-solvent like DMSO in the final working solution can help maintain the solubility of both the prodrug and any parent compound that may form. However, always consider the potential effects of the co-solvent on your experimental system.
Issue 2: Precipitation in Aqueous Buffer During Storage or After Temperature Change
Symptoms:
-
A previously clear aqueous stock solution of this compound becomes cloudy or shows precipitation after being stored, especially at a lower temperature (e.g., 4°C).
-
Precipitation occurs when a solution prepared at room temperature is moved to a colder environment.
Root Cause Analysis: This is likely due to the solubility of this compound being temperature-dependent. As the temperature decreases, its solubility in the aqueous buffer may decrease, leading to precipitation. While generally stable, prolonged storage in certain buffer conditions might also contribute to slow, non-enzymatic hydrolysis, although this is less common than enzymatic degradation.
Solutions:
-
Re-dissolve with Gentle Warming and Sonication: If precipitation is observed, gently warm the solution and use sonication to aid in re-dissolving the compound.[5]
-
Store at Room Temperature for Short Periods: For immediate experimental use, it may be preferable to keep the aqueous solution at a constant room temperature.
-
Prepare Fresh: The most reliable approach is to prepare fresh aqueous solutions for each experiment to avoid issues related to storage stability.
-
Aliquot and Freeze Stock Solutions: For long-term storage, it is best to prepare concentrated stock solutions in a suitable organic solvent like DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C.[5] Aqueous working solutions should be prepared fresh from these frozen stocks.
Issue 3: Difficulty Dissolving the Compound Initially
Symptoms:
-
The this compound powder does not fully dissolve in the aqueous buffer, leaving behind visible particles or a cloudy suspension.
Root Cause Analysis: This could be due to trying to prepare a solution that is above the compound's solubility limit in the chosen buffer, or the dissolution kinetics may be slow.
Solutions:
-
Consult Solubility Data: Ensure the target concentration does not exceed the known solubility of this compound in your buffer system.
-
Use Sonication and Gentle Heat: Sonication and gentle warming can significantly aid in the dissolution process.[5]
-
Prepare a Concentrated Stock in an Organic Solvent: A common and effective practice is to first dissolve this compound in an organic solvent like DMSO at a high concentration.[5] This stock solution can then be serially diluted into the aqueous buffer to the final desired concentration. The small amount of organic solvent in the final dilution usually does not affect the experiment but can help maintain solubility.
Data Presentation
Table 1: Solubility of this compound and its Parent Compound
| Compound | Solvent/Buffer | pH | Solubility |
| This compound | PBS | 7.2 | 2 mg/mL |
| This compound | Saline with 10% DMSO, 40% PEG300, 5% Tween-80 | - | ≥ 2.5 mg/mL |
| This compound | Saline with 10% DMSO, 90% (20% SBE-β-CD) | - | ≥ 2.5 mg/mL |
| R-1 Methanandamide | PBS | 7.2 | < 100 µg/mL |
| R-1 Methanandamide | Ethanol:PBS (1:2) | - | 8.5 mg/mL |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is recommended for most in vitro applications to ensure complete dissolution and minimize the risk of precipitation.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-25 mg/mL.[5] Use sonication if necessary to ensure it is fully dissolved.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use tubes and store at -20°C or -80°C for long-term stability.[5]
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, you may need to perform serial dilutions of the DMSO stock in your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Prepare Final Working Solution: Add the appropriate volume of the DMSO stock or intermediate dilution to your experimental buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to prevent potential degradation or precipitation.
Mandatory Visualizations
Caption: Logical relationship of causes for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Prodrug activation pathway of this compound.
References
- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(+)-Methanandamide | CAS 157182-49-5 | Tocris Bioscience [tocris.com]
- 3. future4200.com [future4200.com]
- 4. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing R-1 Methanandamide Phosphate Dosage for In Vivo Experiments
Welcome to the technical support center for R-1 Methanandamide (B110085) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and why is it used in in vivo experiments?
This compound is a water-soluble prodrug of R-1 Methanandamide. R-1 Methanandamide is a stable analog of the endocannabinoid anandamide (B1667382) (AEA) that exhibits a higher affinity for the cannabinoid receptor 1 (CB1) and greater resistance to enzymatic degradation compared to anandamide itself. The phosphate group dramatically increases the aqueous solubility of the parent compound, facilitating its formulation for in vivo administration. Once administered, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, releasing the active R-1 Methanandamide. This approach allows for the systemic delivery of a lipophilic compound in an aqueous vehicle.
Q2: How do I reconstitute and formulate this compound for in vivo administration?
This compound's enhanced water solubility simplifies formulation. However, for systemic administration, it is often dissolved in a vehicle to ensure stability and compatibility with physiological conditions. Here are some suggested protocols:
-
Protocol 1 (General Purpose):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
For the working solution, add the DMSO stock to a vehicle of PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure all components are thoroughly mixed to form a clear solution.
-
-
Protocol 2 (Alternative Vehicle):
-
Prepare a stock solution in DMSO.
-
The final vehicle can be composed of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.
-
-
Protocol 3 (For Lipophilic Drug Comparison):
-
Prepare a stock solution in DMSO.
-
The final vehicle can be 10% DMSO and 90% corn oil for comparison with other lipophilic compounds.
-
It is recommended to prepare working solutions fresh on the day of the experiment. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
Q3: What is a recommended starting dosage for my in vivo experiment?
Determining the optimal dosage depends on the animal model, the route of administration, and the specific research question. Since this compound is a prodrug, dosage is often calculated based on the desired concentration of the active form, R-1 Methanandamide. The molecular weight of this compound is approximately 441.5 g/mol , while R-1 Methanandamide is about 361.6 g/mol . This difference should be considered when calculating molar equivalents.
As a starting point, researchers can refer to published studies using R-1 Methanandamide. For instance, in behavioral studies with squirrel monkeys, intravenous self-administration of R-1 Methanandamide was maintained at doses of 10-40 µg/kg per injection. In rats, doses of 0.5 to 10 mg/kg of methanandamide have been used to study cardiovascular effects. For anxiolytic effects in mice, an inverted U-shaped dose-response curve was observed for anandamide, with 0.1 mg/kg (i.p.) showing the greatest effect.
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q4: How stable is this compound in solution?
This compound is stable in buffer solutions at pH 7.4. However, it is rapidly hydrolyzed to R-1 Methanandamide in the presence of phosphatases. In 10% liver homogenate, the half-life is approximately 8-9 minutes. Stock solutions in organic solvents like DMSO can be stored at -20°C for one month or -80°C for up to six months, protected from light. It is recommended to prepare aqueous working solutions fresh for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in the final formulation | - Low solubility in the chosen vehicle. - Temperature changes affecting solubility. | - Gently warm the solution. - Use sonication to aid dissolution. - Increase the proportion of co-solvents like PEG300 or use a different vehicle system (e.g., with SBE-β-CD). |
| Inconsistent or no observable effect in vivo | - Suboptimal dosage. - Inefficient conversion of the prodrug to the active form. - Degradation of the compound. - Incorrect route of administration for the desired effect. | - Perform a dose-response study to find the optimal dose. - Ensure the formulation is prepared fresh. - Verify the activity of endogenous |
addressing variability in R-1 Methanandamide Phosphate experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and how does it differ from R-1 Methanandamide?
This compound is a water-soluble prodrug of R-1 Methanandamide.[1][2] The phosphate group increases its aqueous solubility by more than 16,500-fold compared to its parent compound, R-1 Methanandamide.[3] In experimental systems containing endogenous phosphatases, such as in the presence of liver homogenates or alkaline phosphatase, the phosphate group is rapidly cleaved, releasing the active compound, R-1 Methanandamide.[3] R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1).[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C for up to one year.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q3: How should I dissolve this compound?
While this compound is water-soluble, achieving a clear solution may require specific protocols, especially at higher concentrations.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1] It is crucial to select the appropriate solvent system based on the experimental requirements.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity in my in vitro experiments.
| Potential Cause | Troubleshooting Steps |
| Inadequate conversion to active form | This compound is a prodrug and requires enzymatic conversion to R-1 Methanandamide to exert its full biological effect. Ensure your in vitro system (e.g., cell culture) has sufficient endogenous phosphatase activity. If not, consider adding a source of alkaline phosphatase to the medium.[3] |
| Degradation of the compound | Although more stable than its parent compound, improper storage or handling can lead to degradation. Ensure the compound and its solutions have been stored correctly and protected from light.[1] Prepare fresh working solutions for each experiment. |
| Solubility issues | Even with its enhanced water solubility, high concentrations in certain buffers or media can lead to precipitation. Visually inspect your working solutions for any precipitates. If observed, refer to the recommended solubilization protocols, which may include the use of co-solvents like DMSO.[1] |
| Presence of interfering substances | Components in the cell culture media, such as serum proteins, could potentially interact with the compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if your cell line permits. |
| Incorrect dosage calculation | Double-check all calculations for preparing stock and working solutions. Ensure the final concentration in your assay is as intended. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution | Ensure the compound is fully dissolved before adding it to your experimental setup. Inconsistent dissolution can lead to varying effective concentrations across replicates.[1] |
| Uneven distribution in multi-well plates | When adding the compound to multi-well plates, ensure proper mixing in each well to achieve a homogenous concentration. |
| Cell-based factors | Variations in cell density, passage number, or metabolic activity can contribute to variable responses. Standardize your cell culture protocols to minimize these variations. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each replicate. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 20 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: Hydrolysis of this compound
| Condition | Half-life (t1/2) |
| Buffer solution (pH 7.4) | Stable |
| Alkaline phosphatase solution | <<15 seconds |
| 10% Liver homogenate | 8-9 minutes |
Data from a study on the enzymatic hydrolysis of this compound.[3]
Experimental Protocols
Key Experiment: In Vitro CB1 Receptor Activation Assay
This protocol outlines a general procedure to assess the activation of the CB1 receptor by this compound in a cell-based assay.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., HEK293-CB1 or CHO-CB1 cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)
-
This compound
-
Assay buffer (e.g., HBSS)
-
A downstream signaling readout kit (e.g., cAMP assay kit or a calcium flux assay kit)
-
CB1 receptor antagonist (e.g., Rimonabant) as a negative control
-
Known CB1 receptor agonist as a positive control
Procedure:
-
Cell Culture: Culture the CB1-expressing cells according to standard protocols. Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
Assay:
-
Wash the cells with assay buffer.
-
For antagonist control wells, pre-incubate the cells with the CB1 receptor antagonist for a specified time.
-
Add the different concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Incubate for a predetermined time at 37°C.
-
-
Signal Detection: Measure the downstream signaling molecule (e.g., cAMP levels or intracellular calcium) according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 value. Compare the results to the positive and negative controls.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
enzymatic degradation of R-1 Methanandamide Phosphate in serum-containing media
Technical Support Center: Enzymatic Degradation of Cannabinoid Analogs
The degradation of a compound like R-1 Methanandamide (B110085) Phosphate (B84403) in serum is likely a multi-step enzymatic process. Given its structure, the primary enzymes involved are predicted to be phosphatases and amidases/hydrolases .
-
Phosphatases , abundant in serum (e.g., alkaline phosphatase), are expected to cleave the phosphate group.[6][7][8][9]
-
Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for terminating the signaling of N-acylethanolamines like anandamide (B1667382) by hydrolyzing the amide bond.[10][11][12][13] Methanandamide is known to be more resistant to FAAH hydrolysis than anandamide, conferring greater metabolic stability.[1][3]
Hypothesized Degradation Pathway
The enzymatic degradation of R-1 Methanandamide Phosphate likely proceeds in two main steps. First, the phosphate group is removed, followed by the hydrolysis of the resulting amide.
Caption: Hypothesized two-step enzymatic degradation pathway.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during in vitro metabolism studies of cannabinoid analogs.
Question: My compound degrades almost instantly in serum-containing media. What is happening and how can I confirm it?
Answer: Rapid loss of the parent compound is likely due to high enzymatic activity in the serum. Serum is rich in hydrolases, esterases, and phosphatases that can quickly metabolize susceptible molecules.[14]
-
Confirmation Steps:
-
Heat Inactivation: Incubate the serum at 56-65°C for 30-60 minutes to denature most enzymes. Rerun the stability assay using this heat-inactivated (HI) serum. A significant increase in the compound's half-life will confirm enzymatic degradation.
-
Control Matrix: Run the experiment in a simpler matrix, like phosphate-buffered saline (PBS) or serum-free media. Stability in these matrices, but not in serum, points to serum-specific factors.
-
Time Zero (T0) Sample: Ensure your T0 sample is collected immediately after adding the compound to the matrix and before any significant incubation at 37°C. This represents 100% of the initial concentration.
-
Question: How can I identify the class of enzymes responsible for the degradation?
Answer: Using a panel of broad-spectrum or class-specific enzyme inhibitors is an effective strategy. By observing which inhibitor prevents degradation, you can infer the responsible enzyme class.
-
Strategy: Pre-incubate the serum with an inhibitor for 15-30 minutes before adding your test compound. Compare the degradation rate to a control sample without the inhibitor. See the Enzyme Inhibitor Profile table below for suggestions.
Question: My results are inconsistent between different batches of serum or experiments. Why?
Answer: Variability is a common challenge in these assays and can stem from several sources:
-
Inter-individual Variation: Enzyme levels and activity can vary significantly between different lots of serum (from different donors).[15] It is crucial to use the same lot of serum for a set of comparative experiments.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing serum can lead to protein denaturation and altered enzyme activity.[16] Aliquot serum upon arrival to minimize freeze-thaw cycles.
-
Substrate Solubility: Cannabinoids are often highly lipophilic and can have poor solubility in aqueous media.[16] Precipitation of the compound will lead to inaccurate measurements. Ensure the final concentration of the organic solvent (like DMSO or ethanol) used for the stock solution is low (typically <1%) and does not affect enzyme activity.
-
Binding to Plasticware: Lipophilic compounds can adsorb to the surface of plastic tubes and plates. Using low-bind plastics or including a small amount of albumin in simpler buffers can mitigate this.
Question: I am observing very slow or no degradation. Is this expected?
Answer: Yes, this is possible. Analogs like Methanandamide are specifically designed to be more resistant to degradation than their endogenous counterparts like anandamide.[3][5]
-
Troubleshooting Steps:
-
Extend Incubation Time: For stable compounds, extend the incubation period from the typical 1-4 hours to 24 hours or longer to observe measurable degradation.[17]
-
Use a More Complex System: If serum enzymes are not effective, consider using systems with a broader range of metabolic enzymes, such as liver microsomes or hepatocytes.[18][19] These systems contain cytochrome P450 (CYP) enzymes, which represent another major pathway for drug metabolism.[20][21]
-
Confirm Assay Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect small changes in the parent compound concentration.
-
Data Presentation
Table 1: Hypothetical Stability of this compound
| Condition | Incubation Time (hours) | % Parent Compound Remaining | Calculated Half-Life (T½) |
| Complete Media (+FBS) | 0 | 100% | < 0.5 hours |
| 0.5 | 45% | ||
| 1 | 22% | ||
| 2 | 5% | ||
| Media + Heat-Inactivated FBS | 0 | 100% | ~ 8 hours |
| 2 | 85% | ||
| 4 | 72% | ||
| 8 | 51% | ||
| Media + FBS + Phosphatase Inhibitor Cocktail | 0 | 100% | ~ 6 hours |
| 2 | 88% | ||
| 4 | 78% | ||
| 8 | 60% | ||
| Media + FBS + Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 0 | 100% | > 24 hours |
| 2 | 98% | ||
| 4 | 95% | ||
| 8 | 91% |
Table 2: Enzyme Inhibitor Profile for Degradation Pathway Investigation
| Inhibitor | Target Enzyme Class | Typical Working Concentration | Notes |
| Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™) | Broad-spectrum phosphatases (serine/threonine and tyrosine phosphatases) | As per manufacturer | A cocktail is useful for initial screening to see if dephosphorylation is the first step. |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases and hydrolases (including FAAH) | 100 µM - 1 mM | Potent but unstable in aqueous solutions. Prepare fresh.[22] A strong inhibitor of anandamide amidase activity.[5][22] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 1 µM | A more specific and potent inhibitor of FAAH.[5][23] |
| Indomethacin | Cyclooxygenase (COX) enzymes | 5 - 10 µM | Rules out degradation via COX pathways, which can also metabolize anandamide.[5][23] |
Experimental Protocols & Workflows
Protocol 1: General Assay for Compound Stability in Serum-Containing Media
-
Prepare Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare Incubation Medium: Pre-warm the desired medium (e.g., DMEM with 10% Fetal Bovine Serum) to 37°C.
-
Initiate Reaction: Spike the pre-warmed medium with the compound stock solution to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be ≤0.5%. Vortex gently to mix.
-
Time Point Sampling: Immediately withdraw an aliquot for the T0 sample. Place the master tube in a 37°C incubator. Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).[14]
-
Quench Reaction: Immediately terminate the enzymatic reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (for LC-MS/MS analysis).[14]
-
Sample Preparation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
Protocol 2: Identifying Enzyme Classes Using Inhibitors
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Inhibitor: Aliquot the pre-warmed medium into separate tubes. Add the desired inhibitor (from a concentrated stock) to each tube, except for the 'No Inhibitor' control.
-
Incubate the medium with the inhibitors for 15-30 minutes at 37°C.
-
Proceed with steps 3-8 from Protocol 1 for each condition (each inhibitor and the control).
Experimental and Troubleshooting Workflow
Caption: Workflow for assessing and troubleshooting compound stability.
References
- 1. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide and methanandamide induce both vanilloid VR1- and cannabinoid CB1 receptor-mediated changes in heart rate and blood pressure in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ visualization of opioid and cannabinoid drug effects using phosphosite-specific GPCR antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. dls.com [dls.com]
- 20. researchgate.net [researchgate.net]
- 21. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Factors influencing the regional haemodynamic responses to methanandamide and anandamide in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R-1 Methanandamide Phosphate in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403). The information is designed to address common challenges, particularly non-specific binding, encountered during biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate?
This compound (R-1MAP) is a water-soluble prodrug and analog of Anandamide (B1667382) (AEA), an endogenous cannabinoid.[1] It primarily functions as an agonist for the cannabinoid receptor 1 (CB1), though it is also selective for CB1 over CB2 receptors.[2] Due to its phosphate group, R-1MAP has increased aqueous solubility compared to its non-phosphorylated counterpart, R-1 Methanandamide.
Q2: What is the primary mechanism of action for this compound?
This compound is expected to be hydrolyzed by cellular phosphatases to R-1 Methanandamide, which then acts as a CB1 receptor agonist. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate several downstream signaling cascades.[3] These pathways are primarily mediated by the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Activation of CB1 receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[3][4] There is also evidence for CB1/CB2-independent signaling pathways.[4]
Q3: What are the known binding affinities for R-1 Methanandamide and its analogs?
The binding affinity of R-1 Methanandamide (the dephosphorylated, active form) to the CB1 receptor is reported to have a Ki value in the range of 17.9 to 28.3 nM.[2][5] Its affinity for the CB2 receptor is significantly lower, with a Ki between 815 and 868 nM.[2] For a related phosphorylated compound, arachidonoyl ethanolamide phosphate (AEA-P), the Ki for the CB1 receptor is approximately 200 nM, suggesting that the phosphate group may reduce binding affinity compared to the non-phosphorylated form.[1]
Binding Affinity Data for R-1 Methanandamide and Related Compounds
| Compound | Receptor | Ki (nM) |
| R-1 Methanandamide | CB1 | 17.9 - 28.3[2][5] |
| R-1 Methanandamide | CB2 | 815 - 868[2] |
| Arachidonoyl Ethanolamide Phosphate (AEA-P) | CB1 | ~200[1] |
Q4: What are potential off-target effects of this compound?
As a structural analog of lysophosphatidic acid (LPA), this compound may interact with LPA receptors, although this has not been extensively studied.[1] The non-phosphorylated form, R-1 Methanandamide, and other anandamide analogs have been shown to interact with vanilloid VR1 receptors.[6] Researchers should consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: High Background Signal or High Non-Specific Binding
High background can obscure specific signals and lead to inaccurate results. This is a common issue when working with lipid-based molecules like this compound due to their hydrophobic nature.
Troubleshooting High Background Signal
| Potential Cause | Suggested Solution |
| Hydrophobic Interactions | Pre-treat plasticware (e.g., microplates, pipette tips) with a blocking agent like bovine serum albumin (BSA) or casein. Consider using low-binding microplates. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA). Increase the blocking incubation time. |
| Suboptimal Buffer Conditions | Optimize the pH and salt concentration of the assay buffer. Increased salt concentration can reduce electrostatic interactions that contribute to non-specific binding. |
| Compound Aggregation | Ensure this compound is fully solubilized. Sonication may be required. The use of a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can help prevent aggregation. |
| Interaction with Assay Components | If using a radiolabeled ligand, non-specific binding to filters can be an issue. Pre-soaking filters in a buffer containing a blocking agent can help. |
Illustrative Data on the Effect of Blocking Agents on Non-Specific Binding (Hypothetical)
| Blocking Agent | Concentration | Non-Specific Binding (%) |
| None | - | 45% |
| BSA | 1% | 20% |
| BSA | 5% | 12% |
| Casein | 1% | 15% |
| BSA + 0.05% Tween-20 | 1% | 8% |
This data is for illustrative purposes only and demonstrates how different blocking strategies might reduce non-specific binding.
Issue 2: Low or No Specific Signal
A weak or absent specific signal can be due to a variety of factors, from compound integrity to assay conditions.
Troubleshooting Low Specific Signal
| Potential Cause | Suggested Solution |
| Compound Degradation | This compound is a prodrug and may be susceptible to degradation. Prepare fresh solutions for each experiment and store stock solutions appropriately (aliquoted at -80°C). |
| Insufficient Receptor Expression | Confirm the expression of the target receptor (e.g., CB1) in your cell line or tissue preparation using a validated method like Western blot or qPCR. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Ensure the assay buffer composition is appropriate for receptor binding. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration range for your assay. |
Issue 3: Poor Reproducibility
Inconsistent results between experiments can be frustrating. Careful attention to detail and standardized procedures are key to improving reproducibility.
Troubleshooting Poor Reproducibility
| Potential Cause | Suggested Solution |
| Inconsistent Pipetting | Use calibrated pipettes and be consistent with pipetting techniques, especially when working with small volumes. Pre-wetting pipette tips can improve accuracy with viscous solutions. |
| Variable Cell/Membrane Preparation | Standardize the protocol for cell culture and membrane preparation. Ensure consistent cell density and passage number. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidified barrier. |
| Incomplete Washing Steps | Ensure thorough but gentle washing to remove unbound ligand without dislodging cells or membranes. Increase the number of wash steps if necessary. |
Experimental Protocols
Protocol 1: CB1 Receptor Radioligand Binding Assay
This protocol is adapted for a competitive binding assay to determine the affinity of this compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a saturating concentration of a non-labeled CB1 antagonist (for non-specific binding), or 50 µL of the this compound dilutions.
-
Add 50 µL of the radiolabeled CB1 antagonist at a concentration close to its Kd to all wells.
-
Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters that have been pre-soaked in Wash Buffer.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding and plot the data to determine the IC50 and Ki of this compound.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line known to express CB1 receptors.
Materials:
-
Cancer cell line (e.g., C6 glioma cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Plausible signaling pathway of this compound.
Caption: Workflow for a CB1 receptor competitive binding assay.
Caption: Logical workflow for troubleshooting high non-specific binding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anandamide-mediated CB1/CB2 cannabinoid receptor--independent nitric oxide production in rabbit aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the long-term storage of R-1 Methanandamide Phosphate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage and use of R-1 Methanandamide Phosphate (B84403) solutions.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and why is it used in research?
This compound is a water-soluble prodrug analog of the endocannabinoid R-1 Methanandamide (a metabolically stable analog of anandamide). It is designed to have increased aqueous solubility, making it easier to handle and administer in experimental settings compared to its parent compound. Upon administration, it is expected to be hydrolyzed by endogenous phosphatases to the active compound, R-1 Methanandamide, which is a potent agonist of the cannabinoid receptor 1 (CB1).
Q2: What are the recommended long-term storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored under the following conditions:
It is crucial to protect the solutions from light during storage.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: In which solvents can I dissolve this compound?
This compound has good solubility in a variety of solvents. The choice of solvent will depend on the specific experimental requirements. Here are some reported solubilities:
For in vivo experiments, complex solvent systems are often used to ensure solubility and biocompatibility. An example of such a vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q4: Is this compound stable in aqueous buffer solutions?
Studies have shown that the phosphate ester of R-methanandamide is stable in buffer solutions at a pH of 7.4. However, its stability can be compromised by the presence of enzymes.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathway is enzymatic hydrolysis of the phosphate group. The compound is rapidly hydrolyzed to its parent compound, R-1 Methanandamide, in the presence of enzymes like alkaline phosphatase and in liver homogenates. This conversion is often the intended mechanism of action for this prodrug.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the solution upon storage. | - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- The solution has undergone freeze-thaw cycles, leading to aggregation.- Interaction with other components in a complex buffer system. | - Gently warm the solution and use sonication to aid in re-dissolving the precipitate.[1]- If precipitation persists, consider preparing a fresh solution at a lower concentration.- Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- For complex buffers, ensure all components are compatible and consider preparing the final working solution fresh before each experiment. |
| Loss of biological activity in experiments. | - Degradation of the compound due to improper storage (e.g., exposure to light, incorrect temperature, extended storage time).- Enzymatic degradation in the experimental system before reaching the target.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the stock solution has been stored according to the recommendations (-80°C for up to 6 months, -20°C for up to 1 month, protected from light).[1]- Prepare working solutions fresh from a properly stored stock solution for each experiment.- If using cell culture media or other biological fluids that may contain phosphatases, minimize the incubation time before the experimental endpoint.- Use aliquoted stock solutions to avoid freeze-thaw degradation.[1] |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Degradation of the compound in the working solution over the course of the experiment.- Variability in the enzymatic conversion of the prodrug to its active form. | - Visually inspect the solution to ensure it is clear and free of precipitates before use. Use heat or sonication if necessary to ensure complete dissolution.[1]- Prepare working solutions immediately before use.- When comparing results across experiments, ensure consistent timing of compound addition and measurement.- Be aware that the rate of enzymatic conversion can vary between different biological systems (e.g., cell lines, tissue preparations). |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Important Considerations |
| -80°C | 6 months[1] | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month[1] | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Ethanol | 30 mg/mL[2] |
| DMF | 20 mg/mL[2] |
| DMSO | 15 mg/mL[2] |
| PBS (pH 7.2) | 2 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
-
Thawing: Thaw a single aliquot of the organic stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration immediately before use.
-
Mixing: Gently mix the solution by pipetting or brief vortexing. Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1% for DMSO in cell-based assays).
-
Usage: Use the freshly prepared working solution promptly.
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the stability of this compound. The specific parameters may need to be optimized for the available equipment and columns.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired buffer or solvent system.
-
Divide the solution into several vials for incubation under different conditions (e.g., different temperatures, pH values, or exposure to light).
-
At specified time points, take an aliquot from each condition for analysis.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the stability study.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
Visualizations
Caption: Prodrug activation and CB1 receptor signaling pathway of this compound.
Caption: A logical workflow for conducting a stability study of this compound.
Caption: A troubleshooting decision tree for issues with this compound experiments.
References
mitigating cytotoxicity of R-1 Methanandamide Phosphate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of R-1 Methanandamide Phosphate (B84403) at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at high concentrations of R-1 Methanandamide Phosphate. What are the potential underlying mechanisms?
A1: The cytotoxicity of this compound at high concentrations is likely a multifactorial issue stemming from both the R-1 Methanandamide moiety and the phosphate group.
-
R-1 Methanandamide-induced Apoptosis: As a potent agonist of cannabinoid receptors (CB1 and CB2), R-1 Methanandamide can induce apoptosis (programmed cell death) in a variety of cell types, particularly at high concentrations. This process is often mediated by the activation of signaling pathways involving ceramide accumulation and the p38 mitogen-activated protein kinase (MAPK).[1][2]
-
Inorganic Phosphate-induced Cytotoxicity: High concentrations of inorganic phosphate can independently induce cellular toxicity. This can manifest as increased cell proliferation at moderately elevated levels, but at higher concentrations, it can lead to significant cell damage.[3][4][5] The mechanisms of phosphate-induced cytotoxicity include the activation of MAPK signaling pathways (ERK1/2, p38, and JNK), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][5]
Q2: What are the initial steps to troubleshoot high cytotoxicity?
A2: The first steps in addressing unexpected cytotoxicity should focus on optimizing your experimental parameters.
-
Concentration and Exposure Time: Reduce the concentration of this compound and/or shorten the exposure time. Cytotoxicity is often dose- and time-dependent.
-
Cell Culture Conditions: Ensure optimal cell culture conditions. Stressed cells due to factors like improper media composition, confluency, or contamination can be more susceptible to drug-induced toxicity.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, run a vehicle control to confirm that the solvent concentration itself is not contributing to cell death.
Q3: Can co-treatment with other agents help mitigate the observed cytotoxicity?
A3: Yes, based on the known mechanisms of cytotoxicity, several co-treatment strategies can be explored:
-
Antioxidants: Cannabinoid-induced apoptosis can involve the generation of reactive oxygen species (ROS). Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[6][7][8]
-
Caspase Inhibitors: Since the apoptotic pathway is a key mechanism of cell death, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help to block this process and determine the extent to which caspases are involved in the observed cytotoxicity.[9]
-
Phosphate Transport Inhibitors: To address the cytotoxicity from the phosphate group, you can consider using a phosphate transport inhibitor, like phosphonoformic acid (PFA), to reduce the intracellular phosphate burden.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher-than-expected cell death across all high concentrations. | 1. Compound concentration too high: The cytotoxic threshold for your specific cell line may have been exceeded. 2. Phosphate toxicity: The high concentration of the phosphate group is inducing cytotoxicity. | 1. Perform a dose-response curve: Titrate the concentration of this compound to determine the IC50 value for your cell line. 2. Use a phosphate transport inhibitor: Co-treat with a compound like phosphonoformic acid (PFA) to block cellular phosphate uptake and assess if cytotoxicity is reduced.[3] |
| Morphological changes suggest apoptosis (e.g., cell shrinkage, membrane blebbing). | Activation of apoptotic pathways: R-1 Methanandamide is likely inducing apoptosis through cannabinoid receptor signaling. | 1. Co-treat with a caspase inhibitor: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the final execution steps of apoptosis.[9] 2. Assess markers of apoptosis: Use assays like Annexin V/PI staining to confirm and quantify apoptosis. |
| Signs of cellular stress (e.g., vacuolization) without immediate cell death. | Induction of Endoplasmic Reticulum (ER) Stress: High intracellular phosphate levels can lead to ER stress. | 1. Monitor ER stress markers: Perform western blotting for key ER stress proteins like CHOP, ATF-4, and p-eIF2α.[10] 2. Use an ER stress inhibitor: Consider using an ER stress inhibitor like 4-phenylbutyrate (B1260699) (4-PBA) to see if it alleviates the signs of cellular stress.[10] |
| Inconsistent results between experiments. | 1. Variability in cell health: Inconsistent cell seeding density or passage number can affect susceptibility to cytotoxicity. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to significant variations. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Prepare fresh dilutions for each experiment: Ensure accurate and consistent preparation of your this compound solutions. |
Data Presentation
Table 1: Summary of IC50 Values for Various Cannabinoids in HT-29 Colorectal Carcinoma Cells (24h exposure)
| Compound | IC50 (µM) |
| CB83 (Synthetic Cannabinoid) | 1.0 ± 0.10 |
| Δ9-tetrahydrocannabinol (THC) | 30.0 ± 1.01 |
| Cannabidiol (CBD) | 30.0 ± 3.02 |
| 5-Fluorouracil (5-FU) | 34.0 ± 13.89 |
| Data from a study on HT-29 cells, which may not be directly comparable to your cell line but provides a general reference for cannabinoid cytotoxicity.[11] |
Table 2: Effect of THC on Sertoli Cell Viability (24h exposure)
| THC Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.1 | ~98 |
| 0.5 | ~95 |
| 1 | ~90 |
| 5 | ~85 |
| 10 | ~80 |
| 50 | ~75 |
| *Statistically significant reduction compared to control.[4] |
Table 3: Effect of High Inorganic Phosphate on Cell Viability
| Phosphate Concentration (mM) | Effect on HEK293 and HeLa Cells |
| Up to 10 | Promotes cell proliferation |
| > 16 | Decreases cell viability |
| > 40 | Significant cell damage |
| Data indicates a dose-dependent effect of inorganic phosphate on cell viability.[3][5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Sterile PBS
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold sterile PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).
Visualizations
Caption: Dual mechanisms of this compound cytotoxicity.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Logical relationships of mitigation strategies.
References
- 1. Excessive Inorganic Phosphate Burden Perturbed Intracellular Signaling: Quantitative Proteomics and Phosphoproteomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabidiol and (−)Δ9-tetrahydrocannabinol are neuroprotective antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of Oxidative Stress by Cannabinoids and Cannabis Extracts in Differentiated Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic reticulum stress and MAPK signaling pathway activation underlie leflunomide-induced toxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for R-1 Methanandamide Phosphate in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize incubation times when using R-1 Methanandamide Phosphate (B84403) in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and how does it work?
A1: this compound is a water-soluble prodrug of R-1 Methanandamide. The phosphate group increases its solubility in aqueous solutions, such as cell culture media. For the compound to become active, the phosphate group must be cleaved by endogenous cellular enzymes called alkaline phosphatases, releasing the active form, R-1 Methanandamide. R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), and to a lesser extent, the cannabinoid receptor 2 (CB2). These receptors are G-protein coupled receptors (GPCRs) that modulate various downstream signaling pathways.
Q2: Why is optimizing the incubation time for this compound so critical?
A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible results for two main reasons:
-
Prodrug Conversion: The conversion of the inactive phosphate prodrug to the active R-1 Methanandamide is a time-dependent enzymatic process. Insufficient incubation time will result in an underestimation of the compound's potency, while excessively long incubation could lead to compound degradation or secondary effects.
-
Signaling Kinetics: The activation of downstream signaling pathways by R-1 Methanandamide occurs over different timescales. Rapid events like calcium mobilization and protein phosphorylation may peak within minutes, while changes in gene expression or cell proliferation can take hours to days to become apparent.
Q3: What factors influence the optimal incubation time?
A3: Several factors can influence the ideal incubation time for your experiment:
-
Cell Type: Different cell lines express varying levels of alkaline phosphatases, which will affect the rate of prodrug conversion.[1][2][3]
-
Assay Type: The specific biological endpoint you are measuring (e.g., cAMP levels, ERK phosphorylation, cell viability) will dictate the necessary incubation period.
-
Concentration of this compound: At lower concentrations, a longer incubation time may be needed to allow for sufficient accumulation of the active compound.
Q4: How can I determine the rate of prodrug conversion in my cell line?
A4: To empirically determine the rate of conversion, you can perform a time-course experiment and measure the appearance of the active R-1 Methanandamide. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze cell lysates or culture supernatant at different time points after the addition of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low response to this compound | Insufficient incubation time for prodrug conversion. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. |
| Low alkaline phosphatase activity in your cell line. | Consider pre-incubating this compound with purified alkaline phosphatase before adding it to your cells. Alternatively, use a different cell line known to have high alkaline phosphatase activity.[1][2][3] | |
| Incorrect assay timing for the specific signaling pathway. | For rapid signaling events (e.g., calcium flux, ERK phosphorylation), measure the response within minutes of adding the compound.[4] For longer-term effects (e.g., gene expression, cell proliferation), extend the incubation to hours or days. | |
| High variability between replicate wells | Inconsistent prodrug conversion. | Ensure a homogenous cell density across your plate, as this can affect enzyme levels. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. | |
| Unexpected biphasic or transient response | Receptor desensitization or internalization. | For GPCRs like CB1, prolonged agonist exposure can lead to receptor desensitization. Consider using shorter incubation times for functional assays. |
| Activation of multiple signaling pathways with different kinetics. | R-1 Methanandamide can activate various downstream effectors. A time-course experiment can help to dissect these different signaling events.[4] |
Quantitative Data Summary
The following tables provide a summary of reported potency values for the active compound, R-1 Methanandamide, in various cell-based assays. Note that the optimal concentration and incubation time for this compound may differ and should be empirically determined.
Table 1: R-1 Methanandamide Receptor Binding Affinities
| Receptor | Species | Assay Type | Kᵢ (nM) |
| CB1 | Rat | Radioligand Binding | 17.9 - 28.3 |
| CB2 | Rat | Radioligand Binding | 815 - 868 |
Table 2: R-1 Methanandamide Functional Potency (EC₅₀ Values)
| Assay Type | Cell Line | Incubation Time | EC₅₀ |
| ERK Phosphorylation | N18TG2 | 2-5 minutes | ~1 µM |
| Cell Proliferation | SVZ cells | 48 hours | ~1 µM |
| Apoptosis Induction | Mantle Cell Lymphoma | 4 hours | Not specified |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time for ERK Phosphorylation
This protocol is designed to determine the optimal incubation time for measuring R-1 Methanandamide-induced ERK phosphorylation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). From this stock, prepare a working solution at the desired final concentration in a serum-free medium.
-
Time-Course Stimulation: Add the this compound working solution to the cells and incubate for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes).
-
Cell Lysis: At each time point, aspirate the medium and lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting or ELISA: Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using either Western blotting or a p-ERK specific ELISA kit.
-
Data Analysis: Quantify the p-ERK/total ERK ratio for each time point and plot the results to identify the time of peak phosphorylation.
Protocol 2: cAMP Accumulation Assay
This protocol measures the effect of R-1 Methanandamide on cAMP levels, a downstream effector of CB1 receptor activation.
-
Cell Seeding: Seed cells expressing CB1 receptors in a 96-well plate and grow to confluency.
-
Pre-incubation: On the day of the assay, replace the medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Prodrug Conversion (if necessary): Based on your cell line's alkaline phosphatase activity, you may need to pre-incubate the cells with this compound to allow for conversion to the active form. This time should be determined empirically.
-
Forskolin (B1673556) and Agonist Addition: Add forskolin (an adenylyl cyclase activator) to all wells, followed immediately by the addition of different concentrations of this compound.
-
Incubation: Incubate for a predetermined optimal time (typically 15-30 minutes for cAMP assays).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC₅₀ value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for low or no response.
References
- 1. Alkaline phosphatase expression in human cell lines derived from various malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline phosphatase activity in human bladder tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor oral bioavailability of R-1 Methanandamide Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of R-1 Methanandamide Phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate (R-1-MAP)?
A1: this compound is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid.[1][2] It is designed to improve the delivery and solubility of its active form, R-1 Methanandamide, which is a potent agonist for the cannabinoid receptor 1 (CB1).[3] As a prodrug, R-1-MAP is intended to be converted into the active R-1 Methanandamide in vivo.[1]
Q2: Why is overcoming poor oral bioavailability important for this compound?
A2: Like many cannabinoids, the active form of R-1-MAP is lipophilic ("fat-loving"), which leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[4][5] This, combined with significant first-pass metabolism in the liver, drastically reduces the amount of active drug that reaches systemic circulation.[5][6][7] Improving oral bioavailability is crucial for achieving consistent and effective therapeutic concentrations, reducing required doses, and minimizing patient-to-patient variability.[8]
Q3: What is the primary mechanism by which R-1-MAP is designed to improve bioavailability?
A3: The primary strategy is the "prodrug approach." By adding a phosphate group, the parent molecule (R-1 Methanandamide) is transformed into a more water-soluble compound.[1][9] This increased water solubility is intended to enhance its dissolution in the GI tract, a critical first step for absorption.[10] Following absorption, enzymes in the body are expected to cleave the phosphate group, releasing the active, lipid-soluble R-1 Methanandamide.
Q4: What are the main formulation strategies to further enhance the oral bioavailability of compounds like R-1-MAP?
A4: Beyond the prodrug design, several advanced formulation strategies can be employed. The most prominent are nanotechnology-based delivery systems, which encapsulate the compound to protect it and improve its absorption profile.[11][12] Key approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : Lipid-based formulations that form fine emulsions in the GI tract, improving solubilization and absorption.[7][13][14]
-
Nanoparticles and Liposomes : Encapsulating the drug in tiny particles (like solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation, control its release, and enhance its transport across intestinal barriers.[4][15]
-
Nanoemulsions : Oil-in-water emulsions with very small droplet sizes that increase the surface area for drug absorption.[15]
Troubleshooting Guide
Issue 1: Low aqueous solubility and precipitation of R-1-MAP in my formulation.
| Potential Cause | Troubleshooting Step |
| Improper Solvent System | R-1-MAP, while more water-soluble than its parent compound, still has limited solubility. Refer to the solubility data table below. For experimental formulations, consider using co-solvents or specific vehicle systems. Protocols using DMSO, PEG300, and Tween-80 have been described for achieving clear solutions.[2] |
| pH of the Medium | The ionization state of the phosphate group is pH-dependent, which can affect solubility. Ensure the pH of your formulation buffer is optimized. Test a range of physiologically relevant pH values (e.g., pH 2.0 to 7.4) to determine optimal solubility and stability. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to precipitation and degradation. It is recommended to aliquot stock solutions and store them at -80°C for up to 6 months to prevent this.[2] |
Issue 2: Inconsistent or low in vivo efficacy after oral administration.
| Potential Cause | Troubleshooting Step |
| Inefficient Prodrug Conversion | The conversion of R-1-MAP to the active R-1 Methanandamide by endogenous phosphatases may be slower or less efficient than expected in your model system. Measure the plasma concentrations of both the prodrug and the active metabolite to assess the conversion rate. |
| First-Pass Metabolism | Even if absorbed, the active compound may be rapidly metabolized by the liver (first-pass effect).[6][7] Nanotechnology-based formulations, particularly those utilizing long-chain fatty acids, can promote lymphatic absorption, which bypasses the portal circulation and reduces first-pass metabolism.[5] |
| Formulation Instability in GI Tract | The formulation (e.g., liposomes, nanoparticles) may be unstable in the harsh acidic and enzymatic environment of the stomach and intestine. Test the stability of your formulation in simulated gastric and intestinal fluids.[10] Consider enteric coatings or using polymers that protect the payload until it reaches the small intestine. |
| Efflux Transporter Activity | The active compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen. Co-administration with a known P-gp inhibitor in preclinical models can help determine if this is a limiting factor.[16] |
Quantitative Data Tables
Table 1: Physicochemical Properties
| Property | This compound (Prodrug) | R-1 Methanandamide (Active Drug) |
| Molecular Formula | C₂₃H₄₀NO₅P[1] | C₂₃H₃₉NO₂[3] |
| Molecular Weight | 441.5 g/mol [1] | 361.6 g/mol [3] |
| Appearance | A solution in ethanol[1] | A solution in ethanol[3] |
| Known Synonyms | R-1MAP, (R)-(+)-Arachidonyl-1'-Hydroxy-2'-Propylamide Phosphate[1] | AM356, (R)-(+)-Arachidonyl-1'-Hydroxy-2'-Propylamide[3] |
Table 2: Solubility Data
| Solvent / System | This compound (Prodrug) | R-1 Methanandamide (Active Drug) |
| Ethanol | 30 mg/mL[1] | >100 mg/mL[3] |
| DMSO | 15 mg/mL[1] | >30 mg/mL[3] |
| PBS (pH 7.2) | 2 mg/mL[1] | <100 µg/mL[3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[2] | Not specified |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[2] | Not specified |
Table 3: Cannabinoid Receptor Binding Affinity (Active Drug)
| Receptor | Kᵢ Value (nM) |
| CB₁ | 17.9 to 28.3[3] |
| CB₂ | 815 to 868[3] |
| Note: This data is for the active compound R-1 Methanandamide, indicating its higher selectivity for the CB1 receptor. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a general guideline for developing a lipid-based formulation to enhance the oral absorption of R-1-MAP.
-
Component Selection:
-
Oil Phase: Select a long-chain triglyceride (LCT) like sesame oil or a medium-chain triglyceride (MCT) like Capryol™ 90. LCTs are often preferred for promoting lymphatic uptake.[5]
-
Surfactant: Choose a non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value (>12), such as Tween® 80 or Kolliphor® EL.
-
Co-surfactant/Co-solvent: Select a co-surfactant like Transcutol® P or a co-solvent like PEG 400 to improve drug solubilization and the spontaneity of emulsification.
-
-
Solubility Screening:
-
Determine the saturation solubility of R-1-MAP in various oils, surfactants, and co-solvents by adding an excess amount of the compound to each vehicle.
-
Shake the mixtures for 48-72 hours at room temperature.
-
Centrifuge the samples and analyze the supernatant for drug content using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Development:
-
Based on solubility data, prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios (e.g., Oil: 30-60%, Surfactant: 20-50%, Co-surfactant: 10-30%).
-
Add R-1-MAP to the selected vehicle combination and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of distilled water or simulated gastric fluid with gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Aim for a droplet size <200 nm for efficient absorption.
-
Key Mechanisms and Pathways
The following diagrams illustrate critical workflows and biological pathways relevant to R-1-MAP research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. getmedcard.co [getmedcard.co]
- 5. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanotechnology for the Efficacious Delivery of Medicinal Cannabis and Pharmaceutical Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanocarriers for Cannabinoid Delivery: Enhancing Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent R-1 Methanandamide Phosphate degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of R-1 Methanandamide Phosphate (B84403) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and why is its stability a concern?
This compound is a water-soluble prodrug of R-1 Methanandamide, a synthetic cannabinoid receptor agonist. As a phosphate ester, it is susceptible to enzymatic degradation by phosphatases present in biological samples, which can lead to inaccurate quantification and assessment of its biological activity.
Q2: What are the primary pathways of this compound degradation during sample preparation?
The primary degradation pathway is enzymatic hydrolysis of the phosphate group by various phosphatases. Key enzymes include:
-
Alkaline Phosphatases (ALPs): These enzymes are widespread and exhibit optimal activity at basic pH.
-
Lipid Phosphate Phosphatases (LPPs): This family of enzymes can dephosphorylate a range of lipid phosphate substrates.
Non-enzymatic hydrolysis can also occur, particularly at extreme pH values and elevated temperatures, but enzymatic degradation is the more significant concern during standard sample processing.
Q3: What are the immediate steps I should take upon collecting biological samples to minimize degradation?
To minimize degradation, it is crucial to immediately inhibit enzymatic activity. This can be achieved by:
-
Lowering the Temperature: Process samples on ice or at 4°C at all times.
-
Adding Phosphatase Inhibitors: Incorporate a cocktail of phosphatase inhibitors into your collection tubes or initial homogenization buffers.
-
Controlling pH: Maintaining a slightly acidic to neutral pH can help reduce the activity of alkaline phosphatases.
Q4: Can I store my samples before extraction? If so, what are the optimal conditions?
Yes, samples can be stored, but it is critical to do so under conditions that minimize enzymatic activity and chemical degradation. For long-term storage, snap-freeze samples in liquid nitrogen and then store them at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Enzymatic Degradation: Phosphatases in the sample have hydrolyzed the analyte. | 1. Work quickly and at low temperatures (on ice or at 4°C) throughout the entire procedure. 2. Add a phosphatase inhibitor cocktail to your homogenization buffer. (See Table 1 for recommended inhibitors and concentrations). 3. Ensure the pH of your buffers is not in the optimal range for alkaline phosphatases (pH 8-10). A pH around 7.0-7.4 is generally a safe starting point when using inhibitors. |
| Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix. | 1. Optimize your extraction solvent. A common and effective method for related lipids is a liquid-liquid extraction using a two-phase system like chloroform (B151607)/methanol (B129727)/water (Folch method) or a monophasic extraction with a solvent like toluene/1-butanol. 2. Ensure proper homogenization of the tissue to release the analyte. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between sample collection and processing, or temperature fluctuations. | 1. Standardize your sample handling protocol. Ensure all samples are processed for the same duration and at the same temperature. 2. Use pre-chilled tubes and solutions. |
| Incomplete inhibition of enzymatic activity. | 1. Ensure inhibitors are added to each sample at the correct concentration and are thoroughly mixed. 2. Consider using a broader spectrum phosphatase inhibitor cocktail. | |
| Presence of degradation products (e.g., R-1 Methanandamide) | Incomplete inhibition of phosphatases. | 1. Increase the concentration of your phosphatase inhibitors (within the recommended range). 2. Evaluate the effectiveness of different inhibitor cocktails. |
| Non-enzymatic hydrolysis due to improper pH or temperature. | 1. Maintain a neutral pH during extraction and storage. 2. Avoid exposing samples to high temperatures at any stage. |
Key Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from established methods for endocannabinoid extraction from plasma.
Materials:
-
Plasma sample collected in tubes containing an anticoagulant (e.g., EDTA)
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Phosphatase Inhibitor Cocktail (see Table 1 for options)
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Ice-cold extraction solvent: Toluene/1-Butanol (20:1, v/v)
-
Centrifuge capable of reaching 12,000 x g and maintaining 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Preparation:
-
Thaw frozen plasma samples on ice.
-
In a pre-chilled tube, combine 100 µL of plasma with 400 µL of ice-cold PBS (pH 7.4) containing a 1x concentration of a broad-spectrum phosphatase inhibitor cocktail.
-
Add the internal standard solution.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ice-cold toluene/1-butanol (20:1, v/v) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Sample Collection and Drying:
-
Carefully collect the upper organic layer, which contains the this compound, and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., acetonitrile/water, 50/50, v/v) for your analytical method (e.g., LC-MS/MS).
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Extraction of this compound from Brain Tissue
This protocol is adapted from established methods for lipid extraction from brain tissue.
Materials:
-
Frozen brain tissue sample
-
Ice-cold homogenization buffer: 20 mM Tris-HCl, pH 7.4, containing a 1x concentration of a phosphatase inhibitor cocktail.
-
Internal Standard (IS) solution
-
Ice-cold extraction solvent: Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of reaching 2,000 x g and maintaining 4°C
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
On ice, add the tissue to a pre-chilled tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).
-
Add the internal standard solution.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout this process to prevent heating.
-
-
Lipid Extraction (Folch Method):
-
To the homogenate, add chloroform and methanol in a ratio that results in a final solvent mixture of Chloroform:Methanol:Aqueous sample of 2:1:0.8 (v/v/v). For example, to 0.8 mL of aqueous homogenate, add 2 mL of chloroform and 1 mL of methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Sample Collection and Drying:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids including this compound, using a glass Pasteur pipette.
-
Transfer the organic phase to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for your analytical method.
-
Vortex to dissolve the lipid extract.
-
Transfer to an autosampler vial for analysis by LC-MS/MS.
-
Quantitative Data Summary
Table 1: Recommended Phosphatase Inhibitors for Sample Preparation
| Inhibitor | Target Phosphatases | Recommended Working Concentration | Notes |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | 1-10 mM | A broad-spectrum inhibitor. Requires activation (depolymerization) for maximal activity. |
| Tetramisole HCl | Alkaline Phosphatases (L-isoforms) | 1-5 mM | A specific inhibitor of most alkaline phosphatases. |
| Phosphatase Inhibitor Cocktails (Commercial) | Broad spectrum (Ser/Thr phosphatases, PTPs, Alkaline phosphatases) | Typically 1:100 dilution | Convenient and provides broad coverage. Composition can vary by manufacturer. |
| Sodium Fluoride | Acid Phosphatases, Ser/Thr Phosphatases | 10-20 mM | |
| β-Glycerophosphate | Ser/Thr Phosphatases | 10-50 mM |
Table 2: Influence of Temperature on Sample Stability (General Guidance)
| Condition | Relative Degradation Rate | Recommendation |
| Room Temperature (~25°C) | High | Avoid. Process samples immediately or place on ice. |
| On Ice / 4°C | Low | Recommended for all sample preparation steps. |
| -20°C | Very Low | Suitable for short to medium-term storage of extracts. |
| -80°C | Extremely Low | Recommended for long-term storage of biological samples and extracts. |
Visualizations
Caption: Enzymatic degradation of this compound.
control experiments for studying R-1 Methanandamide Phosphate effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is R-1 Methanandamide Phosphate and how does it differ from R-1 Methanandamide?
This compound is a water-soluble prodrug analog of the endocannabinoid anandamide (B1667382) (AEA).[1][2] The key difference lies in the phosphate group, which increases its solubility in aqueous solutions. This phosphate ester is designed to be hydrolyzed by cellular phosphatases to yield the active compound, R-1 Methanandamide. R-1 Methanandamide is a potent and selective agonist for the cannabinoid receptor 1 (CB1), exhibiting greater potency and metabolic stability compared to AEA.[3]
Q2: What are the expected primary signaling pathways activated by this compound?
Upon conversion to R-1 Methanandamide, the primary signaling pathway engaged is through the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels and inwardly rectifying potassium channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[4][5][6]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
Insufficient Prodrug Conversion: The cells may have low endogenous phosphatase activity, leading to inefficient conversion of this compound to the active R-1 Methanandamide.
-
Low CB1 Receptor Expression: The cell line you are using may not express CB1 receptors at a sufficient level to elicit a measurable response.
-
Compound Degradation: Although more stable than AEA, R-1 Methanandamide can still be degraded. Ensure proper storage and handling of the compound.
-
Solubility and Vehicle Issues: While this compound is water-soluble, ensure it is fully dissolved in your culture medium. The choice of vehicle for control experiments should also be carefully considered.
Q4: How can I confirm that the observed effects are due to the activation of CB1 receptors?
To confirm CB1 receptor-mediated effects, you should include the following controls in your experimental design:
-
Pharmacological Inhibition: Pre-treat your cells with a selective CB1 receptor antagonist, such as rimonabant (B1662492) (SR141716), before adding this compound.[7][8] A loss of the observed effect in the presence of the antagonist would strongly suggest CB1 receptor involvement.
-
Genetic Knockdown/Knockout: Use cell lines or animal models where the CB1 receptor has been genetically knocked down (e.g., using siRNA) or knocked out. The absence of a response in these models compared to wild-type controls would provide definitive evidence for CB1 mediation.
-
Inactive Enantiomer Control: If available, use the S-(+)-enantiomer of Methanandamide as a negative control, as it has a significantly lower affinity for the CB1 receptor.
Q5: Are there potential off-target effects of this compound or R-1 Methanandamide that I should be aware of?
Yes, potential off-target effects should be considered:
-
LPA Receptors: this compound is structurally similar to lysophosphatidic acid (LPA), a signaling lipid that acts on its own family of GPCRs.[2] It is possible that this compound could interact with LPA receptors, although this has not been extensively tested.[2]
-
Non-CB1/CB2 Receptors: There is evidence for non-CB1 and non-CB2 anandamide receptors that can mediate cellular responses.[9] R-1 Methanandamide may also interact with these putative receptors.
-
Receptor-Independent Effects: At high concentrations, lipid-like molecules can have non-specific effects on cell membranes or intracellular targets.[10]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Prodrug Conversion | Standardize cell passage number and confluency, as phosphatase activity can vary with cell state. Consider co-treatment with a broad-spectrum phosphatase inhibitor as a negative control. |
| Vehicle Effects | Ensure the vehicle (e.g., DMSO, ethanol) concentration is consistent across all treatment groups and is at a non-toxic level for your cells. Always include a vehicle-only control group. |
| Assay-Specific Variability | For signaling assays (e.g., cAMP measurement, Western blotting), ensure consistent incubation times and cell lysis procedures. For functional assays, carefully control environmental parameters (temperature, CO2). |
Issue 2: Unexpected or Off-Target Effects
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Activation of LPA Receptors | Test for LPA receptor activation by measuring downstream signaling events known to be mediated by LPA, such as calcium mobilization or Rho activation. Use LPA receptor antagonists to see if they block the unexpected effects. |
| Non-CB1/CB2 Receptor Activation | In cells lacking CB1 and CB2 receptors, investigate other potential targets. For example, some endocannabinoid-like molecules are known to activate GPR55.[5] |
| Non-Specific Membrane Effects | Perform dose-response curves to determine the concentration at which non-specific effects may occur. Use a structurally similar but inactive lipid molecule as a negative control. |
| Metabolite Effects | To distinguish the effects of the prodrug from its active metabolite, compare the cellular response to this compound with that of R-1 Methanandamide directly. |
Experimental Protocols
Protocol 1: Validating CB1 Receptor-Mediated Signaling
Objective: To determine if the effects of this compound are mediated by the CB1 receptor.
Methodology:
-
Cell Culture: Plate cells (e.g., CHO-CB1 or a relevant neuronal cell line) in appropriate culture vessels and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate a subset of cells with a selective CB1 antagonist (e.g., 1 µM rimonabant) for 30-60 minutes.
-
Stimulation: Add this compound at various concentrations to both antagonist-treated and untreated cells. Include a vehicle control group.
-
Downstream Analysis: After an appropriate incubation time, lyse the cells and perform downstream analysis.
-
cAMP Assay: Measure intracellular cAMP levels. A CB1-mediated effect should result in a decrease in forskolin-stimulated cAMP accumulation, which is reversed by the antagonist.
-
MAPK Activation: Perform Western blotting for phosphorylated ERK1/2 (p-ERK). A CB1-mediated effect should show an increase in p-ERK, which is blocked by the antagonist.
-
Protocol 2: Assessing Prodrug Conversion
Objective: To indirectly assess the conversion of this compound to R-1 Methanandamide.
Methodology:
-
Cell Culture: Plate cells in parallel cultures.
-
Treatment: Treat one set of cells with this compound and the other with an equimolar concentration of R-1 Methanandamide. Include vehicle controls for both.
-
Functional Readout: Measure a sensitive and rapid downstream effect of CB1 activation, such as inhibition of neurotransmitter release in primary neurons or calcium mobilization in a recombinant cell line.
-
Data Analysis: Compare the dose-response curves and maximal efficacy of the two compounds. If this compound is efficiently converted, its effects should be comparable to, or slightly delayed/less potent than, R-1 Methanandamide.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Control Experiment Workflow for CB1 Mediation.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor (nM) | CB2 Receptor (nM) | Reference |
| R-1 Methanandamide | 17.9 - 28.3 | 815 - 868 | [3] |
| Anandamide (AEA) | ~50 - 5400 | - | [10] |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | PBS (pH 7.2) | 2 mg/mL | [2] |
| This compound | Ethanol | 30 mg/mL | [2] |
| This compound | DMSO | 15 mg/mL | [2] |
| R-1 Methanandamide | PBS (pH 7.2) | <100 µg/mL | [3] |
| R-1 Methanandamide | Ethanol | >100 mg/mL | [3] |
| R-1 Methanandamide | DMSO | >30 mg/mL | [3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anandamide-mediated CB1/CB2 cannabinoid receptor--independent nitric oxide production in rabbit aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CB1 Receptor Agonists: R-1 Methanandamide Phosphate vs. WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly studied cannabinoid receptor 1 (CB1) agonists: R-1 Methanandamide Phosphate and WIN 55,212-2. The information presented herein is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing a side-by-side analysis of their performance in CB1 receptor assays, supported by experimental data and detailed protocols.
Introduction to the Compounds
This compound , a synthetic analog of the endocannabinoid anandamide (B1667382), is characterized by a methyl group at the R-position of the ethanolamine (B43304) moiety. This modification confers greater resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide, resulting in a more stable and potent compound for in vitro and in vivo studies.[1][2] It is recognized as a selective CB1 receptor agonist.
WIN 55,212-2 is a potent, non-selective cannabinoid receptor agonist belonging to the aminoalkylindole class. It exhibits high affinity for both CB1 and CB2 receptors.[3] Due to its high efficacy and potency, WIN 55,212-2 is widely used as a reference compound in cannabinoid research.[4]
Quantitative Data Comparison
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and WIN 55,212-2 for the CB1 receptor, as reported in various studies. It is important to note that absolute values can vary between different experimental setups, cell types, and assay conditions.
| Parameter | This compound (R-(+)-Methanandamide) | WIN 55,212-2 | Reference(s) |
| CB1 Binding Affinity (Ki) | 7.42 nM | 2.5 nM - 6.06 nM | [2][5] |
| CB1 Functional Potency (EC50/IC50) - cAMP Inhibition | Partial Agonist | 14 nM (EC50) | [4][6] |
| CB1 Functional Potency - Other Assays | Partial Agonist (GIRK activation) | Full Agonist (GIRK activation) | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Figure 1. Simplified CB1 Receptor Signaling Pathway.
Figure 2. Workflow for a CB1 Receptor Radioligand Binding Assay.
Experimental Protocols
Radioligand Competition Binding Assay for CB1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CB1 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [³H]CP-55,940
-
Test compounds: this compound, WIN 55,212-2
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds (this compound and WIN 55,212-2) in assay buffer.
-
Dilute the CB1 receptor-expressing cell membranes in assay buffer to the desired protein concentration.
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-radiolabeled ligand (for non-specific binding) or test compound dilution.
-
50 µL of diluted [³H]CP-55,940.
-
100 µL of diluted cell membranes to initiate the reaction.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for CB1 Receptor Agonists
This protocol measures the ability of a CB1 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the CB1 signaling pathway.
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and reagents
-
Test compounds: this compound, WIN 55,212-2
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture:
-
Seed the CB1-expressing cells in the assay plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in a suitable assay buffer.
-
Prepare a solution of forskolin and a PDE inhibitor in the assay buffer.
-
-
Compound Incubation:
-
Remove the culture medium from the cells.
-
Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add the forskolin/PDE inhibitor solution to all wells to stimulate cAMP production. The final concentration of forskolin should be chosen to elicit a submaximal but robust cAMP response.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the maximal efficacy (Emax) for each compound.
-
Summary and Conclusion
Both this compound and WIN 55,212-2 are valuable tools for investigating the CB1 receptor.
-
WIN 55,212-2 is a potent, high-efficacy agonist with a well-established profile, making it a suitable positive control in many CB1 receptor assays. However, its lack of selectivity for CB1 over CB2 should be considered when interpreting results.[3]
-
This compound offers the advantage of being a more stable analog of the endogenous ligand anandamide and exhibits selectivity for the CB1 receptor.[1][2] It generally behaves as a partial agonist in functional assays compared to WIN 55,212-2.[4]
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring a high-efficacy response or a well-characterized reference compound, WIN 55,212-2 is an excellent choice. For investigations focusing on the effects of a more metabolically stable endocannabinoid analog or where CB1 selectivity is crucial, this compound is a more appropriate option. The provided experimental protocols offer a starting point for the in-vitro characterization of these and other cannabinoid ligands.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of the In Vivo Potency of R-1 Methanandamide Phosphate and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of the endogenous cannabinoid anandamide (B1667382) (AEA) and the synthetic prodrug R-1 Methanandamide Phosphate (B84403) (R-1MAP). This analysis is supported by experimental data to inform research and development in the field of cannabinoid pharmacology.
Executive Summary
Anandamide, a primary endogenous cannabinoid, exhibits a relatively low in vivo potency due to its rapid metabolic degradation. R-1 Methanandamide, a metabolically stable analog of anandamide, demonstrates significantly higher potency. R-1 Methanandamide Phosphate is a water-soluble prodrug designed to enhance the bioavailability of R-1 Methanandamide. While direct comparative in vivo potency data for R-1MAP against anandamide is limited, the available evidence strongly suggests that R-1MAP is more potent in vivo due to its conversion to the more stable and potent R-1 Methanandamide.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinity and in vivo dosages of anandamide and R-1 Methanandamide, the active form of R-1MAP.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Notes |
| Anandamide (AEA) | CB1 | 78 ± 2 | Rat | |
| Anandamide (AEA) | CB1 | 89 ± 10 | Rat | In the presence of PMSF (enzyme inhibitor)[1] |
| Anandamide (AEA) | CB1 | 5400 ± 1600 | Rat | Without PMSF[1] |
| R-1 Methanandamide | CB1 | 20 ± 1.6 | Rat | 4-fold higher affinity than anandamide[2] |
| R-1 Methanandamide | CB1 | 17.9 - 28.3 | Not Specified | |
| R-1 Methanandamide | CB2 | 815 - 868 | Not Specified | Selective for CB1 over CB2 |
| Arachidonoyl Ethanolamide Phosphate (AEA-P) | CB1 | ~200 | Rat | ~5-fold less potent than anandamide[3] |
Table 2: Comparative In Vivo Dosages and Effects
| Compound | Species | Administration Route | Dosage | Observed Effect |
| Anandamide | Rat | Intravenous | 10 mg/kg | Prevention of ischemic and reperfusion arrhythmias. |
| R-1 Methanandamide | Rat | Intravenous | 5 mg/kg | Prevention of ischemic and reperfusion arrhythmias. |
| Anandamide | Squirrel Monkey | Intravenous Self-administration | 2.5 - 160 µg/kg/injection | Reinforcing effects, inverted U-shaped dose-response curve.[4] |
| R-1 Methanandamide | Squirrel Monkey | Intravenous Self-administration | 2.5 - 80 µg/kg/injection | Reinforcing effects, inverted U-shaped dose-response curve.[4] |
| This compound | Rabbit | Ophthalmic | Not Specified | Reduction of intraocular pressure. |
Experimental Protocols
Intravenous Self-Administration in Squirrel Monkeys
This protocol is adapted from studies investigating the reinforcing effects of cannabinoids.
-
Subjects: Adult male squirrel monkeys.
-
Housing: Housed individually in temperature- and humidity-controlled rooms with ad libitum water access and a daily controlled food ration.
-
Apparatus: Experimental chambers equipped with a lever, stimulus lights, and an infusion pump connected to a venous catheter.
-
Procedure:
-
Monkeys are surgically implanted with chronic venous catheters.
-
Monkeys are trained to press a lever to receive an intravenous infusion of the test compound. A fixed-ratio schedule of reinforcement is typically used (e.g., FR10, where 10 lever presses result in one infusion).
-
A dose-effect curve is determined by testing a range of doses of anandamide and R-1 Methanandamide (e.g., 2.5 to 160 µg/kg per injection).
-
Each dose is tested for a set number of consecutive sessions, with vehicle extinction sessions in between.
-
Data on the number of self-administered injections and response rates are collected and analyzed.[4]
-
Anti-arrhythmic Effects in Rats
This protocol is based on a study evaluating the cardioprotective effects of cannabinoids.
-
Subjects: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Administer anandamide (10 mg/kg) or R-(+)-methanandamide (5 mg/kg) intravenously as a prior treatment.
-
Induce myocardial ischemia and reperfusion injury.
-
Monitor cardiac arrhythmias throughout the experiment.
-
The effects of cannabinoid receptor antagonists (e.g., SR 141716A for CB1 and SR 144528 for CB2) can be assessed by administering them prior to the cannabinoid treatment.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Anandamide and R-1 Methanandamide
Anandamide and R-1 Methanandamide primarily exert their effects through the activation of cannabinoid receptor 1 (CB1), a G-protein coupled receptor. Upon activation, the G-protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, including the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions ultimately lead to a reduction in neurotransmitter release.
Experimental Workflow for In Vivo Potency Comparison
The following diagram illustrates a typical workflow for comparing the in vivo potency of two compounds.
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: R-1 Methanandamide Phosphate and its Parent Compound, Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of R-1 Methanandamide Phosphate (B84403) and its parent endocannabinoid, Anandamide (B1667382) (AEA). We will delve into their respective biochemical properties, receptor interactions, and metabolic stability, supported by experimental data and detailed protocols.
Overview and Key Differences
Anandamide, an endogenous cannabinoid, is a crucial signaling molecule in the endocannabinoid system, exerting its effects primarily through the cannabinoid receptors CB1 and CB2.[1][2] However, its therapeutic potential is often limited by its rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH) and its poor water solubility.[3][4]
To overcome these limitations, synthetic analogs have been developed. R-1 Methanandamide is a more stable analog of Anandamide, showing greater resistance to FAAH-mediated hydrolysis.[5][6] R-1 Methanandamide Phosphate, the focus of this guide, is a water-soluble prodrug of R-1 Methanandamide, designed for improved bioavailability and ease of administration in research settings.[7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and Anandamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₃H₄₀NO₅P | 441.5 |
| Anandamide (AEA) | C₂₂H₃₇NO₂ | 347.5 |
Table 1: Physicochemical Properties
| Compound | Receptor | Binding Affinity (Ki) | Efficacy |
| This compound | CB1 | ~200 nM (as the phosphate ester)[7] | Agonist |
| Anandamide (AEA) | CB1 | 17.9 - 28.3 nM[5] | Partial Agonist[9] |
| CB2 | 815 - 868 nM[5] | Lower efficacy than at CB1[9] |
Table 2: Receptor Binding and Functional Activity
| Compound | Enzyme | Stability |
| This compound | FAAH | More resistant to hydrolysis than Anandamide (as its active metabolite, R-1 Methanandamide)[5] |
| Anandamide (AEA) | FAAH | Rapidly hydrolyzed[3][4] |
Table 3: Metabolic Stability
Signaling Pathways
Anandamide and the active form of this compound, R-1 Methanandamide, primarily signal through CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular events.
References
- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. (R)-methanandamide, but not anandamide, substitutes for delta 9-THC in a drug-discrimination procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.cn [glpbio.cn]
- 9. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile: R-1 Methanandamide Phosphate vs. Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of R-1 Methanandamide Phosphate and synthetic cannabinoids. Due to the limited direct toxicological data on this compound, this comparison utilizes data from its parent compound, the endogenous cannabinoid anandamide (B1667382) (AEA), as a proxy. This approach is based on the understanding that this compound is a water-soluble prodrug designed to release R-1 Methanandamide, a stable analog of anandamide. In stark contrast, synthetic cannabinoids represent a large and structurally diverse class of compounds with well-documented and often severe toxicities.
Executive Summary
The available data suggests a significantly more favorable toxicity profile for this compound, inferred from anandamide data, compared to the broad class of synthetic cannabinoids. Anandamide exhibits low acute toxicity and a lack of genotoxic potential in standard assays. Conversely, synthetic cannabinoids are associated with a wide range of severe and sometimes fatal adverse effects, including cytotoxicity, genotoxicity, and multi-organ system toxicity in vivo. This disparity is largely attributed to their differing pharmacological actions at cannabinoid receptors, where anandamide acts as a partial agonist, while most synthetic cannabinoids are potent, full agonists.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative data to facilitate a direct comparison of the toxicological profiles.
Table 1: Acute Toxicity Data
| Compound Class | Specific Compound | Test Species | Route of Administration | LD50 / NOEL | Citation |
| Endocannabinoid Analog (Proxy) | Anandamide (AEA) | Rat | Oral | NOEL: 2,000 mg/kg bw | [1][2][3] |
| Synthetic Cannabinoid | 4-F-MDMB-BUTINACA | Mouse | Oral | LD50: 32.60 mg/kg | |
| Synthetic Cannabinoid | THJ-2201 | Mouse | Oral | LD50: 822.20 mg/kg | [4] |
NOEL: No Observed Effect Level. LD50: Median Lethal Dose.
Table 2: In Vitro Cytotoxicity Data
| Compound Class | Specific Compound | Cell Line | Assay | IC50 | Citation |
| Synthetic Cannabinoid | CB83 | HT-29 (Colon Cancer) | MTT | 1.0 ± 0.10 µM | [5] |
| Phytocannabinoid | THC | HT-29 (Colon Cancer) | MTT | 30.0 ± 1.01 µM | [5] |
| Phytocannabinoid | CBD | HT-29 (Colon Cancer) | MTT | 30.0 ± 3.02 µM | [5] |
| Synthetic Cannabinoid | abn-CBG | HT-29 (Colon Cancer) | MTT | 19.61 µg/mL | [6] |
| Synthetic Cannabinoid | AM-2201 | H9c2 (Cardiomyoblast) | WST-1 | 101.49 µM | [7] |
| Synthetic Cannabinoid | AM-2201 | H9c2 (Cardiomyoblast) | LDH | 63.33 µM | [7] |
IC50: Half-maximal inhibitory concentration.
Table 3: Genotoxicity Data
| Compound Class | Specific Compound | Test | Result | Citation |
| Endocannabinoid Analog (Proxy) | Anandamide (AEA) | Ames Test | Negative | [1][2][3] |
| Endocannabinoid Analog (Proxy) | Anandamide (AEA) | In Vitro Chromosomal Aberration | Negative | [1][2][3] |
| Endocannabinoid Analog (Proxy) | Anandamide (AEA) | In Vivo Micronucleus Test | Negative | [1][2][3] |
| Synthetic Cannabinoid | Various | Comet Assay | Positive (DNA damage) | [8] |
| Synthetic Cannabinoid | Various | Micronucleus Assay | Positive (Chromosomal damage) | [8] |
In Vivo Toxicity Profiles
This compound (inferred from Anandamide)
Studies on anandamide indicate a low potential for in vivo toxicity. In an acute oral toxicity study following OECD Guideline 425, the No Observed Effect Level (NOEL) in rats was established at 2,000 mg/kg body weight.[1][2][3] Mortalities were only observed at a significantly higher dose of 5,000 mg/kg bw.[1] A 90-day repeated dose oral toxicology study also established a No Observed Adverse Effect Level (NOAEL) of 2,000 mg/kg bw/day.[2][9]
Synthetic Cannabinoids
In contrast, the in vivo toxicity of synthetic cannabinoids is a major public health concern. Numerous case reports and clinical studies have documented a wide array of severe adverse effects, often at recreational doses. These include:
-
Neurotoxicity: Agitation, psychosis, seizures, hallucinations, and cognitive impairment.[10][11]
-
Cardiovascular Toxicity: Tachycardia, hypertension, myocardial infarction, and cardiac arrest.[10]
-
Renal Toxicity: Acute kidney injury has been reported in multiple cases.[11][12]
-
Respiratory System: Respiratory depression.[13]
-
Other: Rhabdomyolysis, hyperthermia, and multi-organ failure.[11][12]
Fatalities associated with synthetic cannabinoid use have been reported, often linked to compounds like AB-CHMINACA and MDMB-CHMICA.[14]
Experimental Protocols
In Vitro Cytotoxicity Assays (MTT and XTT)
Objective: To assess the effect of a compound on cell viability and proliferation.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.[15][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound to induce point mutations.
Principle: The assay uses strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20]
Micronucleus Test (In Vivo)
Objective: To detect chromosomal damage or damage to the mitotic apparatus.
Principle: Rodents are treated with the test substance. Bone marrow is then harvested, and immature erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[1][20] The assay is typically conducted in accordance with OECD Test Guideline 474.[1]
In Vivo Acute Oral Toxicity (OECD 425)
Objective: To determine the acute oral toxicity of a substance, including the LD50.
Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[21][22][23][24][25]
General Protocol:
-
Dose Selection: A starting dose is chosen, typically near the estimated LD50. If no information is available, a default starting dose is used.
-
Sequential Dosing: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. A 48-hour interval is typically observed between dosing.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.
Signaling Pathways and Mechanisms of Toxicity
The profound differences in the toxicity profiles of this compound (via anandamide) and synthetic cannabinoids can be largely explained by their distinct interactions with the cannabinoid receptors, CB1 and CB2.
Anandamide (Proxy for this compound): Anandamide is a partial agonist at both CB1 and CB2 receptors. This means it does not elicit a maximal response from the receptor even at saturating concentrations. This inherent limitation in receptor activation likely contributes to its lower toxicity profile.
Synthetic Cannabinoids: Most synthetic cannabinoids are full and potent agonists at CB1 and/or CB2 receptors.[26][27] This means they can induce a maximal receptor response, often at very low concentrations. The overstimulation of the endocannabinoid system, particularly the widespread CB1 receptors in the central nervous system, is thought to be the primary driver of their severe toxic effects.[10]
The following diagrams illustrate the canonical signaling pathway of cannabinoid receptors and a proposed workflow for a comparative in vitro cytotoxicity study.
Conclusion
The available toxicological data strongly suggests that this compound, by virtue of its relationship to the endogenous cannabinoid anandamide, possesses a markedly safer profile than the vast and unpredictable class of synthetic cannabinoids. While anandamide demonstrates low acute toxicity and no evidence of genotoxicity in standard assays, synthetic cannabinoids are frequently associated with severe, multi-systemic toxicity and fatalities. This profound difference is primarily attributed to their divergent pharmacological properties, with anandamide acting as a partial agonist and synthetic cannabinoids as potent, full agonists of cannabinoid receptors. This guide underscores the critical importance of thorough toxicological evaluation for novel cannabinoid compounds and highlights the potential dangers of synthetic cannabinoids.
References
- 1. probiologists.com [probiologists.com]
- 2. probiologists.com [probiologists.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Poisonings from Synthetic Cannabinoids â 50 U.S. Toxicology Investigators Consortium Registry Sites, 2010â2015 | MMWR [cdc.gov]
- 12. Synthetic Cannabinoids | California Poison Control System [previewcalpoison.ucsf.edu]
- 13. lsmu.lt [lsmu.lt]
- 14. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 21. Acute toxicity studies-425 | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 24. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 25. nucro-technics.com [nucro-technics.com]
- 26. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 27. AM-2201 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of R-1 Methanandamide Phosphate Cross-Reactivity with Cannabinoid and Vanilloid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of R-1 Methanandamide Phosphate (B84403) with various cannabinoid and related receptors. Due to the limited direct experimental data on the phosphate form, this guide focuses on the activity of its active metabolite, R-1 Methanandamide. R-1 Methanandamide Phosphate is a water-soluble prodrug designed to enhance the bioavailability of R-1 Methanandamide, a potent and selective agonist of the cannabinoid receptor 1 (CB1).[1][2] Understanding the interaction of this compound with other receptors, including cannabinoid receptor 2 (CB2), G protein-coupled receptor 55 (GPR55), and the transient receptor potential vanilloid 1 (TRPV1), is crucial for evaluating its therapeutic potential and off-target effects.
Executive Summary
R-1 Methanandamide exhibits high selectivity for the CB1 receptor over the CB2 receptor. Emerging evidence indicates that it also interacts with GPR55 and TRPV1 receptors, albeit with different functional outcomes. This guide synthesizes the available quantitative data on the binding affinities and functional potencies of R-1 Methanandamide across these receptors and provides detailed experimental protocols for the key assays used to determine these interactions.
Data Presentation: Comparative Receptor Activity of R-1 Methanandamide
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of R-1 Methanandamide at CB1, CB2, GPR55, and TRPV1 receptors. It is important to note that for this compound, a related compound, arachidonoyl ethanolamide phosphate (AEA-P), is approximately 5-fold less potent as a CB1 agonist with a Ki of about 200 nM.[1]
| Receptor | Parameter | Value (nM) | Species/Cell Line | Reference |
| CB1 | Ki | 17.9 - 28.3 | Rat Brain Membranes | [3] |
| Ki | 20 | Not Specified | ||
| Ki | 72 (without FAAH inhibitor) | Rat Brain Membranes | [4] | |
| Ki | 37 (with FAAH inhibitor) | Rat Brain Membranes | [4] | |
| CB2 | Ki | 815 - 868 | Not Specified | [3] |
| GPR55 | EC50 (Ca2+ mobilization) | ~5000 | hGPR55-HEK293 cells | [5] |
| Effect | Agonist, increases intracellular calcium | hGPR55-HEK293 cells, Dorsal Root Ganglion Neurons | [5][6] | |
| TRPV1 | Ki | 11,000 | Rat VR1 transfected CHO cells | [7] |
| Effect | Agonist, stimulates vasodilation | Rat Gastric Arteries | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for cannabinoid receptors.
1. Materials:
-
Membrane Preparations: Membranes from cells stably expressing human or rat CB1 or CB2 receptors, or from brain tissue (e.g., rat forebrain).
-
Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: R-1 Methanandamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
2. Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of R-1 Methanandamide in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand ([3H]CP-55,940) at a final concentration close to its Kd.
-
Test compound (R-1 Methanandamide) at various concentrations or vehicle for total binding.
-
For non-specific binding, add a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for GPR55 Activation
This protocol outlines a method to measure the increase in intracellular calcium concentration following GPR55 activation by R-1 Methanandamide.[10][11]
1. Materials:
-
Cells: HEK293 cells transiently or stably expressing human GPR55 (hGPR55).
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: R-1 Methanandamide.
-
Positive Control: A known GPR55 agonist (e.g., LPI).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Procedure:
-
Seed hGPR55-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Prepare serial dilutions of R-1 Methanandamide and the positive control in assay buffer.
-
Measure the baseline fluorescence for a few seconds.
-
Use the automated injector to add the test compound or control to the wells and continue to measure the fluorescence intensity over time (typically for 2-3 minutes).
3. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Vasodilation Assay for TRPV1 Function
This protocol describes a method to assess the functional activity of R-1 Methanandamide at TRPV1 receptors by measuring its effect on vascular tone.
1. Materials:
-
Tissue: Isolated arteries (e.g., rat mesenteric or gastric arteries).
-
Dissection Buffer: Ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Organ Bath System with force transducers.
-
Data Acquisition System.
-
Test Compound: R-1 Methanandamide.
-
TRPV1 Antagonist: Capsazepine or I-RTX.
-
Vasoconstrictor: Phenylephrine or U46619.
2. Procedure:
-
Isolate arteries and cut them into rings (2-3 mm in length).
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of R-1 Methanandamide to the organ bath and record the relaxation response.
-
In a separate set of experiments, pre-incubate the arterial rings with a TRPV1 antagonist for 20-30 minutes before adding the vasoconstrictor and then R-1 Methanandamide to determine if the vasodilation is TRPV1-mediated.
3. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the R-1 Methanandamide concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Compare the dose-response curves in the presence and absence of the TRPV1 antagonist to confirm the involvement of TRPV1.
Mandatory Visualization
Experimental Workflow for Receptor Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of R-1 Methanandamide.
Signaling Pathways of R-1 Methanandamide at Different Receptors
Caption: Signaling pathways activated by R-1 Methanandamide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methanandamide hyperpolarizes gastric arteries by stimulation of TRPV1 receptors on perivascular CGRP containing nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous activators of the pain receptor TRPV1 From cell to man | Lund University [lunduniversity.lu.se]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of R-1 Methanandamide Phosphate and Alternatives in Animal Models of Neuropathic Pain: A Guide for Researchers
Disclaimer: As of December 2025, there is a notable absence of publicly available, peer-reviewed studies detailing the in vivo efficacy of R-1 Methanandamide Phosphate in animal models of neuropathic pain. This compound is described as a water-soluble prodrug of (R)-methanandamide, an analog of the endocannabinoid anandamide (B1667382). Due to the lack of direct experimental data on this compound, this guide will utilize data for its active form, (R)-methanandamide, and the parent endocannabinoid, anandamide, as a proxy for comparison against established first-line treatments for neuropathic pain. This comparison aims to provide a valuable framework for researchers and drug development professionals interested in the therapeutic potential of cannabinoid receptor agonists in this indication.
This guide provides a comparative analysis of (R)-methanandamide against widely-used therapeutic agents—gabapentin, pregabalin, and amitriptyline (B1667244)—in preclinical animal models of neuropathic pain. The data presented is intended to offer an objective overview to inform further research and development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-allodynic and anti-hyperalgesic effects of the compared compounds in common rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models.
Table 1: Efficacy in Mechanical Allodynia (von Frey Test)
| Compound | Animal Model | Dose Range | Route of Administration | Maximal Effect (Paw Withdrawal Threshold in grams) | Reference |
| (R)-methanandamide | CCI Rat | 3 - 10 mg/kg | Intraperitoneal (i.p.) | Significant increase in paw withdrawal threshold | [1] |
| Gabapentin | CCI Rat | 50 - 100 mg/kg | Intraperitoneal (i.p.) | Weak to moderate attenuation of mechanical allodynia | [2][3] |
| Pregabalin | SNI Rat | 3 - 30 mg/kg | Intraperitoneal (i.p.) / Oral (p.o.) | Significant and dose-dependent increase in paw withdrawal threshold | [4][5] |
| Amitriptyline | CCI Mouse | Not specified | Oral (p.o.) | Attenuation of mechanical allodynia | [6] |
Table 2: Efficacy in Thermal Hyperalgesia (Hargreaves Test)
| Compound | Animal Model | Dose Range | Route of Administration | Maximal Effect (Paw Withdrawal Latency in seconds) | Reference |
| Anandamide (via uptake inhibition) | CCI Rat | 3 - 10 mg/kg (AM404) | Subcutaneous (s.c.) | Dose-dependent prevention of thermal hyperalgesia | |
| Gabapentin | CCI Rat | 50 - 100 mg/kg | Intraperitoneal (i.p.) | Weak to moderate attenuation of thermal hyperalgesia | [3] |
| Pregabalin | SNI & SNL Rat | 30 - 300 µmol/kg | Oral (p.o.) | Significant reduction in cold allodynia | [5] |
| Amitriptyline | CCI Rat | 5 mg/kg | Not specified | Reduction in thermal hyperalgesia | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat)
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to the point of briefly impeding circulation, which is then restored.
-
Closure: The muscle and skin layers are closed with sutures.
-
Sham Control: A sham surgery is performed by exposing the sciatic nerve without ligation.
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically commences several days post-surgery, allowing for the development of neuropathic pain symptoms.
2. Spared Nerve Injury (SNI) (Rat)
-
Anesthesia: The rat is anesthetized.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with silk suture and sectioned distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Closure: The muscle and skin are closed in layers.
-
Sham Control: The sciatic nerve is exposed, but the branches are not ligated or transected.
-
Post-operative Care: Standard post-operative monitoring is conducted. This model results in robust and long-lasting neuropathic pain behaviors in the territory of the spared sural nerve.
Behavioral Assays
1. Mechanical Allodynia: von Frey Test
-
Acclimation: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends.
-
Response: A positive response is a brisk withdrawal or flinching of the paw upon application of the stimulus.
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method, where the filament force is increased or decreased based on the animal's response to the previous stimulus.
2. Thermal Hyperalgesia: Hargreaves Test (Plantar Test)
-
Acclimation: Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Measurement: The latency for the animal to withdraw its paw from the heat stimulus is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage in the absence of a withdrawal response.
-
Data Analysis: The withdrawal latency is used as a measure of thermal sensitivity. A shorter latency indicates hyperalgesia.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for the compared therapeutic agents.
Caption: Proposed primary mechanisms of action for neuropathic pain relief.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel compound in an animal model of neuropathic pain.
Caption: A generalized workflow for preclinical neuropathic pain studies.
Conclusion
While direct evidence for the efficacy of this compound in animal models of neuropathic pain is currently lacking in the public domain, the data available for its active form, (R)-methanandamide, and the broader class of cannabinoid receptor agonists suggest a potential therapeutic avenue. The established preclinical models and behavioral assays outlined in this guide provide a robust framework for the future evaluation of this compound. A head-to-head comparison in these models against standard-of-care agents like gabapentin, pregabalin, and amitriptyline will be crucial in determining its potential clinical utility and differentiation from existing therapies. Researchers are encouraged to utilize the detailed protocols provided to ensure consistency and comparability of data across studies.
References
- 1. (R)-methanandamide and Delta 9-THC as discriminative stimuli in rats: tests with the cannabinoid antagonist SR-141716 and the endogenous ligand anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel topical anandamide formulation for alleviating peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide - this endocannabinoid makes us happy | Kalapa Clinic [kalapa-clinic.com]
- 5. Cannabinoid Receptor Type 1 and Its Role as an Analgesic: An Opioid Alternative? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of R-1 Methanandamide Phosphate and THC on Behavioral Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the behavioral effects of R-1 Methanandamide (B110085) Phosphate and delta-9-tetrahydrocannabinol (THC). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological profiles of these two cannabinoid receptor agonists. This document summarizes quantitative data from preclinical studies, outlines experimental methodologies, and visualizes key pathways.
Introduction
Delta-9-tetrahydrocannabinol (THC) is the principal psychoactive constituent of cannabis, known for its complex behavioral effects, including alterations in cognition, memory, and motor function[1][2]. R-1 Methanandamide is a metabolically stable analog of anandamide (B1667382), an endogenous cannabinoid[1]. R-1 Methanandamide Phosphate is a water-soluble prodrug that is rapidly hydrolyzed in vivo to the active compound, R-1 Methanandamide. Both THC and R-1 Methanandamide exert their effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor highly expressed in the central nervous system[3]. This shared mechanism of action results in overlapping, yet distinct, behavioral profiles. Understanding these differences is crucial for the development of novel cannabinoid-based therapeutics with improved efficacy and reduced adverse effects.
Data Presentation: Quantitative Behavioral Comparison
The following tables summarize the quantitative data from preclinical studies comparing the effects of R-1 Methanandamide and THC on various behavioral endpoints.
Table 1: Effects on Open-Field Behavior in Rats
| Behavioral Parameter | R-1 Methanandamide (3, 10, 18 mg/kg, i.p.) | THC (1, 3, 5.6 mg/kg, i.p.) | Reference |
| Ambulation | Dose-dependent decrease | Dose-dependent decrease | [4] |
| Rearing | Dose-dependent decrease | Dose-dependent decrease | [4] |
| Latency to move | Dose-dependent increase | Dose-dependent increase | [4] |
| Circling | No significant increase | Dose-related increase | [4] |
| Grooming | Dose-dependent increase | Dose-dependent increase | [4] |
Table 2: Discriminative Stimulus Properties in Rats
| Parameter | R-1 Methanandamide | THC | Reference |
| Potency | Less potent than THC | More potent than R-1 Methanandamide | [3][5] |
| Generalization | Dose-dependent generalization to THC cue | Serves as a training drug | [1][3] |
| ED₅₀ (mg/kg, i.p.) | ~4.1-7.5 | ~1.3-2.1 | [3] |
Table 3: Reinforcing Effects in Squirrel Monkeys (Intravenous Self-Administration)
| Parameter | R-1 Methanandamide (2.5-80 µg/kg/infusion) | THC | Reference |
| Self-Administration | Maintained self-administration | Maintained self-administration | [6] |
| Reinforcing Efficacy | Similar to anandamide | Effective reinforcer | [6] |
Table 4: Effects on Cognition in Squirrel Monkeys
| Cognitive Task | R-1 Methanandamide | THC (0.03-0.32 mg/kg) | Reference |
| Delayed Matching-to-Sample | Negligible effects at high doses | Dose-dependent impairment of accuracy | |
| Repeated Acquisition | Negligible effects | Dose-dependent increase in errors | |
| Discrimination Reversal | Negligible effects | Dose-dependent increase in errors to criterion |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Open-Field Test
-
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls, often equipped with infrared beams or video tracking software to monitor movement. The floor is typically divided into a grid of smaller squares.
-
Procedure:
-
Animals (e.g., male Sprague-Dawley rats) are individually housed with ad libitum access to food and water.
-
Drugs (R-1 Methanandamide or THC) or vehicle are administered intraperitoneally (i.p.) at specified pretreatment times (e.g., 15 minutes for R-1 Methanandamide, 30 minutes for THC) before the session.
-
Each animal is placed in the center of the open-field arena.
-
Behavior is recorded for a set duration (e.g., 5 minutes).
-
Measured parameters include: ambulation (number of squares crossed), rearing (number of times the rat stands on its hind legs), latency to leave the center, circling, grooming bouts, and number of fecal boli and urination spots[4].
-
-
Workflow Diagram:
Experimental workflow for the open-field test.
Drug Discrimination
-
Objective: To assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets or sweetened milk).
-
Procedure:
-
Animals (e.g., male rats) are trained to press one lever after receiving the drug (e.g., THC) and another lever after receiving the vehicle to obtain a reward (Fixed Ratio 10 schedule)[3].
-
Training continues until a high level of accuracy is achieved (e.g., >80% correct lever presses).
-
During test sessions, various doses of the test compound (e.g., R-1 Methanandamide) are administered to determine if the animal responds on the drug-appropriate lever (generalization).
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Workflow Diagram:
Workflow for the drug discrimination paradigm.
Signaling Pathways
Both R-1 Methanandamide and THC are agonists at the CB1 receptor, which is a Gi/o-coupled receptor. Activation of the CB1 receptor initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release.
CB1 Receptor Signaling Pathway for THC
THC, as a partial agonist, binds to the CB1 receptor, leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA). Additionally, CB1 receptor activation by THC modulates various ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a reduction in neurotransmitter release from the presynaptic terminal.
CB1 Receptor Signaling Pathway for R-1 Methanandamide
As a full agonist at the CB1 receptor, R-1 Methanandamide is expected to activate the same primary signaling pathways as THC. It binds to the CB1 receptor, activating the Gi/o protein, which leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP and PKA activity. It also modulates VGCCs and GIRK channels, resulting in decreased neurotransmitter release. While the primary pathways are the same, differences in agonist efficacy (partial vs. full) may lead to quantitative differences in the magnitude and duration of these signaling events.
The available preclinical data indicate that both R-1 Methanandamide and THC produce a range of behavioral effects consistent with their action as CB1 receptor agonists. However, notable differences in potency and specific behavioral profiles exist. THC is generally more potent than R-1 Methanandamide in assays such as drug discrimination and open-field behavior[3][4]. Furthermore, THC induces circling behavior in the open-field test, an effect not observed with R-1 Methanandamide, suggesting qualitative differences in their behavioral effects[4]. In cognitive tasks in nonhuman primates, THC produces significant impairments, whereas R-1 Methanandamide has negligible effects at the doses tested. These distinctions may be attributable to differences in their pharmacokinetics, receptor binding affinity, and functional efficacy at the CB1 receptor. Further research is warranted to fully elucidate the comparative pharmacology of these compounds and their therapeutic potential.
References
- 1. (R)-methanandamide, but not anandamide, substitutes for delta 9-THC in a drug-discrimination procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-methanandamide and Delta 9-THC as discriminative stimuli in rats: tests with the cannabinoid antagonist SR-141716 and the endogenous ligand anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of delta-9-tetrahydrocannabinol and (R)-methanandamide on open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus functions of methanandamide and Δ9-THC in rats: tests with aminoalkylindoles (WIN55,212-2 and AM678) and ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.kangaslab.com [assets.kangaslab.com]
Validating R-1 Methanandamide Phosphate as a Selective CB1 Receptor Agonist: A Comparative Guide
This guide provides a comprehensive analysis of R-1 Methanandamide Phosphate, a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA), focusing on its validation as a selective agonist for the Cannabinoid Receptor Type 1 (CB1).[1][2] For researchers and drug development professionals, understanding the precise binding affinities and functional potencies of such compounds is critical. R-1 Methanandamide is noted for its enhanced metabolic stability compared to AEA, making it a valuable tool for investigating the endocannabinoid system.[2] This document compares this compound's performance against the endogenous ligand anandamide and other well-characterized synthetic CB1 agonists, supported by experimental data and detailed protocols.
Comparative Analysis of CB1 Receptor Agonists
The selectivity of a cannabinoid agonist is determined by its relative affinity for the CB1 receptor versus the CB2 receptor. A higher CB2/CB1 binding affinity (Ki) ratio indicates greater selectivity for the CB1 receptor. The data presented below, compiled from various receptor binding and functional studies, illustrates the standing of R-1 Methanandamide among its peers.
Table 1: Comparative Receptor Binding Affinities and Functional Potency
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB2 Kᵢ / CB1 Kᵢ) | CB1 Functional Potency (EC₅₀/IC₅₀, nM) |
| (R)-Methanandamide | 7.42[3] | >1000 | >135 | ~2.85 (cAMP inhibition)[4] |
| Anandamide (AEA) | 78.2[3] | 1400 | ~18 | - |
| ACEA | 1.4 | >2000 | >1400 | - |
| ACPA | High | >300-fold vs CB1 | >300 | - |
| CP-55,940 | 0.5 - 5.0 | 0.69 - 2.8 | ~1 (Non-selective) | 2.84 (cAMP inhibition)[4] |
Kᵢ: Inhibition constant, representing binding affinity. A lower Kᵢ indicates higher affinity. EC₅₀/IC₅₀: Half-maximal effective/inhibitory concentration, representing functional potency. Data for this compound is represented by its active form, (R)-Methanandamide. ACEA (Arachidonyl-2'-chloroethylamide) and ACPA (Arachidonylcyclopropylamide) are recognized as highly potent and selective CB1 agonists.[5]
The data clearly demonstrates that (R)-Methanandamide possesses a high affinity for the CB1 receptor with significant selectivity over the CB2 receptor. While not as selective as ACEA, its selectivity profile is substantially greater than that of the endogenous ligand, anandamide.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The diagram below illustrates this canonical signaling pathway.
Experimental Protocols
The validation of a selective CB1 agonist relies on standardized in vitro assays. The primary methods used to generate the data in this guide are receptor binding assays and functional assays measuring G-protein activation or second messenger modulation.
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Objective: To determine the Kᵢ of this compound at human CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[9]
-
Test Compound: this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[10]
-
Non-specific binding control: High concentration of a non-labeled agonist (e.g., WIN 55,212-2).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
This functional assay measures agonist-induced G-protein activation, which is an early step in the receptor signaling cascade.[6][11]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the CB1 receptor.
-
Materials:
-
Cell membranes expressing human CB1 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[6]
-
Test Compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) supplemented with GDP (e.g., 10-30 µM).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[12]
-
Terminate the assay by rapid filtration.
-
Measure bound [³⁵S]GTPγS via scintillation counting.
-
Plot the specific binding against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.
-
The workflow for these validation assays is depicted below.
References
- 1. 美国GlpBio - this compound | CB1 receptor agonist | Cas# 649569-33-5 [glpbio.cn]
- 2. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of R-1 Methanandamide and Other Anandamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The endogenous cannabinoid, anandamide (B1667382) (AEA), holds significant therapeutic promise due to its role in a wide array of physiological processes. However, its rapid in vivo degradation by fatty acid amide hydrolase (FAAH) severely limits its clinical utility. This has spurred the development of anandamide analogs with enhanced metabolic stability. Among these, R-1 Methanandamide has emerged as a lead candidate. This guide provides a comprehensive comparison of the metabolic stability of R-1 Methanandamide with other anandamide analogs, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability of R-1 Methanandamide
R-1 Methanandamide is a chiral analog of anandamide that exhibits significantly greater resistance to metabolic degradation.[1][2] This enhanced stability is primarily attributed to the presence of a methyl group at the R-1 position of the ethanolamine (B43304) moiety, which sterically hinders the hydrolytic action of FAAH, the primary enzyme responsible for anandamide breakdown.[3][4]
Comparative Metabolic Stability of Anandamide Analogs
The metabolic stability of anandamide analogs is a critical determinant of their pharmacological profile and therapeutic potential. Modifications to the anandamide scaffold have been extensively explored to improve resistance to enzymatic hydrolysis.
Key Structural Modifications Enhancing Metabolic Stability:
-
Methylation: Introduction of a methyl group at the 1' and/or 2' positions of the ethanolamide headgroup has been shown to confer substantial resistance to FAAH-mediated hydrolysis.[5][6]
-
Headgroup Substitution: Replacing the ethanolamide headgroup with a butylamido group has also been demonstrated to vastly improve biochemical stability.[5]
-
Retro-anandamides: Reversing the amide bond (retro-amide analogs) results in compounds with considerably higher metabolic stability.[5]
While these modifications can enhance stability, they may also impact the affinity and selectivity of the analogs for cannabinoid receptors. Therefore, a careful balance between metabolic stability and pharmacological activity is crucial in the design of novel anandamide-based therapeutics.
Quantitative Comparison of Metabolic Stability
The following table summarizes the available quantitative data on the metabolic stability of R-1 Methanandamide and other anandamide analogs. The data is presented as the percentage of the compound remaining after incubation with rat brain microsomes, a common in vitro model for assessing metabolic stability. A higher percentage remaining indicates greater stability.
| Compound | Structure | % Remaining (Rat Brain Microsomes) | Reference |
| Anandamide (AEA) | N-arachidonoylethanolamine | Low (rapidly hydrolyzed) | [7][8] |
| R-1 Methanandamide | (R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamide | High (resistant to hydrolysis) | [1][2] |
| 2-methyl-Anandamide | N-(2-methyl-arachidonoyl)ethanolamine | Modestly improved stability | [6] |
| 2,2-dimethyl-Anandamide | N-(2,2-dimethyl-arachidonoyl)ethanolamine | Somewhat enhanced stability | [6] |
Note: Specific quantitative half-life (t1/2) or intrinsic clearance (CLint) values for a broad range of anandamide analogs in a single comparative study are limited in the currently available literature. The stability is often described qualitatively or through indirect measures such as receptor binding affinity in the presence of protease inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the metabolic stability of anandamide analogs.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound (e.g., R-1 Methanandamide, other anandamide analogs)
-
Pooled liver microsomes (e.g., rat, human)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Assay
This assay specifically measures the rate of hydrolysis of anandamide analogs by the FAAH enzyme.
Materials:
-
Test compound (radiolabeled or non-radiolabeled)
-
Recombinant FAAH or tissue homogenate containing FAAH (e.g., rat brain homogenate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0)
-
Substrate (e.g., radiolabeled anandamide)
-
Scintillation cocktail (for radiolabeled assays)
-
LC-MS/MS system (for non-radiolabeled assays)
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare the reaction mixture containing the FAAH enzyme source and assay buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate (e.g., radiolabeled anandamide) and the test compound (as an inhibitor).
-
Incubate for a specific period.
-
Terminate the reaction (e.g., by adding an organic solvent).
-
Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography).
-
Quantify the amount of product formed. For radiolabeled assays, this can be done using liquid scintillation counting. For non-radiolabeled assays, LC-MS/MS is used.
-
Calculate the rate of hydrolysis and the inhibitory potency (e.g., IC50) of the test compound.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of anandamide and a typical experimental workflow for assessing metabolic stability.
References
- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anandamide Amidohydrolase Activity in Rat Brain Microsomes IDENTIFICATION AND PARTIAL CHARACTERIZATION (∗) [escholarship.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of R-1 Methanandamide Phosphate's Effects Using CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R-1 Methanandamide Phosphate's performance as a Cannabinoid Receptor 1 (CB1) agonist against other common alternatives. It includes supporting experimental data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and CB1 Receptor Modulation
R-1 Methanandamide, the active form of the water-soluble prodrug this compound, is a potent and selective agonist for the CB1 receptor. As a stable analog of the endogenous cannabinoid anandamide, it is a valuable tool for investigating the physiological roles of the anandamidergic system. The validation of its effects is critically dependent on the use of selective CB1 receptor antagonists, which competitively block its action and confirm that its biological effects are mediated through this specific receptor. This guide will delve into the quantitative data that underpins our understanding of R-1 Methanandamide's interaction with the CB1 receptor in comparison to other well-established cannabinoid ligands.
Comparative Analysis of CB1 Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of R-1 Methanandamide and other key CB1 receptor agonists and antagonists. These values are crucial for understanding the relative potency and efficacy of these compounds.
Table 1: Comparative Binding Affinities (Ki) at Human CB1 and CB2 Receptors
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| R-1 Methanandamide | Agonist | 20[1] | 815[1] | 40.75 |
| Δ⁹-THC | Partial Agonist | 25.1 | 35.2 | 1.4 |
| CP55,940 | Agonist | 0.98 (rat) - 2.5 (human) | 0.92 (human) | ~0.37 - 0.94 |
| WIN55,212-2 | Agonist | 2.4 (rat) - 16.7 (human) | 3.7 (human) | ~0.22 - 1.54 |
| Rimonabant (SR141716A) | Antagonist/Inverse Agonist | <10[2][3] | >1000 | >100 |
| AM251 | Antagonist/Inverse Agonist | <10[2][3] | - | - |
Note: Ki values can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Table 2: Comparative Functional Potency at the CB1 Receptor
| Compound | Assay Type | Parameter | Value (nM) |
| R-1 Methanandamide | GIRK Activation | EC50 | Partial Agonist[4] |
| CP55,940 | [³⁵S]GTPγS | EC50 | 10[3] |
| CP55,940 | cAMP Inhibition | IC50 | 2.84[5] |
| WIN55,212-2 | [³⁵S]GTPγS | EC50 | Full Agonist[3] |
| Rimonabant (SR141716A) | - | - | Antagonist |
| AM251 | - | - | Antagonist |
Note: R-1 Methanandamide is characterized as a partial agonist in some functional assays, meaning it does not produce a maximal response even at high concentrations, unlike full agonists such as WIN55,212-2.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human CB1 receptors.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Radioligand: [³H]CP55,940.
-
Unlabeled competitor: Test compound (e.g., this compound) and a known high-affinity ligand for non-specific binding determination (e.g., WIN55,212-2).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the CB1 receptor. Homogenize the cells in cold membrane preparation buffer and centrifuge to pellet the cell debris. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a CB1 receptor agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Cell membranes expressing the CB1 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
Test agonist (e.g., this compound) and antagonist (e.g., Rimonabant).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist. To test for antagonism, a fixed concentration of the agonist is co-incubated with varying concentrations of the antagonist.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).
cAMP Inhibition Assay
Objective: To assess the agonist or antagonist activity of a compound by measuring its effect on forskolin-stimulated cAMP production in cells expressing the Gi-coupled CB1 receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.
-
Test agonist (e.g., this compound) and antagonist (e.g., Rimonabant).
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Assay: Pre-incubate the cells with the test compound (agonist or antagonist) for a specified time. Then, stimulate the cells with forskolin in the presence of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, determine the IC50 value for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the ability to reverse the inhibitory effect of a known agonist.
Visualizations: Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Pathway.
General Experimental Workflow for Validating CB1 Agonist Effects
Caption: Experimental Workflow for CB1 Agonist Validation.
References
A Comparative Analysis of R-1 Methanandamide Phosphate and Latanoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of R-1 Methanandamide Phosphate, a synthetic cannabinoid receptor agonist, and Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, in preclinical models of glaucoma. The following sections detail their mechanisms of action, comparative efficacy in reducing intraocular pressure (IOP) and providing neuroprotection, and the experimental protocols utilized in these assessments.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and is often associated with elevated intraocular pressure (IOP). Latanoprost is a first-line therapy for glaucoma, effectively lowering IOP by increasing uveoscleral outflow. This compound, a stable analogue of the endocannabinoid anandamide, represents a novel therapeutic approach, demonstrating both IOP reduction and neuroprotective effects in preclinical studies. This guide synthesizes available data to offer a direct comparison of these two compounds.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound (and its close analogue WIN 55212-2) and Latanoprost.
Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Compound | Animal Model | Dose/Concentration | Route of Administration | Maximum IOP Reduction | Time to Maximum Effect | Primary Mechanism of IOP Reduction | Reference |
| R-(+)-Methanandamide | New Zealand White Rabbits | 0.125% | Topical | 5.1 ± 2.0 mmHg | 2 hours | Reduced aqueous humor flow | [1] |
| 0.25% | 4.0 ± 1.3 mmHg | 2 hours | [1] | ||||
| WIN 55212-2 | DBA/2J Mice | 1% | Topical | ~10.5 mmHg (at 8 months) | Not Specified | Reduced aqueous humor flow | [2] |
| Cynomolgus Monkeys (Glaucomatous) | 0.5% | Topical | Maintained over 5 days | Not Specified | Reduced aqueous humor flow | [3] | |
| Latanoprost | DBA/2J Mice | 0.005% | Topical | Not specified to be as effective as WIN 55212-2 in direct comparison | Not Specified | Increased uveoscleral outflow | [2] |
| Cynomolgus Monkeys (Normotensive) | 0.005% | Topical | Not directly compared in the same study | Not Specified | Increased uveoscleral outflow | [4] |
Table 2: Comparative Neuroprotective Effects on Retinal Ganglion Cells (RGCs)
| Compound | Animal Model | Insult | Method of RGC Assessment | Neuroprotective Outcome | Reference |
| R-(+)-Methanandamide | Rat | Ischemia-Reperfusion | Cell counting in RGC layer, Thy-1 mRNA expression | Reduced cell loss in the RGC layer | |
| WIN 55212-2 | DBA/2J Mice | Chronic Glaucoma | Pattern Electroretinogram (PERG), Ganglion Cell Complex (GCC) thickness, RBPMS (RGC marker) expression | Preserved RGC function and attenuated structural degeneration, independent of IOP reduction | [2] |
| Latanoprost | Rat | Episcleral Vein Cauterization | Retrograde labeling with Fluorogold and RGC density analysis | 94.7 ± 3.7% of RGC population survived | [5] |
| Rabbit | Ischemia-Reperfusion | Histopathology, apoptotic cell counts | Fewer apoptotic cells in retinal layers compared to control | [6] |
Signaling Pathways
The distinct mechanisms of action of this compound and Latanoprost are rooted in their engagement with different receptor systems and downstream signaling cascades.
This compound Signaling Pathway
R-1 Methanandamide, as a cannabinoid agonist, primarily interacts with the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). In ocular tissues, particularly the trabecular meshwork and ciliary body, activation of CB1 receptors can lead to a reduction in aqueous humor production. The signaling cascade involves agonist-dependent coupling to both Gq/11 and Gi/o proteins.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Topical WIN 55 212-2 Confers Long-Term Intraocular Pressure–Independent Neuroprotection in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of WIN 55212-2, a cannabinoid receptor agonist, on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel ocular antihypertensive compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, latanoprost or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endocannabinoid System as a Therapeutic Target in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CB1 Receptor Internalization: R-1 Methanandamide vs. WIN 55,212-2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of cannabinoid receptor agonists is paramount. This guide provides an objective comparison of the receptor internalization induced by the endocannabinoid analog, R-1 Methanandamide, and the synthetic cannabinoid, WIN 55,212-2, supported by experimental data.
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, plays a crucial role in numerous physiological processes. Its activation by agonists leads to downstream signaling and, subsequently, to regulatory processes such as receptor desensitization and internalization. The extent and rate of this internalization can significantly impact the duration and intensity of the cellular response, and varies between different classes of agonists. This guide focuses on the differential effects of R-1 Methanandamide, a stable analog of the endogenous cannabinoid anandamide (B1667382), and WIN 55,212-2, a potent aminoalkylindole agonist, on CB1 receptor internalization.
Data Presentation: A Quantitative Comparison
Experimental evidence consistently demonstrates that WIN 55,212-2 is a more efficacious and potent inducer of CB1 receptor internalization compared to R-1 Methanandamide.[1] While both compounds promote the sequestration of CB1 receptors from the cell surface, they do so with markedly different efficiencies.
| Parameter | R-1 Methanandamide | WIN 55,212-2 |
| Efficacy (Maximal Internalization) | Less effective, causing internalization only at high concentrations.[1] At 1 µM, it reduces cell surface labeling by approximately 43%.[2] | Highly efficacious, causing rapid and substantial internalization.[1] Can induce up to an 84% reduction in cell surface receptor immunoreactivity.[2] |
| Potency (pEC50) | Not explicitly reported in the provided search results, but consistently described as a partial agonist for internalization. | ~7.47 (EC50 ≈ 34 nM) |
Experimental Protocols
The assessment of CB1 receptor internalization is commonly performed using immunocytochemistry coupled with fluorescence microscopy in cell lines expressing the CB1 receptor (e.g., AtT20 or HEK293 cells).
Measurement of Agonist-Induced Loss of Cell Surface Receptors
This method quantifies the reduction of receptors on the plasma membrane following agonist treatment.
-
Cell Culture and Treatment: Cells stably expressing epitope-tagged (e.g., HA-tagged) CB1 receptors are cultured on coverslips or in multi-well plates. The cells are then incubated with either R-1 Methanandamide, WIN 55,212-2, or a vehicle control at various concentrations for a specified period (e.g., 30 minutes to 16 hours) at 37°C.
-
Immunolabeling of Surface Receptors: Following incubation, the cells are placed on ice to halt membrane trafficking. The cell-surface receptors are then labeled by incubating the non-permeabilized cells with a primary antibody directed against the extracellular epitope tag.
-
Secondary Antibody Incubation and Visualization: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently-labeled secondary antibody.
-
Quantification: The fluorescence intensity at the cell surface is measured using confocal microscopy or a plate reader. The percentage of internalization is calculated by comparing the fluorescence of agonist-treated cells to that of vehicle-treated cells.
Signaling Pathways and Visualization
The internalization of the CB1 receptor is a complex process initiated by agonist binding, which triggers a cascade of intracellular events. While both R-1 Methanandamide and WIN 55,212-2 activate the CB1 receptor, they can exhibit "biased agonism," preferentially engaging different downstream signaling pathways.
WIN 55,212-2 is considered a more robust activator of the classical G-protein-dependent signaling pathway that leads to the recruitment of β-arrestin. β-arrestin plays a pivotal role in targeting the receptor to clathrin-coated pits for endocytosis. In contrast, anandamide (and by extension, R-1 Methanandamide) shows a greater preference for G-protein signaling over β-arrestin recruitment.[3] This difference in signaling bias likely contributes to the observed disparity in their internalization efficacy.
Below are diagrams illustrating the general signaling pathway leading to CB1 receptor internalization and a typical experimental workflow for its measurement.
Caption: CB1 Receptor Internalization Pathway
Caption: CB1R Internalization Assay Workflow
References
Differential Effects of R-1 Methanandamide and Anandamide in Drug-Discrimination Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R-1 Methanandamide and anandamide (B1667382), focusing on their differential effects in drug-discrimination studies. The information presented is curated from peer-reviewed scientific literature to support research and drug development in the field of cannabinoid pharmacology.
Executive Summary
Anandamide (AEA), an endogenous cannabinoid, and its metabolically stable analog, R-1 Methanandamide, exhibit distinct profiles in drug-discrimination paradigms. While both compounds interact with the cannabinoid receptor type 1 (CB1), their efficacy and potency as discriminative stimuli vary significantly. These differences are largely attributed to the rapid in vivo degradation of anandamide by fatty acid amide hydrolase (FAAH), a metabolic pathway that R-1 Methanandamide is resistant to. This guide delves into the quantitative data from drug discrimination and receptor binding assays, details the experimental methodologies employed in these studies, and illustrates the key signaling and metabolic pathways involved.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and the discriminative stimulus effects of R-1 Methanandamide and anandamide.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Rat Brain) | CB2 Receptor (Human) | CB2 Receptor (Mouse) |
| R-1 Methanandamide | 20 - 72 | 458 | 218 |
| Anandamide | 78 - 239.2 | 371 - 439.5 | 1930 |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Discriminative Stimulus Effects (ED50, mg/kg)
| Animal Model | Training Drug | Test Compound | ED50 (mg/kg) |
| Rats | ∆⁹-THC (3 mg/kg) | R-1 Methanandamide | >10 |
| Rats | R-1 Methanandamide (10 mg/kg) | ∆⁹-THC | 2.4 |
| FAAH Knockout Mice | Anandamide (6 mg/kg) | Anandamide | 1.48 |
| FAAH Knockout Mice | Anandamide (6 mg/kg) | ∆⁹-THC | 2.85 |
Note: ED50 is the dose of the test compound that produces 50% of the maximal effect, in this case, substitution for the training drug.
Experimental Protocols
The data presented in this guide are derived from established drug-discrimination methodologies. Below is a detailed description of a typical experimental protocol.
Animal Models and Housing
Studies typically utilize male Sprague-Dawley rats or C57BL/6J mice, often including FAAH knockout and wild-type littermates for comparative analysis. Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions where food or water may be used as a reinforcer.
Drug Discrimination Training
Animals are trained in standard operant conditioning chambers equipped with two levers. A common procedure involves training animals to discriminate an intraperitoneal (i.p.) injection of a cannabinoid agonist (e.g., ∆⁹-THC) from a vehicle injection.
-
Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is typically employed, such as an FR10, where the completion of 10 lever presses results in the delivery of a reinforcer (e.g., a food pellet or a drop of sweetened milk).
-
Training Sessions: Daily training sessions are conducted. On days when the training drug is administered, responses on one designated lever (the "drug lever") are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.
-
Acquisition Criteria: Training continues until animals consistently respond on the correct lever, typically defined as ≥80% of total responses on the correct lever for a specified number of consecutive sessions.
Substitution Testing
Once the discrimination is acquired, substitution tests are conducted to assess the ability of novel compounds to produce discriminative stimulus effects similar to the training drug.
-
Test Sessions: Various doses of the test compound (e.g., R-1 Methanandamide or anandamide) are administered i.p. prior to the session.
-
Data Collection: The number of responses on both the drug and vehicle levers are recorded.
-
Data Analysis: The percentage of responses on the drug lever is calculated for each dose of the test compound. Full substitution is generally defined as ≥80% drug-lever responding, while partial substitution falls between 20% and 80%. The ED50 value is calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling and metabolic pathways relevant to the actions of R-1 Methanandamide and anandamide.
A Comparative Analysis of the Reinforcing Effects of R-1 Methanandamide and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing effects of the endogenous cannabinoid anandamide (B1667382) and its synthetic analog, R-1 Methanandamide. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in the fields of cannabinoid pharmacology, addiction, and drug development.
Overview
Anandamide, an endogenous ligand for the cannabinoid CB1 receptors, is known to be involved in the brain's reward processes.[1] However, its therapeutic and research applications are often limited by its rapid metabolic degradation.[1][2] R-1 Methanandamide, a metabolically stable analog of anandamide, was developed to overcome this limitation.[2][3][4] This guide evaluates the comparative reinforcing effects of these two compounds, drawing primarily from intravenous self-administration studies in squirrel monkeys, a well-established preclinical model of human drug-taking behavior.[1][5][6]
Quantitative Data Comparison
The reinforcing efficacy of R-1 Methanandamide and anandamide has been directly compared in intravenous self-administration studies. The following table summarizes the key quantitative data from a pivotal study conducted by Justinova et al. (2005).
| Parameter | R-1 Methanandamide | Anandamide |
| Peak Mean Response Rate (responses/sec) | 0.71 ± 0.22 | 0.83 ± 0.09 |
| Dose to Elicit Peak Response (µg/kg/injection) | 40 | 40 |
| Peak Mean Injections per Session | 44.75 ± 3.21 | 48.90 ± 0.96 |
| Dose-Effect Curve Shape | Inverted U-shape | Inverted U-shape |
Data sourced from Justinova et al. (2005)[5]
The data indicates that both R-1 Methanandamide and anandamide serve as effective reinforcers, with squirrel monkeys readily self-administering both compounds.[5][6] The dose-effect curves for both substances followed a classic inverted U-shape, a characteristic pattern for reinforcing drugs.[5] Notably, the self-administration behavior for both compounds was virtually identical across the same range of doses.[5]
Experimental Protocols
The primary experimental model cited in this guide is the intravenous self-administration paradigm in squirrel monkeys. A detailed methodology is provided below.
Subjects: Adult male squirrel monkeys with prior experience in self-administering cocaine were used. The animals were housed individually and had free access to water. Food was provided, and their body weights were maintained at approximately 90% of their free-feeding weights.
Apparatus: Monkeys were seated in primate restraining chairs within sound-attenuating, ventilated chambers. Each chamber was equipped with two response levers, associated stimulus lights, and a drug infusion pump. A tether and swivel system connected to a catheter allowed for intravenous drug delivery.
Procedure:
-
Catheter Implantation: A chronic indwelling catheter was surgically implanted into a major vein (e.g., femoral or jugular) under anesthesia.
-
Training: Monkeys were initially trained to self-administer cocaine (30 µg/kg/injection) under a fixed-ratio 10 schedule (i.e., 10 lever presses resulted in one drug infusion). Sessions were 60 minutes long and conducted 5-7 days a week.
-
Substitution: Once stable responding for cocaine was established, vehicle (saline) was substituted to confirm that the behavior was maintained by the drug. Subsequently, anandamide or R-1 Methanandamide was substituted for cocaine.
-
Dose-Effect Determination: A range of doses for both anandamide and R-1 Methanandamide (2.5 to 80 µg/kg/injection) were tested to establish full dose-effect curves.[5] Each dose was available for at least five sessions, and the data from the last three stable sessions were averaged.
-
Antagonist Studies: To determine the involvement of the CB1 receptor, the selective CB1 receptor antagonist rimonabant (B1662492) was administered prior to self-administration sessions with anandamide or R-1 Methanandamide.[5][6]
Signaling Pathways and Mechanism of Action
The reinforcing effects of both anandamide and R-1 Methanandamide are primarily mediated through the activation of the cannabinoid CB1 receptor.[1][6] This is strongly supported by evidence showing that pretreatment with the CB1 receptor antagonist, rimonabant, significantly attenuates the self-administration of both compounds.[1][5][6]
Activation of the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately modulates neurotransmitter release. The reinforcing properties of cannabinoids are linked to their ability to increase dopamine (B1211576) levels in the nucleus accumbens, a key region of the brain's reward circuitry.[1]
Caption: Signaling pathway of Anandamide and R-1 Methanandamide.
Experimental Workflow
The workflow for evaluating the reinforcing effects of these compounds follows a structured, multi-stage process.
Caption: Experimental workflow for self-administration studies.
Key Differences and Implications
While both compounds exhibit comparable reinforcing effects, the primary distinction lies in their metabolic stability. Anandamide is rapidly degraded in vivo by the enzyme fatty acid amide hydrolase (FAAH).[1][7] This rapid inactivation may account for some of the difficulties in observing robust behavioral effects in certain experimental paradigms.[1][2]
In contrast, R-1 Methanandamide is significantly more resistant to enzymatic hydrolysis, leading to a longer duration of action.[3][4] This enhanced metabolic stability, coupled with its higher potency and affinity for the CB1 receptor, makes R-1 Methanandamide a more reliable pharmacological tool for studying the cannabinoid system.[3][4] The finding that both compounds produce nearly identical self-administration behavior despite these pharmacokinetic differences suggests that the reinforcing effects are primarily driven by the direct activation of CB1 receptors and are not significantly influenced by the rate of metabolism within the context of this experimental design.[5]
Conclusion
Both anandamide and R-1 Methanandamide are effective reinforcing agents, with their effects mediated by the CB1 receptor. The synthetic analog, R-1 Methanandamide, offers the advantage of greater metabolic stability and potency, making it a valuable tool for preclinical research. The direct comparison of these compounds provides crucial insights into the role of the endocannabinoid system in reward and motivation and informs the development of novel therapeutics targeting cannabinoid receptors.
References
- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-methanandamide, but not anandamide, substitutes for delta 9-THC in a drug-discrimination procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jneurosci.org [jneurosci.org]
- 6. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of R-1 Methanandamide Phosphate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research chemicals is as critical as the experiments themselves. This document provides essential safety and logistical information for the proper disposal of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug analog of the endocannabinoid anandamide. The following procedures are designed to mitigate risks and ensure the complete degradation of the compound before it enters the waste stream.
Immediate Safety and Handling Precautions
R-1 Methanandamide Phosphate is typically supplied as a solution in ethanol (B145695). This solution is highly flammable and can cause serious eye irritation. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A flame-retardant lab coat is essential.
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
Disposal Methodology: Chemical Degradation via Alkaline Hydrolysis
The recommended method for the disposal of this compound is through chemical degradation by alkaline hydrolysis. This process breaks down the phosphate ester and amide bonds, rendering the molecule inactive.
Experimental Protocol for Alkaline Hydrolysis
This protocol is designed for the degradation of small quantities of this compound typically used in a research setting.
Materials:
-
This compound waste solution.
-
Sodium hydroxide (B78521) (NaOH) solution, 2M.
-
Ethanol.
-
Stir plate and stir bar.
-
Glass beaker or flask of appropriate size.
-
pH paper or pH meter.
-
Hydrochloric acid (HCl) solution, 1M (for neutralization).
-
Appropriate waste containers.
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar.
-
Dilution: If the waste is concentrated, dilute it with an equal volume of ethanol to ensure complete dissolution.
-
Hydrolysis: Slowly add an equal volume of 2M sodium hydroxide solution to the waste solution while stirring. For example, to 10 mL of this compound waste, add 10 mL of 2M NaOH.
-
Reaction: Cover the container and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphate ester and amide bonds.
-
Neutralization: After the 24-hour reaction period, check the pH of the solution. It will be highly basic. Slowly add 1M hydrochloric acid solution while stirring until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution can now be disposed of as hazardous waste according to your institution's and local regulations. It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on the final disposal of the neutralized solution.
Data Presentation
| Parameter | Value/Instruction |
| Degradation Method | Alkaline Hydrolysis |
| Reagent | 2M Sodium Hydroxide (NaOH) |
| Reaction Time | Minimum 24 hours |
| Neutralizing Agent | 1M Hydrochloric Acid (HCl) |
| Final pH | 6.0 - 8.0 |
| Personal Protective Equipment | Safety Goggles, Nitrile Gloves, Lab Coat |
Disposal Workflow Diagram
Disclaimer: This guide provides general recommendations for the disposal of this compound. All procedures should be carried out in accordance with your institution's specific safety protocols and in compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for definitive guidance.
Personal protective equipment for handling R-1 Methanandamide Phosphate
Essential Safety and Handling Guide for R-1 Methanandamide Phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling R-1 Methanandamide Phosphate. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a water-soluble prodrug analog of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2] As it is often supplied as a solution in ethanol (B145695), both the compound's pharmacological properties and the solvent's hazards must be considered.[2][3]
Hazard Identification
The primary hazards associated with this compound as a solution in ethanol are:
-
Flammability: The ethanol solvent is a highly flammable liquid and vapor.[3]
-
Eye Irritation: The solution can cause serious eye irritation.[3]
-
Pharmacological Activity: As a cannabinoid receptor agonist prodrug, systemic absorption could have physiological effects.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures. The following table summarizes the recommended baseline PPE for handling this compound.
| Exposure Route | Hazard | Recommended PPE | References |
| Dermal | Skin contact with the chemical solution, potential for absorption. | Nitrile gloves, Lab coat or disposable gown. | [4][5] |
| Ocular | Splashes of the chemical solution causing serious eye irritation. | Safety glasses with side shields (minimum). Chemical splash goggles for risk of splashing. Face shield worn over goggles for high-risk procedures. | [3][4][5][6] |
| Inhalation | Inhalation of vapors from the flammable solvent, or aerosols if generated. | Use in a well-ventilated area or chemical fume hood. A respirator (e.g., N95 or one with organic vapor cartridges) may be required based on risk assessment of the specific procedure. | [4][6][7] |
Operational Plan: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent personal contamination.
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Safe Handling and Storage
-
Handling:
-
Storage:
Disposal Plan
Contaminated materials and unused product must be treated as hazardous chemical waste.
-
Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered contaminated waste.[4]
-
Chemical Waste:
-
Collect the waste solution in a designated, properly labeled, and sealed container. The container must be appropriate for flammable liquids.
-
Do not dispose of the solution down the drain.[8]
-
Disposal must be handled through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.[8]
-
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols & Data
Solubility and Solution Preparation
This compound is a water-soluble prodrug designed to overcome the poor aqueous solubility of R-methanandamide.[9] The table below summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [2] |
| DMSO | 15 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| PBS (pH 7.2) | 2 mg/mL | [2] |
Protocol: Preparation of a Working Solution for In Vivo Experiments
This protocol describes the preparation of a vehicle solution for this compound, as it is often used in animal studies.[1] It is recommended to prepare the working solution freshly on the day of use.[1]
Objective: To prepare a 1 mL working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Methodology:
-
Prepare Stock Solution: First, prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the DMSO stock solution to the PEG300. Mix thoroughly until uniform.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and homogenous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Check: The final solution should be clear. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Signaling Pathway
This compound is a prodrug that is enzymatically hydrolyzed to the active compound, R-1 Methanandamide.[9] R-1 Methanandamide is a potent agonist for the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[10][11] The activation of CB1 receptors predominantly couples to Gi/o proteins, initiating a signaling cascade that modulates neurotransmitter release.[11][12]
Caption: Simplified CB1 receptor signaling pathway activated by R-1 Methanandamide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. growshieldppe.com [growshieldppe.com]
- 6. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 7. stauffersafety.com [stauffersafety.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
